molecular formula C3H2N2O B3327878 Pyrazolone CAS No. 39455-90-8

Pyrazolone

Cat. No.: B3327878
CAS No.: 39455-90-8
M. Wt: 82.06 g/mol
InChI Key: JEXVQSWXXUJEMA-UHFFFAOYSA-N
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Description

Pyrazolone, a five-membered heterocyclic compound characterized by a lactam ring with two adjacent nitrogen atoms and a ketone group, is a foundational scaffold in medicinal chemistry and drug discovery . Its significant and broad-spectrum pharmacological potential makes it an invaluable reagent for researchers. This compound derivatives are extensively investigated for their anti-inflammatory, antioxidant, and anticonvulsant properties. Studies show that these compounds can ameliorate oxidative stress and inflammatory cascades, with one derivative demonstrating a prominent inhibitory effect against key neuroinflammatory mediators like TNF-α and NF-κB . Furthermore, this compound-based compounds exhibit potent anticancer activities against various cell lines, including HepG-2, MCF-7, and HCT-116, and are explored for their ability to inhibit specific signaling pathways such as the YAP/TEAD Hippo pathway . Beyond these applications, the core structure is also a key precursor in synthesizing more complex heterocyclic systems and is widely studied for its antimicrobial and antibacterial potential . The this compound motif is present in several FDA-approved drugs, underscoring its therapeutic relevance and establishing it as a privileged structure for developing new active molecules . This combination of versatile reactivity and multifaceted biological activity renders this compound an essential compound for chemical synthesis and pharmacological investigation in research laboratories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O/c6-3-1-2-4-5-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXVQSWXXUJEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960092
Record name 3H-Pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39455-90-8
Record name 3H-Pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pyrazolone Core: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structure, Properties, Synthesis, and Biological Activity of Pyrazolones

Introduction

Pyrazolones are a significant class of five-membered heterocyclic compounds characterized by a pyrazole (B372694) ring bearing a keto (C=O) group.[1] First synthesized in 1883 by Ludwig Knorr, these scaffolds have become a cornerstone in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] Pyrazolone derivatives are found in numerous pharmaceutical agents and are recognized for their analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[3][4] This technical guide provides a comprehensive overview of the this compound core, detailing its structure, physicochemical properties, synthesis, and key biological mechanisms, with a focus on applications in drug discovery and development.

Core Structure and Properties

The fundamental this compound structure can exist in several isomeric and tautomeric forms, which significantly influences its chemical and biological properties.[2][5] The two primary isomers are 3-pyrazolone and 4-pyrazolone. Tautomerism, particularly the interconversion between lactam-lactim and imine-enamine forms, is a critical feature of this heterocyclic system.[2][5] For many derivatives, the enol tautomer is the major form observed.[6]

Physicochemical Properties

The physicochemical properties of the this compound core can be extensively modified through substitution at various positions on the ring, allowing for the fine-tuning of its therapeutic characteristics.

PropertyValueReference
Molecular FormulaC₃H₄N₂O
Molecular Weight82.06 g/mol [7]
Melting Point160–162 °C[8]
pKb11.5[9]
XLogP30.2[7]
Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation of this compound derivatives. Key spectral features are summarized below.

TechniqueKey Features and Representative Chemical Shifts (δ) or Wavenumbers (cm⁻¹)Reference
¹H NMR Signals for aromatic protons typically appear in the range of δ 7.22-7.75 ppm. The methine proton (=CH-Ar) often appears as a singlet around δ 5.15 ppm. Methyl group protons are observed as singlets around δ 1.11-2.25 ppm.[1]
¹³C NMR Carbonyl carbon (C=O) signals are typically found in the range of δ 160-180 ppm. Aromatic carbons resonate between δ 119-150 ppm. Methyl carbons appear at approximately δ 11-24 ppm.[1]
FT-IR A prominent C=O stretching vibration is observed around 1708 cm⁻¹. The C=N stretch is typically seen near 1591 cm⁻¹. Aromatic C-H stretching appears around 3100 cm⁻¹, while aliphatic C-H stretching is observed near 2925 cm⁻¹.[1]

Synthesis and Characterization Workflow

The most common and versatile method for synthesizing the this compound core is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.[10][11][12]

G Knorr this compound Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants β-Ketoester + Hydrazine Derivative Condensation Condensation Reaction (e.g., in Acetic Acid or Ethanol) Reactants->Condensation Precipitation Precipitation and Filtration Condensation->Precipitation Recrystallization Recrystallization (e.g., from Ethanol) Precipitation->Recrystallization FTIR FT-IR Spectroscopy Recrystallization->FTIR Structural Confirmation NMR ¹H and ¹³C NMR Spectroscopy Recrystallization->NMR Structural Elucidation MS Mass Spectrometry Recrystallization->MS Molecular Weight Determination Elemental Elemental Analysis Recrystallization->Elemental Compositional Analysis

A typical workflow for the synthesis and characterization of this compound derivatives.

Biological Activity and Mechanism of Action

This compound derivatives exhibit a broad range of biological activities, with their anti-inflammatory and analgesic effects being the most extensively studied.[3][13] Many of these therapeutic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10][14]

COX Inhibition Pathway

The anti-inflammatory action of many this compound-based drugs, such as phenylbutazone, involves the inhibition of prostaglandin (B15479496) synthesis by blocking the activity of COX enzymes.[15][16] This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

G Mechanism of COX Inhibition by this compound Derivatives AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation This compound This compound Derivative This compound->COX Inhibition

This compound derivatives inhibit COX enzymes, blocking prostaglandin synthesis.

In addition to anti-inflammatory and analgesic effects, various this compound derivatives have demonstrated antimicrobial, antioxidant, and antitumor activities.[17][18] Some compounds have also shown potential as neuroprotective agents by modulating inflammatory pathways involving TNF-α and NF-κB.[1]

Experimental Protocols

General Protocol for Knorr this compound Synthesis

This protocol describes a general procedure for the synthesis of a 3-methyl-1-phenyl-2-pyrazolin-5-one derivative.

Materials:

  • Ethyl acetoacetate (B1235776)

  • Phenylhydrazine

  • Glacial acetic acid or ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Addition: In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine.[11] A solvent such as glacial acetic acid or ethanol can be used.[11][19]

  • Reaction: Heat the mixture under reflux for approximately 1-2 hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[19]

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the mixture can be poured into crushed ice to induce precipitation.[19]

  • Purification: Collect the crude product by vacuum filtration and wash with a cold solvent, such as ethanol, to remove impurities.[19] Further purify the product by recrystallization from a suitable solvent like ethanol to obtain the final this compound derivative.[19]

General Protocol for Spectroscopic Characterization

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the synthesized compound with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[10]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[1][20] Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).[20]

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent.

  • Data Acquisition: Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight and fragmentation pattern of the compound.[10]

Conclusion

The this compound core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of a wide array of therapeutic agents. Its rich chemistry, including the potential for diverse substitutions and the nuances of its tautomeric forms, allows for the precise tuning of its pharmacological profile. A thorough understanding of its structure, properties, and synthesis is crucial for researchers and scientists in the field of drug development. The continued exploration of this compound derivatives holds significant promise for the discovery of novel and more effective treatments for a variety of diseases.

References

The Dawn of Pyrazolones: A Technical Guide to Their History, Discovery, and Core Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the history and discovery of pyrazolone compounds, a class of heterocyclic molecules that have played a pivotal role in the development of modern pharmaceuticals. From their serendipitous discovery in the late 19th century to their enduring legacy in medicine, this document provides a comprehensive overview of their foundational chemistry, key milestones, and the experimental protocols that brought them to light.

A Serendipitous Discovery: The Birth of Pyrazolones

The story of pyrazolones begins in 1883 with the German chemist Ludwig Knorr.[1][2][3][4] While investigating potential alternatives to quinine, Knorr unexpectedly synthesized the first this compound derivative, a compound that would later be known as antipyrine (B355649) (or phenazone).[1][5] This discovery was a landmark moment in medicinal chemistry, as antipyrine was one of the first synthetic drugs to be introduced, exhibiting potent analgesic and antipyretic properties.[1][4][5] The immediate success of antipyrine spurred a wave of research into this new class of compounds, leading to the development of other significant derivatives, including aminopyrine (B3395922) and, later, phenylbutazone (B1037) in the late 1940s.[1][6][7]

Pyrazolones are five-membered heterocyclic rings containing two adjacent nitrogen atoms and a carbonyl group.[2] They can exist in different isomeric forms, and their derivatives have found widespread use not only as pharmaceuticals but also as dyes and ligands.[2]

The Foundational Chemistry: The Knorr Pyrazole (B372694) Synthesis

The cornerstone of early this compound synthesis is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, such as a β-ketoester.[1][8][9] This versatile and relatively straightforward reaction was instrumental in the creation of a wide array of this compound analogs.[1] The general mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable this compound ring.[1]

Visualizing the Knorr Pyrazole Synthesis

The following diagram illustrates the generalized workflow of the Knorr pyrazole synthesis.

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Hydrazine Hydrazine Derivative Condensation Condensation Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration This compound This compound Derivative Dehydration->this compound

A simplified workflow of the Knorr pyrazole synthesis.

Key Early this compound Derivatives: A Quantitative Overview

The initial burst of research following Knorr's discovery led to the development of several key this compound derivatives with significant therapeutic effects. The table below summarizes some of the important quantitative data for these early compounds.

CompoundYear of IntroductionKey PropertiesPharmacokinetic Data
Antipyrine (Phenazone) 1883[3][4]Analgesic, Antipyretic[1][5]Half-life: ~12 hours[3] (varies considerably, 5 to 35 hours)[10], Peak Plasma Concentration: 1 to 1.5 hours[10], Minimally bound to plasma proteins[10]
Aminopyrine ~1896Analgesic, Antipyretic, Anti-inflammatoryConverted to active metabolites[10]. Associated with blood dyscrasias.[10]
Dipyrone (Metamizole) 1922Potent Analgesic, AntipyreticHalf-life: ~7 hours (active metabolite ~2 hours)[10]. Converted to active metabolites.[10]
Phenylbutazone 1949[6][7][11]Potent Anti-inflammatory, Analgesic[6]-

Experimental Protocols: Synthesis of a Core this compound Intermediate

The following protocol details a representative method for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a crucial intermediate in the production of many this compound drugs, based on the principles of the Knorr synthesis.[1]

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone via the condensation of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776).

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Methanol

  • Concentrated Hydrochloric Acid

  • Acetone (B3395972) or Ethyl Acetate (for recrystallization)

Equipment:

  • 500 mL three-necked flask

  • Stirring apparatus

  • Reflux condenser

  • Heating mantle

  • pH meter or pH paper

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of the Reaction Mixture: In a 500 mL three-necked flask equipped with a stirrer and reflux condenser, dissolve 0.5 mol of phenylhydrazine in 80 mL of methanol.[1]

  • pH Adjustment: While stirring, carefully add concentrated hydrochloric acid to the solution to adjust the pH to approximately 5-6.[1]

  • Addition of β-Ketoester: Slowly add an equimolar amount of ethyl acetoacetate to the stirred solution.[1]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 1-6 hours.[1] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, allow the mixture to cool. The product, 1-phenyl-3-methyl-5-pyrazolone, will crystallize out of the solution. Collect the crystals by vacuum filtration using a Buchner funnel.[12]

  • Purification: Wash the collected crystals with a small amount of cold water or methanol.[12] For further purification, recrystallize the product from acetone or ethyl acetate.

  • Drying and Characterization: Dry the purified crystals and determine the yield and melting point. Characterize the final product using spectroscopic methods such as NMR.[12]

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for the analgesic, antipyretic, and anti-inflammatory effects of many this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes.[5][10][13] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[13] By blocking the action of COX enzymes, pyrazolones reduce the production of prostaglandins, thereby alleviating these symptoms.[13] Phenylbutazone, for instance, binds to and inactivates prostaglandin (B15479496) H synthase and prostacyclin synthase.[14]

Signaling Pathway of COX Inhibition

The following diagram illustrates the signaling pathway affected by this compound compounds.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Physiological Effects Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inflammation Inflammation Prostaglandins->Inflammation Pyrazolones This compound Compounds Pyrazolones->COX_Enzymes Inhibition

The inhibitory effect of pyrazolones on the cyclooxygenase pathway.

Conclusion

The discovery of this compound compounds by Ludwig Knorr marked a turning point in the history of medicine, ushering in the era of synthetic drugs. The foundational Knorr pyrazole synthesis provided a versatile platform for the development of a multitude of derivatives with profound therapeutic effects. While some of the early pyrazolones have been superseded by newer agents due to safety concerns, their legacy endures.[3][6] The this compound scaffold continues to be a subject of interest in medicinal chemistry, with ongoing research exploring its potential in various therapeutic areas beyond its traditional use as an analgesic and anti-inflammatory agent.[15][16][17]

References

An In-depth Technical Guide to the Synthesis and Characterization of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolone derivatives represent a versatile and highly significant class of heterocyclic compounds that have captured the attention of chemists and pharmacologists for over a century. First synthesized by Ludwig Knorr in 1883, these five-membered lactam rings containing two adjacent nitrogen atoms are not merely synthetic curiosities but form the core scaffold of numerous therapeutic agents.[1][2] Their broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, makes them a fertile ground for drug discovery and development.[3][4]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound derivatives. It details robust experimental protocols for their preparation, presents key characterization data in a structured format for easy comparison, and visualizes critical workflows and biological signaling pathways to provide a deeper understanding of their synthesis and mechanism of action.

I. Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several efficient methods. The classical Knorr synthesis remains a widely used and reliable approach, while modern multicomponent reactions (MCRs) offer a pathway to more complex and diverse structures in a single step, aligning with the principles of green chemistry.[5][6]

Knorr this compound Synthesis

The most traditional and fundamental method for synthesizing pyrazolones is the Knorr synthesis, which involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.[3] The reaction is typically catalyzed by a weak acid and proceeds with high efficiency due to the formation of the stable this compound ring.[7] A prominent example is the synthesis of 3-methyl-1-phenyl-5-pyrazolone, commercially known as Edaravone (B1671096), a neuroprotective agent.[3][8]

Materials:

Procedure:

  • In a 500 mL three-necked flask, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80 mL of methanol.

  • While stirring, adjust the pH of the solution to approximately 5.9 by adding concentrated hydrochloric acid.

  • Heat the solution to 45 °C.

  • Over a period of 110 minutes, add 78.1 g (0.6 mol) of ethyl acetoacetate dropwise, maintaining the reaction temperature between 45-50 °C.

  • After the addition is complete, reflux the reaction mixture for 2 hours.

  • Distill off the methanol from the reaction mixture.

  • Adjust the pH to neutral and reflux the solution for an additional 1-3 hours at 60-80 °C.

  • Cool the reaction mixture to allow for crystallization.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from a hot methanol solution to obtain pure, white crystals of 1-phenyl-3-methyl-5-pyrazolone.

Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex heterocyclic systems like pyrano[2,3-c]pyrazoles, which are known for their diverse biological activities.[9][10] These reactions, by combining three or more reactants in a single pot, offer advantages in terms of atom economy, reduced waste, and operational simplicity.[9]

Materials:

Procedure:

  • To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) at room temperature, successively add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 mL).[9]

  • Stir the reaction mixture vigorously for 20 minutes in an open atmosphere.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water, followed by a mixture of ethyl acetate/hexane (20:80).[9]

  • Purify the product by recrystallization from ethanol.[9]

II. Characterization of this compound Derivatives

The structural elucidation and confirmation of newly synthesized this compound derivatives are accomplished using a combination of spectroscopic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure. The chemical shifts provide information about the electronic environment of the protons and carbons.[3] For example, in 3-methyl-1-phenyl-5-pyrazolone, the methyl protons typically appear as a singlet around 2.04 ppm, and the methylene (B1212753) protons of the ring appear as a singlet around 3.13 ppm in CDCl₃.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. Key vibrational bands for pyrazolones include the C=O stretching frequency, which is often observed in the range of 1700-1740 cm⁻¹, and the N-H stretching for unsubstituted pyrazolones around 3350-3440 cm⁻¹.[12]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which aids in structural confirmation.[3]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and potential biological interactions.[2]

Data Presentation

The following tables summarize the characterization data for representative this compound derivatives.

Table 1: Synthesis and Physicochemical Data of Selected this compound Derivatives

Compound NameSynthetic MethodYield (%)Melting Point (°C)
3-Methyl-1-phenyl-5-pyrazoloneKnorr Synthesis97.6127-127.6
6-Amino-4-(9-anthracenyl)-3-oxo-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileFour-Component15>300
6-Amino-4-(2-furyl)-3-oxo-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileFour-Component-228-230
4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one sulfanilamideCondensation74232-234

Data sourced from multiple references, including[9].

Table 2: Spectroscopic Data for 3-Methyl-1-phenyl-5-pyrazolone

TechniqueSolventKey Signals/Bands
¹H NMR CDCl₃δ 2.04 (s, 3H, CH₃), 3.13 (s, 2H, CH₂), 3.22 (s, 3H, N-CH₃ - tautomer dependent)
¹³C NMR CDCl₃δ 16.9 (CH₃), 31.0 (N-CH₃), 41.4 (CH₂), 155.6 (C=N), 172.3 (C=O)
IR (KBr) -~1740 cm⁻¹ (C=O stretch), ~3350 cm⁻¹ (N-H stretch)
Mass Spec (APCI-MS) -m/z 175.08 ([M+H]⁺)

Data is illustrative and compiled from various sources including[11][12]. Note that tautomerism can influence the observed spectra.

Mandatory Visualizations

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start Reactants (e.g., β-ketoester, hydrazine) reaction Reaction (e.g., Knorr Condensation) start->reaction filtration Filtration reaction->filtration recrystallization Recrystallization filtration->recrystallization nmr NMR Spectroscopy (¹H, ¹³C) recrystallization->nmr ir IR Spectroscopy recrystallization->ir ms Mass Spectrometry recrystallization->ms xray X-ray Crystallography (optional) recrystallization->xray final_product Pure this compound Derivative nmr->final_product ir->final_product ms->final_product xray->final_product

Caption: General workflow for this compound synthesis and characterization.

Signaling Pathway: Neuroprotective Mechanism of Edaravone

Edaravone, a this compound derivative, is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[3][13] Its neuroprotective effects are mediated through multiple pathways, including the activation of the Nrf2 antioxidant response pathway.[3]

G edaravone Edaravone ros Reactive Oxygen Species (ROS) edaravone->ros scavenges nrf2 Nrf2 edaravone->nrf2 promotes dissociation from Keap1 keap1 Keap1 ros->keap1 activates neuroprotection Neuroprotection ros->neuroprotection causes damage keap1->nrf2 inhibits dissociation are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds ho1 Heme Oxygenase-1 (HO-1) are->ho1 induces expression ho1->neuroprotection leads to

Caption: Edaravone's activation of the Nrf2 signaling pathway.

Conclusion

This compound derivatives continue to be a cornerstone in medicinal chemistry, offering a privileged scaffold for the development of novel therapeutic agents. The synthetic methodologies, particularly multicomponent reactions, are continuously evolving to provide more efficient and environmentally benign routes to a vast array of derivatives. A thorough characterization using modern analytical techniques is paramount to understanding their structure-activity relationships. The neuroprotective agent Edaravone exemplifies the therapeutic potential of this class of compounds, and ongoing research into its and other derivatives' mechanisms of action will undoubtedly pave the way for future drug development successes. This guide serves as a foundational resource for researchers dedicated to exploring the rich chemistry and pharmacology of this compound derivatives.

References

tautomerism in pyrazolone and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Tautomerism in Pyrazolone and its Isomers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a critical class of five-membered heterocyclic compounds, foundational to numerous applications in pharmaceuticals, dyes, and analytical chemistry.[1][2] A defining characteristic of the this compound nucleus is its capacity for prototropic tautomerism, a phenomenon that profoundly influences its chemical reactivity, physicochemical properties, and biological activity.[1] This dynamic equilibrium between different structural isomers, primarily the keto-enol and amine-imine forms, is sensitive to a variety of factors including solvent polarity, temperature, and the electronic nature of substituents on the heterocyclic ring. Understanding and controlling this tautomeric behavior is paramount for rational drug design and the synthesis of functional materials. This technical guide provides a comprehensive overview of the structural isomers and tautomeric forms of this compound, details the factors governing their equilibrium, outlines key experimental and computational methodologies for their characterization, and discusses the implications of tautomerism in medicinal chemistry.

Introduction to this compound

Pyrazolones are oxo derivatives of pyrazole (B372694), a five-membered heterocycle with two adjacent nitrogen atoms.[1] The this compound scaffold can exist in several isomeric forms, with 3-pyrazolone and 5-pyrazolone being the most common. Since the pioneering synthesis of antipyrine (B355649) by Ludwig Knorr in 1883, this compound derivatives have become mainstays in medicinal chemistry.[2][3] Marketed drugs containing the this compound nucleus, such as the radical scavenger Edaravone, the anti-inflammatory agent Phenylbutazone, and the analgesic Metamizole (Dipyrone), underscore the therapeutic versatility of this scaffold.[3][4]

The biological and chemical properties of these molecules are intrinsically linked to their dominant tautomeric form.[1] Tautomerism can affect a molecule's ability to act as a hydrogen bond donor or acceptor, its lipophilicity, and its overall shape, all of which are critical for molecular recognition and binding to biological targets like enzymes and receptors.[5] Consequently, a thorough investigation of the tautomeric landscape is a prerequisite for the development of novel this compound-based agents.

Isomeric and Tautomeric Forms of this compound

This compound Isomers

The this compound ring system can be categorized into two primary isomers based on the position of the carbonyl group: 3-pyrazolone and 4-pyrazolone.[6] However, the most extensively studied and pharmaceutically relevant are the 5-pyrazolone derivatives. The tautomerism discussed in this guide will focus primarily on this 5-pyrazolone core.

Prototropic Tautomerism in 5-Pyrazolones

5-Pyrazolone derivatives can exist in three principal prototropic tautomeric forms, which are in dynamic equilibrium. This interconversion involves the migration of a proton.[6]

  • CH Form (2,4-dihydro-3H-pyrazol-3-one): The proton resides on the C4 carbon, resulting in a methylene (B1212753) group. This form is often favored in nonpolar solvents.[1]

  • OH Form (1H-pyrazol-5-ol): The proton is on the exocyclic oxygen, creating a hydroxyl group and a fully aromatic pyrazole ring. This is an enol tautomer.

  • NH Form (1,2-dihydro-3H-pyrazol-3-one): The proton is on the N1 nitrogen atom, resulting in a lactam structure. This form, along with the OH form, is often prevalent in polar solvents.[1]

The interplay between these forms is a classic example of keto-enol (CH vs. OH) and lactam-lactim (NH vs. OH) tautomerism.[6]

Caption: Tautomeric equilibria in the 5-pyrazolone system.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the CH, OH, and NH tautomers can be shifted by several internal and external factors.

Solvent Effects

Solvent polarity plays a crucial role in determining the predominant tautomeric form.

  • Nonpolar Solvents (e.g., CCl₄, C₆D₆, Cyclohexane): In these environments, the less polar CH form is often the most stable and predominant tautomer.[1]

  • Polar Solvents (e.g., DMSO, Water, Ethanol): Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar NH and OH forms.[1] For 1-phenyl-1H-pyrazol-3-ol, studies show it exists as hydrogen-bonded dimers in nonpolar CDCl₃ but as monomers in the highly polar DMSO-d₆.[7][8] The equilibrium can be significantly shifted towards the NH or OH forms in polar media.

Substituent Effects

The electronic properties of substituents on the this compound ring significantly impact tautomeric stability.

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -CH₃ tend to stabilize the tautomer where the group is attached to a C3 position.[9][10] These groups can donate electron density to the ring system, influencing proton affinity at different sites.

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CHO, and -COOH tend to favor the tautomer where the substituent is at the C5 position.[9] For instance, in 3- and 4-phenyl substituted pyrazolones, the 1-pyrazoline-3-one forms are predicted to be the most stable.[11]

Physical State

The tautomeric form observed can differ between the solid state and solution. X-ray crystallographic analysis often reveals the presence of a single, most stable tautomer in the crystal lattice, which may not be the major tautomer in solution.[8][12] For example, an X-ray analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one showed it exists exclusively as the 1H-pyrazol-3-ol (OH form) in the solid state.[7][8]

Experimental Characterization of Tautomers

A combination of spectroscopic and analytical techniques is required to unambiguously identify and quantify this compound tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for studying tautomerism in solution.[9] ¹H, ¹³C, and ¹⁵N NMR spectroscopy provide distinct signatures for each tautomeric form.

  • ¹H NMR: The chemical shift of the proton at C4 is a key indicator. In the CH form, this proton is part of a methylene group (CH₂) and appears at a higher field (lower ppm), whereas in the NH and OH forms, it is a methine proton (CH) at a lower field. The N-H and O-H protons often appear as broad signals due to chemical exchange and can be identified by D₂O exchange experiments.[13]

  • ¹³C NMR: The chemical shift of the C4 and C5 carbons are particularly informative. The C5 carbon exhibits a carbonyl character (~160-180 ppm) in the CH and NH forms, while it is more characteristic of a carbon bearing a hydroxyl group (~160-165 ppm) in the OH form.[7]

  • ¹⁵N NMR: This technique is highly sensitive to the chemical environment of the nitrogen atoms. The "pyrrole-like" N1 and "pyridine-like" N2 atoms show distinct chemical shifts, which change significantly depending on which nitrogen is protonated.[7][8]

Table 1: Characteristic NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol Tautomers and Analogs

Nucleus Compound / Form Solvent δ (N1) δ (N2) δ (C3) δ (C4) δ (C5)
¹⁵N 1-Phenyl-1H-pyrazol-3-ol (OH Form) CDCl₃ 192.1 245.9 - - -
1-Phenyl-1H-pyrazol-3-ol (OH Form) DMSO-d₆ 194.4 262.1 - - -
3-Methoxy-1-phenyl-1H-pyrazole (Fixed OH) CDCl₃ 195.6 261.7 - - -
¹³C 1-Phenyl-1H-pyrazol-3-ol (OH Form) CDCl₃ - - 164.0 94.2 129.1
1-Phenyl-1H-pyrazol-3-ol (OH Form) DMSO-d₆ - - 163.6 93.3 128.0
4-Bromo-1-phenyl-1H-pyrazol-3-ol (OH Form) CDCl₃ - - 160.6 82.2 129.1

Data sourced from a study on 1-substituted 1H-pyrazol-3-ols.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups that differentiate the tautomers.

  • C=O Stretch: A strong absorption band in the region of 1650-1720 cm⁻¹ is characteristic of the carbonyl group in the CH and NH forms.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group in the OH form.

  • N-H Stretch: A band around 3100-3500 cm⁻¹ is indicative of the N-H group in the NH form.

  • C=C and C=N Stretches: Bands in the 1500-1650 cm⁻¹ region correspond to the double bonds within the pyrazole ring.

Table 2: Key IR Frequencies (cm⁻¹) for Differentiating this compound Tautomers

Tautomeric Form C=O Stretch O-H Stretch N-H Stretch
CH Form Strong, ~1700-1720 Absent Present (if N1 is unsubstituted)
NH Form Strong, ~1650-1680 Absent Present, ~3100-3500
OH Form Absent Broad, ~3200-3600 Present (if N1 is unsubstituted)

General ranges based on typical functional group frequencies.[14][15]

Experimental Protocols

Protocol 1: NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative (e.g., 5-10 mg) in 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Prepare separate samples for each solvent to be investigated.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For quantitative analysis, ensure a sufficient relaxation delay (D1) is used, especially for ¹³C spectra.

  • Analysis: Integrate the signals corresponding to the distinct tautomers. The ratio of the integrals provides the relative population (molar fraction) of each tautomer in that specific solvent. Compare the observed chemical shifts with those of "fixed" derivatives (e.g., O-methylated or N-methylated analogs) to confirm assignments.[7][8]

Protocol 2: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr Condensation)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (B1235776) (1 equivalent) and phenylhydrazine (B124118) (1 equivalent) in a suitable solvent such as ethanol (B145695) or glacial acetic acid.[3][6]

  • Condensation: Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After cooling, the product often precipitates from the solution. The solid can be collected by vacuum filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.[2]

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Characterization cluster_interpretation Data Interpretation synthesis This compound Synthesis (e.g., Knorr Condensation) purification Purification (Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (Different Solvents) purification->sample_prep xray X-Ray Crystallography (Solid State) purification->xray nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) sample_prep->nmr ir IR Spectroscopy sample_prep->ir quantify Quantify Tautomer Ratios nmr->quantify identify Identify Dominant Form(s) ir->identify xray->identify quantify->identify correlate Correlate with Properties (Activity, Stability) identify->correlate

Caption: General experimental workflow for this compound tautomer analysis.

Computational Analysis of Tautomerism

Theoretical chemistry provides powerful tools for understanding the intrinsic stability of tautomers and the energetic barriers between them.

Theoretical Methods

Density Functional Theory (DFT) is a widely used method for studying this compound tautomerism. Functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) have shown good agreement with experimental results.[10][16] Ab initio methods like Møller–Plesset perturbation theory (MP2) are also employed for higher accuracy calculations.[9][17] To account for solvent effects, continuum solvation models like the Polarizable Continuum Model (PCM) are often applied.

Protocol 3: DFT Calculation of Tautomer Stabilities

  • Structure Optimization: Build the initial 3D structures of all possible tautomers (CH, NH, OH). Perform geometry optimization for each tautomer using a selected level of theory (e.g., B3LYP/6-311++G(d,p)) in the gas phase.

  • Frequency Calculation: Perform a vibrational frequency analysis on the optimized structures to confirm they are true energy minima (no imaginary frequencies). This also provides thermodynamic data like Gibbs free energy (ΔG).

  • Solvent Modeling: Re-optimize the geometries and perform frequency calculations using a solvation model (e.g., PCM with water or ethanol as the solvent) to evaluate the effect of the medium.

  • Analysis: Compare the calculated total energies (E) or Gibbs free energies (G) of the tautomers. The tautomer with the lowest energy is predicted to be the most stable. The relative energies (ΔE or ΔG) can be used to estimate the equilibrium constant (K_eq).[16]

Table 3: Relative Stabilities (kcal/mol) of this compound Tautomers from Computational Studies

Compound System Method Phase ΔE (NH vs CH) ΔE (OH vs CH) Most Stable Form
3-methyl-1-phenyl-pyrazolone B3LYP/6-311+G** Gas 1.15 10.18 CH
3-methyl-1-phenyl-pyrazolone B3LYP/6-311+G** (PCM) Ethanol 0.98 8.84 CH
3-methyl-1-phenyl-pyrazolone B3LYP/6-311+G** (PCM) Water 0.82 8.01 CH
N-unsubstituted pyrazolones MNDO+CI Gas - - Hydroxypyrazole (OH/NH)

Data for 3-methyl-1-phenyl-pyrazolone adapted from DFT studies. Data for N-unsubstituted pyrazolones from MNDO studies.[11]

Significance in Drug Development

The tautomeric state of a this compound-based drug candidate can have profound consequences for its pharmacological profile.

  • Receptor Binding: Different tautomers present different hydrogen bonding patterns and surface shapes. The biologically active form might be a minor tautomer in solution, and the equilibrium must shift for effective binding to the target protein.

  • Pharmacokinetics (ADME): Properties like solubility, lipophilicity (LogP), and membrane permeability are tautomer-dependent. The CH form is generally more lipophilic than the polar NH and OH forms, which can affect absorption and distribution.

  • Metabolism: The metabolic fate of a drug can be influenced by its tautomeric form, as different isomers may be recognized and processed differently by metabolic enzymes like Cytochrome P450s.[3]

Conclusion

The tautomerism of this compound is a complex but fundamental aspect of its chemistry, with significant implications for its application in medicinal chemistry and materials science. The equilibrium between the CH, NH, and OH forms is governed by a subtle interplay of solvent, substituent, and solid-state effects. A multi-faceted approach, combining high-level spectroscopic techniques like NMR and IR with robust computational methods such as DFT, is essential for a complete understanding of a given this compound system. For drug development professionals, mastering the principles of this compound tautomerism is not merely an academic exercise but a practical necessity for designing molecules with optimized efficacy, selectivity, and pharmacokinetic properties.

References

The Pyrazolone Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolone nucleus, a five-membered heterocyclic scaffold, has been a cornerstone in medicinal chemistry for over a century. Since the discovery of the analgesic and antipyretic properties of antipyrine (B355649) in 1883, this versatile scaffold has given rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1] this compound-based compounds have demonstrated significant potential as anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective agents.[1][2] This in-depth technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, physicochemical properties, and diverse therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

The this compound Core: Physicochemical Properties and Synthesis

The fundamental this compound structure consists of a five-membered ring containing two adjacent nitrogen atoms and a ketone group. This scaffold can exist in several tautomeric forms, which influences its chemical reactivity and biological activity.

Physicochemical Characteristics

The physicochemical properties of this compound derivatives can be fine-tuned through substitutions at various positions of the ring, impacting their solubility, lipophilicity, and pharmacokinetic profiles.

Table 1: Physicochemical Properties of the Parent this compound Scaffold

PropertyValueReference
Molecular FormulaC₃H₄N₂O[3]
Molecular Weight84.08 g/mol [3]
XLogP3-0.6[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count2[3]
Rotatable Bond Count0[3]
General Synthetic Strategies

The most classical and widely adopted method for synthesizing the this compound core is the Knorr pyrazole (B372694) synthesis , which involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.[4] Variations in both reactants allow for the introduction of diverse substituents, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

This protocol describes the synthesis of a common this compound intermediate.

Materials:

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (0.1 mol) in glacial acetic acid (20 mL).

  • To this solution, add ethyl acetoacetate (0.1 mol) dropwise with constant stirring.

  • After the addition is complete, reflux the reaction mixture for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • A solid precipitate will form. Filter the solid, wash it with cold water, and dry it.

  • Recrystallize the crude product from aqueous ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone.

Therapeutic Applications and Mechanism of Action

The broad pharmacological profile of this compound derivatives stems from their ability to interact with a variety of biological targets. This section will delve into their most significant therapeutic applications, supported by quantitative data and an exploration of their mechanisms of action.

Anti-inflammatory and Analgesic Activity

Many this compound derivatives exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin (B15479496) synthesis pathway.[2] Some derivatives show selectivity for COX-2 over COX-1, which is a desirable feature for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected this compound Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib14.7 ± 0.070.045 ± 0.007327[6]
Compound 5u>1001.79>55.8[7]
Compound 5s>1002.51>39.8[7]
Compound 5f14.321.509.55[2]
Compound 6f9.561.158.31[2]
Compound 2a-19.87 nM-[8]
Compound 3b-39.43 nM22.21[8]
Compound 5b-38.73 nM17.47[8]

This protocol outlines a method for determining the COX inhibitory activity of this compound derivatives.

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (co-substrate)

  • Test compounds (this compound derivatives)

  • Celecoxib (positive control for COX-2), SC-560 (positive control for COX-1)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in DMSO.

  • In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound or vehicle control (DMSO).

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at 590 nm at 1-minute intervals for 5 minutes to determine the rate of TMPD oxidation.

  • Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[1][5]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation This compound This compound Derivatives This compound->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by this compound derivatives.

Anticancer Activity

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents.[9] These derivatives have been shown to inhibit various targets crucial for cancer cell proliferation, survival, and angiogenesis, such as receptor tyrosine kinases (e.g., VEGFR), cyclin-dependent kinases (CDKs), and tubulin.[9][10]

Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Compound 3aPC-3 (Prostate)1.22[4]
Compound 3iPC-3 (Prostate)1.24[4]
Compound 33HCT116 (Colon)<23.7[10]
Compound 34HCT116 (Colon)<23.7[10]
Compound 43MCF7 (Breast)0.25[10]
Compound 36CDK20.199[10]
Compound 5bK562 (Leukemia)0.021[11]
Compound 5bA549 (Lung)0.69[11]
Compound 12cMCF-7 (Breast)16.50[12]

The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C.[13]

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[13]

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1][13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[1]

Several this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors require for growth and metastasis.

VEGFR2_Inhibition cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Angiogenesis Angiogenesis Proliferation->Angiogenesis This compound This compound Derivatives This compound->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[14] Some this compound derivatives have been shown to inhibit the NF-κB signaling pathway.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation IkBa_NFkB->NFkB_p50_p65 Degradation of IκBα This compound This compound Derivatives This compound->IKK Inhibition DNA DNA NFkB_p50_p65_nuc->DNA Binds Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the this compound ring. SAR studies have provided valuable insights for the rational design of more potent and selective compounds.

  • Substitution at N1: The nature of the substituent at the N1 position significantly influences the activity. For many anti-inflammatory and anticancer pyrazolones, an aryl group at this position is crucial for activity.

  • Substitution at C3: Modifications at the C3 position can impact the potency and selectivity of the compounds.

  • Substitution at C4: The C4 position is a common site for introducing diversity. For instance, in anti-inflammatory pyrazolones, a 4-acyl or 4-alkylidene group can enhance activity. For some anticancer derivatives, bulky substituents at this position are well-tolerated and can contribute to binding with the target protein.

Conclusion and Future Perspectives

The this compound scaffold remains a privileged structure in medicinal chemistry, with a rich history and a promising future. Its synthetic accessibility and the ease with which its physicochemical and pharmacological properties can be modulated make it an attractive starting point for the development of new therapeutic agents. Future research will likely focus on the development of this compound derivatives with improved selectivity for their biological targets, leading to enhanced efficacy and reduced side effects. The exploration of novel therapeutic applications for this versatile scaffold, driven by a deeper understanding of its interactions with biological systems, will continue to be an active area of investigation in the field of drug discovery.

References

The Cornerstone of Modern Therapeutics: An In-Depth Technical Guide to the Fundamental Chemical Reactions of Pyrazolones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the core chemical reactions, experimental protocols, and biological significance of pyrazolones. This whitepaper provides a foundational understanding of pyrazolone chemistry, crucial for the innovation of novel therapeutics.

This compound and its derivatives represent a critical class of heterocyclic compounds that are foundational to numerous blockbuster drugs. Their versatile chemical nature allows for a wide range of modifications, making them a privileged scaffold in medicinal chemistry. This guide delves into the fundamental chemical reactions of pyrazolones, offering a detailed exploration of their synthesis, reactivity, and application in drug discovery, with a focus on providing actionable data and experimental insights for laboratory professionals.

Synthesis of the this compound Core: The Knorr Condensation

The most fundamental and widely utilized method for synthesizing the this compound ring is the Knorr this compound synthesis. This reaction involves the condensation of a β-ketoester with a hydrazine (B178648) derivative, typically under acidic or neutral conditions. The versatility of this method allows for the preparation of a diverse array of substituted pyrazolones by varying the substituents on both the β-ketoester and the hydrazine.[1][2]

A classic example is the synthesis of edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one), a neuroprotective agent. This is achieved through the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine.[3]

Experimental Protocol: Synthesis of Edaravone [4]

  • Reactants: Ethyl acetoacetate (1.0 equivalent), Phenylhydrazine (1.0 equivalent).

  • Procedure:

    • In a round-bottom flask, carefully add ethyl acetoacetate to phenylhydrazine. The reaction is exothermic.

    • Heat the mixture under reflux for 1 hour.

    • Cool the resulting syrup in an ice bath.

    • Add a small amount of diethyl ether and stir vigorously to induce crystallization.

    • Collect the crude product by vacuum filtration.

  • Purification: Recrystallize the crude product from ethanol (B145695) to obtain pure edaravone.

Reactant 1Reactant 2ProductConditionsYieldReference
Ethyl acetoacetatePhenylhydrazineEdaravoneReflux, 1hHigh[4]
Diethyl n-butylmalonateHydrazobenzenePhenylbutazoneNaOEt or pyridine, 0°C to 150°CVaries[5]

Below is a generalized workflow for the Knorr this compound synthesis.

G General Workflow for Knorr this compound Synthesis cluster_reactants Reactants beta_ketoester β-Ketoester reaction_vessel Reaction Vessel (e.g., Round-bottom flask) beta_ketoester->reaction_vessel hydrazine Hydrazine Derivative hydrazine->reaction_vessel heating Heating (e.g., Reflux) reaction_vessel->heating cooling Cooling & Crystallization (e.g., Ice bath, addition of anti-solvent) heating->cooling filtration Filtration (e.g., Buchner funnel) cooling->filtration purification Purification (e.g., Recrystallization) filtration->purification final_product Pure this compound purification->final_product

General Workflow for Knorr this compound Synthesis.

Electrophilic Substitution Reactions: Functionalization of the this compound Ring

The this compound ring is an electron-rich system, making it susceptible to electrophilic substitution reactions. The most reactive position for electrophilic attack is the C-4 position. Common electrophilic substitution reactions include halogenation, nitration, Vilsmeier-Haack formylation, and the Mannich reaction.

2.1 Halogenation

Halogenation of pyrazolones can be readily achieved using various halogenating agents. For instance, 4-halopyrazolones can be synthesized in moderate to excellent yields.

2.2 Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) at the C-4 position of the this compound ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[6][7][8][9][10][11][12] This reaction is a versatile method for the synthesis of 4-formylthis compound derivatives, which are valuable intermediates in the synthesis of various biologically active molecules.

Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene [6]

  • Reactants: Substrate (1.0 equivalent), (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent, 1.5 equivalents), DMF (solvent), Sodium Acetate (B1210297).

  • Procedure:

    • Dissolve the substrate in DMF and cool to 0°C.

    • Add the Vilsmeier reagent to the solution.

    • Stir the reaction mixture for 6.5 hours at room temperature.

    • Add a solution of sodium acetate in water at 0°C and stir for 10 minutes.

    • Dilute the reaction mixture with water and extract with diethyl ether.

    • Wash the organic layer with brine and dry over sodium sulfate.

    • Concentrate the solution under reduced pressure.

  • Purification: Purify the residue by silica (B1680970) gel column chromatography to afford the aldehyde.

2.3 Mannich Reaction

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like a this compound), an aldehyde (often formaldehyde), and a primary or secondary amine.[11][13][14][15] This reaction is instrumental in synthesizing β-amino-carbonyl compounds, known as Mannich bases, which often exhibit significant biological activity.

Reaction TypeReagentsProductYieldReference
Vilsmeier-Haack DMF, POCl34-Formylthis compound77% (general example)[6]
Mannich Reaction Formaldehyde, Amine4-(Aminomethyl)this compoundVaries[13][14]

The following diagram illustrates the key electrophilic substitution reactions of the this compound ring.

G Electrophilic Substitution Reactions of Pyrazolones cluster_reactions Electrophilic Additions at C4 This compound This compound (Electron-rich at C4) halogenation Halogenation (X₂ or NXS) This compound->halogenation nitration Nitration (HNO₃/H₂SO₄) This compound->nitration vilsmeier Vilsmeier-Haack (DMF/POCl₃) This compound->vilsmeier mannich Mannich Reaction (CH₂O, R₂NH) This compound->mannich product_halogen 4-Halothis compound halogenation->product_halogen product_nitro 4-Nitrothis compound nitration->product_nitro product_formyl 4-Formylthis compound vilsmeier->product_formyl product_mannich 4-(Aminomethyl)this compound mannich->product_mannich

Electrophilic Substitution Reactions of Pyrazolones.

Cycloaddition Reactions: Expanding the Chemical Space

This compound derivatives can also participate in cycloaddition reactions, providing access to more complex heterocyclic systems. These reactions are valuable for creating novel molecular scaffolds for drug discovery.

3.1 1,3-Dipolar Cycloaddition

Nitrile imines, generated in situ from hydrazonoyl chlorides, can undergo 1,3-dipolar cycloaddition with the double bond of a this compound derivative to form spiro-pyrazolone compounds.[9][16][17][18][19][20][21][22] This reaction is a powerful tool for the synthesis of complex polycyclic heterocyclic systems.

3.2 Diels-Alder Reaction

4H-Pyrazoles can act as dienes in Diels-Alder reactions, particularly with reactive dienophiles.[5][23][24][25][26][27][28][29] The reactivity of the 4H-pyrazole can be enhanced by introducing electron-withdrawing groups at the C-4 position. This reaction provides a route to bicyclic and bridged heterocyclic compounds.

Reaction TypeReactantsProductConditionsYieldReference
1,3-Dipolar Cycloaddition Nitrile Imine, this compoundSpiro-pyrazoloneBase (e.g., Et3N)Varies[20]
Diels-Alder Reaction 4H-Pyrazole, DienophileBicyclic AdductVaries (sometimes acid-catalyzed)Varies[30]

The following diagram illustrates the cycloaddition reactions involving pyrazolones.

G Cycloaddition Reactions of Pyrazolones cluster_dipolar 1,3-Dipolar Cycloaddition cluster_diels_alder Diels-Alder Reaction pyrazolone_dipolar This compound Derivative (Dipolarophile) product_dipolar Spiro-pyrazolone pyrazolone_dipolar->product_dipolar + nitrile_imine Nitrile Imine (1,3-Dipole) nitrile_imine->product_dipolar pyrazole_diels 4H-Pyrazole (Diene) product_diels_alder Bicyclic Adduct pyrazole_diels->product_diels_alder + dienophile Dienophile dienophile->product_diels_alder G Celecoxib Mechanism: COX-2 Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Inhibition G Ruxolitinib Mechanism: JAK-STAT Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition G Crizotinib Mechanism: RTK Inhibition cluster_rtks Receptor Tyrosine Kinases cluster_pathways Downstream Signaling ALK ALK PI3K_Akt PI3K/Akt Pathway ALK->PI3K_Akt MAPK_Erk MAPK/Erk Pathway ALK->MAPK_Erk ROS1 ROS1 ROS1->PI3K_Akt ROS1->MAPK_Erk MET MET MET->PI3K_Akt MET->MAPK_Erk Cell_Survival Cell Proliferation & Survival PI3K_Akt->Cell_Survival MAPK_Erk->Cell_Survival Crizotinib Crizotinib Crizotinib->ALK Inhibition Crizotinib->ROS1 Inhibition Crizotinib->MET Inhibition G Edaravone's Neuroprotective Mechanisms cluster_effects Cellular Effects Edaravone Edaravone ROS_Scavenging ROS Scavenging Edaravone->ROS_Scavenging Ferroptosis_Inhibition Ferroptosis Inhibition Edaravone->Ferroptosis_Inhibition GDNF_RET_Activation GDNF/RET Pathway Activation Edaravone->GDNF_RET_Activation Oxidative_Stress Reduced Oxidative Stress ROS_Scavenging->Oxidative_Stress Neuronal_Survival Increased Neuronal Survival Ferroptosis_Inhibition->Neuronal_Survival GDNF_RET_Activation->Neuronal_Survival Oxidative_Stress->Neuronal_Survival

References

The Pharmacological Profile of Pyrazolones: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolone nucleus, a five-membered heterocyclic ring, stands as a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents with a broad spectrum of pharmacological activities. Since the synthesis of the first this compound derivative, antipyrine, in 1883, this structural motif has been extensively explored, leading to the development of numerous drugs with anti-inflammatory, analgesic, antipyretic, antimicrobial, and antitumor properties.[1][2] This technical guide provides an in-depth exploration of the pharmacological profile of pyrazolones, focusing on their mechanisms of action, structure-activity relationships, and therapeutic applications, presented with detailed experimental context and data visualization to support drug discovery and development efforts.

Core Pharmacological Activities and Therapeutic Applications

This compound derivatives have demonstrated a remarkable versatility in their biological effects, targeting a wide range of physiological pathways.[1][3][4] This has led to their investigation and use in various therapeutic areas.

Anti-inflammatory and Analgesic Activity: This is the most well-documented and clinically significant activity of pyrazolones. Many this compound-based non-steroidal anti-inflammatory drugs (NSAIDs), such as phenylbutazone, oxyphenbutazone, and dipyrone, exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis.[5][6][7] Prostaglandins (B1171923) are crucial mediators of inflammation, pain, and fever.[5] Some newer derivatives have been designed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[8][9][10][11][12]

Antimicrobial and Antifungal Activity: Numerous studies have highlighted the potential of this compound derivatives as antimicrobial agents.[1][13] They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The structure-activity relationship studies in this area suggest that specific substitutions on the this compound ring are crucial for potent antimicrobial action.[1]

Antitumor Activity: The anticancer potential of pyrazolones is an active area of research.[1][3][13] Certain derivatives have exhibited cytotoxic activity against various cancer cell lines.[14] The proposed mechanisms of action are diverse and can include the inhibition of specific kinases or other cellular pathways involved in tumor growth and proliferation.

Central Nervous System (CNS) Activity: this compound derivatives have also been investigated for their effects on the central nervous system.[1] These activities include antidepressant and anticonvulsant effects, suggesting their potential as scaffolds for the development of novel CNS-acting drugs.[15]

Other Pharmacological Activities: Beyond the major areas mentioned above, pyrazolones have been reported to possess a wide array of other biological activities, including antioxidant, antiviral, antitubercular, antihyperglycemic, and protein inhibitory activities.[1][16][17] For instance, the FDA-approved drug edaravone, a this compound derivative, is used as a free radical scavenger.[1]

Mechanism of Action: A Focus on Anti-inflammatory Effects

The primary mechanism of action for the anti-inflammatory and analgesic effects of many this compound NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes.[5][9]

Cyclooxygenase (COX) Inhibition Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Pyrazolones This compound NSAIDs Pyrazolones->COX1 Pyrazolones->COX2

Caption: Inhibition of COX-1 and COX-2 pathways by this compound NSAIDs.

COX exists in at least two isoforms: COX-1 and COX-2.[9][18] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric mucosal protection and platelet aggregation.[9] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[9] The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are mainly due to the inhibition of COX-1.[5][9] Some this compound derivatives, like metamizole, are thought to also inhibit a central variant, COX-3, which may contribute to their analgesic effect.[19]

Structure-Activity Relationship (SAR)

The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on the this compound ring.[1]

  • Substitution at N1: The substituent at the N1 position significantly influences the anti-inflammatory activity. For instance, substituting with a benzenesulfonamide (B165840) moiety has been shown to enhance anti-inflammatory potency.[5]

  • Substitution at C3: The group at the C3 position also plays a role. Phenyl or methyl substitutions are common and their effects can vary depending on the overall substitution pattern.[5]

  • Substitution at C4: The C4 position is a key site for modification. Introducing various functionalities at this position can either enhance or decrease activity. For example, acidic moieties like a carboxylic acid group or an enolic group at C4 have been shown to significantly increase anti-inflammatory activity.[5]

  • Aryl Substituents: For pyrazolones acting as cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position are crucial for potent and selective activity.[20]

Quantitative Data on Pharmacological Activity

The following tables summarize quantitative data for the pharmacological activity of selected this compound derivatives.

Table 1: Anti-inflammatory Activity of this compound Derivatives

CompoundIn Vivo ModelDose% Inhibition of EdemaReference
PhenylbutazoneCarrageenan-induced rat paw edema100 mg/kg57.41% (after 2h)[5]
Compound 6bCarrageenan-induced rat paw edema100 mg/kg86.67% (after 3h)[5]
Compound 9bCarrageenan-induced rat paw edema100 mg/kg78.06% (after 3h)[5]
Compound 14bCarrageenan-induced rat paw edema-28.6%[7]
Compound 15bCarrageenan-induced rat paw edema-30.9%[7]

Table 2: COX Inhibitory Activity of this compound Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib5.422.162.51[9]
Compound 5f14.341.509.56[9]
Compound 6f9.551.158.31[9]
Compound 144-0.034-[14]
Compound 145-0.052-[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of common experimental protocols used to evaluate the pharmacological profile of pyrazolones.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a standard in vivo model to assess acute inflammation.

Carrageenan_Edema_Workflow Acclimatization Animal Acclimatization Grouping Grouping of Animals (Control, Standard, Test) Acclimatization->Grouping Drug_Admin Drug Administration (Oral or IP) Grouping->Drug_Admin Carrageenan_Injection Subplantar Injection of Carrageenan Drug_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3h Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

  • Animals: Wistar or Sprague-Dawley rats are typically used.[7][21]

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds, a standard drug (e.g., indomethacin, celecoxib), or vehicle (control) are administered orally or intraperitoneally.[7][12][21]

    • After a specific time (e.g., 1 hour), a solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the right hind paw to induce inflammation.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

In Vitro COX Inhibition Assay

This assay determines the inhibitory potency of compounds against COX-1 and COX-2 enzymes.

  • Enzymes: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Substrate: Arachidonic acid is used as the substrate.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the COX enzyme.

    • The reaction is initiated by adding arachidonic acid.

    • The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured. This can be done by quantifying the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated for both COX-1 and COX-2. The selectivity index is then determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Synthesis of this compound Derivatives

The classical and most common method for synthesizing the this compound core is the condensation of a β-ketoester with a hydrazine (B178648) derivative.[1][22][23]

Pyrazolone_Synthesis Beta_Ketoester β-Ketoester Condensation Condensation Reaction Beta_Ketoester->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation This compound This compound Core Condensation->this compound

Caption: General synthetic scheme for the formation of the this compound core.

Variations of this method and other synthetic routes, such as those starting from chalcones, allow for the introduction of a wide range of substituents, enabling the exploration of the structure-activity landscape.[13][24]

Adverse Effects and Toxicological Profile

While this compound derivatives offer significant therapeutic benefits, some are associated with notable adverse effects. The most significant concern, particularly with older derivatives like aminopyrine (B3395922) and dipyrone, is the risk of blood dyscrasias, including agranulocytosis.[6][25] Gastrointestinal side effects are generally less common with pyrazolones compared to other NSAIDs.[25] Skin rashes are also a frequently reported side effect.[25][26] Overdose can lead to more severe complications, including CNS effects (coma, convulsions), cardiac arrhythmias, and liver damage.[6][27] The risk of adverse reactions can be influenced by factors such as age, duration of treatment, and the specific disease being treated.[28]

Conclusion

The this compound scaffold remains a highly privileged structure in medicinal chemistry, with a rich history and a promising future. Its diverse pharmacological profile, spanning from anti-inflammatory and analgesic to antimicrobial and anticancer activities, continues to inspire the design and synthesis of novel therapeutic agents. A thorough understanding of the structure-activity relationships, mechanisms of action, and potential toxicities is paramount for the successful development of new, safer, and more effective this compound-based drugs. This guide provides a foundational framework for researchers and drug development professionals to navigate the complex but rewarding field of this compound pharmacology.

References

pyrazolone as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pyrazolone as a Building Block in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a five-membered heterocyclic lactam ring with two adjacent nitrogen atoms and a carbonyl group, stands as a cornerstone scaffold in organic and medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883 through the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118), the this compound core has since been identified as a "privileged structure".[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties.[1][3][4] This is evidenced by the number of FDA-approved drugs, such as Edaravone and Eltrombopag, that feature the this compound motif.

The synthetic versatility of the this compound ring, which possesses multiple reactive sites, allows it to serve as a powerful building block for the construction of more complex molecular architectures, including fused heterocyclic systems and spiro compounds.[1][5] This guide provides a technical overview of the core synthesis of pyrazolones and their application as synthons in various advanced organic transformations, with a focus on methodologies, quantitative data, and experimental protocols relevant to drug discovery and development.

Core Synthesis of the this compound Ring: The Knorr Synthesis

The most fundamental and enduring method for synthesizing the this compound core is the Knorr pyrazole (B372694) synthesis.[6][7][8] This reaction involves the acid-catalyzed cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, typically a β-ketoester.[7][9] The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final this compound product.[7][9]

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product r1 Hydrazine (R1-NH-NH2) i1 Condensation: Hydrazone Formation r1->i1 r2 β-Ketoester r2->i1 i2 Intramolecular Cyclization (Amide Formation) i1->i2 i3 Dehydration i2->i3 p1 This compound Ring i3->p1

Caption: The reaction mechanism of the Knorr this compound Synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is a representative example of the Knorr synthesis.[7][9]

  • Reactant Addition: In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Note that the initial addition can be exothermic.[7]

  • Solvent and Catalyst: Add a suitable solvent such as 1-propanol (B7761284) or ethanol, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[9]

  • Heating: Heat the reaction mixture to reflux (approximately 100-110°C) with stirring for 1-2 hours.[7][9]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting β-ketoester is consumed.[9]

  • Work-up and Isolation: Upon completion, cool the mixture. Add water to the hot reaction to induce precipitation of the product.[9] Collect the resulting solid by vacuum filtration, wash with cold water or ethanol, and dry to obtain the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

This compound as a Versatile Building Block

The this compound scaffold is rich in reactive sites, making it an ideal starting point for synthesizing a diverse array of complex molecules. Its applications are particularly prominent in multicomponent reactions and the construction of fused and spirocyclic systems.

Multicomponent Reactions (MCRs)

MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[10][11] Pyrazolones are frequently used in MCRs to generate medicinally important heterocyclic libraries, such as dihydropyrano[2,3-c]pyrazoles.[5][10]

MCR_Workflow A This compound ReactionVessel One-Pot Reaction (Catalyst, Solvent, Heat) A->ReactionVessel B Aldehyde B->ReactionVessel C Malononitrile C->ReactionVessel Product Dihydropyrano[2,3-c]pyrazole (Complex Molecule) ReactionVessel->Product High Atom Economy Spiro_Synthesis Start Arylidene this compound (Planar Precursor) Process Base-Mediated Cascade Reaction (e.g., NaH, Cs2CO3) Start->Process Reagent Haloalcohol or 2-Chloro-N-phenylacetamide Reagent->Process Mechanism Michael Addition + Intramolecular ipso-Cyclization Process->Mechanism Product Spiro-Pyrazolone (3D Quaternary Center) Mechanism->Product Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor This compound-based Kinase Inhibitor Inhibitor->RTK Inhibitor->RAF

References

Methodological & Application

Application Notes and Protocols: Synthesis and Application of Pyrazolone-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of pyrazolone-based fluorescent probes. This compound and its derivatives form a versatile scaffold for the design of fluorescent probes due to their favorable photophysical properties, synthetic accessibility, and tunable reactivity. These probes have shown significant promise in the detection of various biologically and environmentally important analytes.

Application: Detection of Metal Ions (Fe³⁺)

This compound-based probes can be designed for the selective detection of metal ions. For instance, a novel pyrazole-pyrazoline fluorescent probe has been developed for the highly selective and sensitive determination of Fe³⁺ ions. This probe exhibits a "turn-off" fluorescence response upon binding to Fe³⁺.

Signaling Pathway: Fluorescence Quenching upon Fe³⁺ Binding

Probe This compound Probe (Fluorescent) Complex Probe-Fe³⁺ Complex (Non-fluorescent) Probe->Complex Binding Fe3 Fe³⁺ Fe3->Complex

Caption: Fluorescence quenching mechanism of a this compound probe upon binding to Fe³⁺.

Quantitative Data
Probe NameTarget Analyteλex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit (LOD)Ref.
Pyrazole-Pyrazoline MFe³⁺365485120-3.9 x 10⁻¹⁰ M[1]
Bis-pyrazoline YFe³⁺38046888-0.401 µM[2]
Pyrazoline X₂Fe³⁺36045090--[3]
Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Fluorescent Probe for Fe³⁺ [1]

This protocol describes a general synthesis method involving the formation of a chalcone (B49325) intermediate followed by cyclization with hydrazine (B178648).

Workflow for Probe Synthesis

cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrazoline Step 2: Pyrazoline Formation Acetophenone (B1666503) Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Base (e.g., NaOH) Ethanol, Stirring Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Pyrazoline Pyrazoline Probe Chalcone->Pyrazoline Glacial Acetic Acid Reflux Hydrazine Hydrazine Hydrate (B1144303) Hydrazine->Pyrazoline Purification Purification (Recrystallization) Pyrazoline->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General workflow for the synthesis of pyrazoline-based fluorescent probes.

  • Step 1: Synthesis of Chalcone Intermediate.

    • Dissolve equimolar amounts of a substituted acetophenone and a suitable aromatic aldehyde in ethanol.

    • Add a catalytic amount of aqueous sodium hydroxide (B78521) (e.g., 20-40%) dropwise while stirring.

    • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.[4]

  • Step 2: Synthesis of the Pyrazoline Probe.

    • Reflux a mixture of the synthesized chalcone and hydrazine hydrate in glacial acetic acid for 4-8 hours.[4]

    • After cooling, pour the reaction mixture into crushed ice to precipitate the pyrazoline product.

    • Filter the solid, wash thoroughly with water to remove acid, and dry.

    • Purify the crude product by recrystallization from ethanol.[4]

  • Step 3: Characterization.

    • Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Detection of Fe³⁺ [5]

  • Prepare a stock solution of the this compound probe (e.g., 1 mM) in a suitable solvent like DMSO or acetonitrile.

  • Prepare stock solutions of various metal ions (e.g., 10 mM) in deionized water.

  • In a cuvette, add a specific volume of buffer solution (e.g., HEPES buffer, pH 7.4).

  • Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Record the initial fluorescence spectrum.

  • Add aliquots of the Fe³⁺ stock solution and record the fluorescence spectra after each addition.

  • To test for selectivity, add other metal ions to separate probe solutions and record the fluorescence response.

Protocol 3: Live Cell Imaging of Fe³⁺ [2][3]

  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a confocal dish and allow them to adhere overnight.

  • Probe Loading: Incubate the cells with the this compound probe (e.g., 10 µM) in serum-free DMEM for 30 minutes at 37°C.

  • Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.

  • Fe³⁺ Treatment: Incubate the probe-loaded cells with a solution of FeCl₃ (e.g., 20 µM) in serum-free DMEM for another 30 minutes.

  • Imaging: Wash the cells again with PBS and acquire fluorescence images using a confocal microscope with appropriate excitation and emission wavelengths.

Application: Detection of Reactive Oxygen Species (ROS)

This compound-based probes can be engineered to react with specific ROS, leading to a change in their fluorescence properties. This allows for the detection and imaging of ROS in biological systems.

Signaling Pathway: "Turn-On" Fluorescence upon Reaction with Hypochlorous Acid (HOCl)

Probe_ROS This compound Probe (Non-fluorescent) Product_ROS Oxidized Product (Fluorescent) Probe_ROS->Product_ROS Oxidation HOCl HOCl HOCl->Product_ROS cluster_low Low Viscosity cluster_high High Viscosity LowVisc Probe in Excited State (Intramolecular Rotation) Quenched Non-radiative Decay (Weak Fluorescence) LowVisc->Quenched HighVisc Probe in Excited State (Restricted Rotation) Fluorescent Radiative Decay (Strong Fluorescence) HighVisc->Fluorescent Probe_NTR This compound Probe (Nitro Group, Non-fluorescent) Product_NTR Reduced Product (Amino Group, Fluorescent) Probe_NTR->Product_NTR Reduction NTR Nitroreductase (NTR) NADH NTR->Product_NTR

References

Application of Pyrazolone in Dye Manufacturing: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of pyrazolone and its derivatives as key intermediates in the manufacturing of a wide range of dyes. Pyrazolones are heterocyclic compounds that serve as versatile coupling components in the synthesis of azo dyes, yielding a spectrum of vibrant colors with notable stability and fastness properties. These dyes find extensive use in the textile, printing, and coatings industries.

Introduction to this compound Dyes

This compound-based dyes are a significant class of synthetic colorants characterized by the presence of a this compound ring system. The most commercially important group within this class is the this compound azo dyes. These are synthesized through the azo coupling reaction, which involves the reaction of a diazonium salt with a this compound derivative. The substituents on both the diazonium salt and the this compound ring determine the final color and properties of the dye.

Key advantages of this compound dyes include:

  • Vibrant and diverse color palette: this compound dyes can produce a wide range of colors, from brilliant yellows and oranges to deep reds.

  • Good lightfastness and stability: Many this compound dyes exhibit excellent resistance to fading upon exposure to light, making them suitable for applications requiring durability.[1]

  • Strong color strength: They offer high tinctorial strength, allowing for intense coloration with relatively small amounts of dye.

Data Presentation: Properties of Selected this compound Dyes

The following table summarizes the key quantitative data for commercially significant this compound dyes.

Dye NameC.I. NameChemical Classλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Lightfastness (Blue Wool Scale, 1-8)Wash Fastness (Grey Scale, 1-5)
TartrazineAcid Yellow 23Monoazo425-427[2][3]25,200 (at 430 nm)5-64-5
Pigment Yellow 13Pigment Yellow 13Disazo~420Not widely reportedGood[1]-
Acid Yellow 17Acid Yellow 17Monoazo400[4]≥8000 (at 252-258 nm)[5]Fairly good[6]Fair to excellent[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key this compound intermediate and representative this compound dyes.

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Coupling Component)

This protocol describes the synthesis of a common this compound coupling component.

Materials:

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (0.5 mol) in methanol (80 ml).

  • Adjust the pH of the solution to 5.0-6.5 by adding concentrated hydrochloric acid while stirring.

  • Slowly add methyl acetoacetate dropwise to the stirred solution.

  • Control the temperature of the reaction mixture between 40-90°C and reflux for 1-6 hours.

  • After the reflux period, distill off the methanol from the reaction mixture.

  • Adjust the pH of the remaining solution to neutral and continue to reflux with stirring at 60-80°C for another 1-3 hours.

  • Cool the reaction solution, which will cause the product to crystallize.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the crude product from a methanol-acetone mixed solvent to obtain pure 1-phenyl-3-methyl-5-pyrazolone as white crystals.[7]

Synthesis of Tartrazine (Acid Yellow 23)

This procedure outlines the synthesis of the widely used food and textile dye, Tartrazine.

Materials:

Procedure:

Step 1: Diazotization of Sulfanilic Acid

  • Dissolve sulfanilic acid in a sodium carbonate solution.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite with constant stirring.

  • Carefully add hydrochloric acid to the mixture while maintaining the temperature below 5°C to form the diazonium salt.

Step 2: Coupling Reaction

  • Prepare a solution of 1-(4-sulfophenyl)-3-carboxy-5-pyrazolone in an alkaline medium (sodium hydroxide solution).

  • Slowly add the previously prepared cold diazonium salt solution to the this compound solution with vigorous stirring.

  • Maintain the temperature of the reaction mixture below 10°C.

  • Continue stirring until the coupling reaction is complete, which is indicated by the absence of the diazonium salt (can be tested with H-acid).

  • The Tartrazine dye will precipitate out of the solution.

Step 3: Isolation and Purification

  • Filter the precipitated dye.

  • Wash the filter cake with a brine solution to remove impurities.

  • Dry the purified Tartrazine dye.

Synthesis of Pigment Yellow 13

This protocol describes the synthesis of a common diarylide yellow pigment.

Materials:

Procedure:

Step 1: Tetrazotization of 3,3'-Dichlorobenzidine

  • Prepare a slurry of 3,3'-dichlorobenzidine dihydrochloride (52.4 g) in water (80 ml) and 30% hydrochloric acid (73.5 ml) at 0°C.

  • Stir the slurry for two hours.

  • While maintaining the temperature at 0°C, add water (400 ml) and then a solution of sodium nitrite (22.5 g) in water.

  • Continue stirring for 30 minutes to complete the tetrazotization.

  • Remove any excess nitrous acid with sulfamic acid.

Step 2: Coupling Reaction

  • Prepare a slurry of acetoacet-2,4-dimethylanilide (66.6 g) in a mixture of water (1500 ml), 30% hydrochloric acid (41 g), and glacial acetic acid (19.2 g).

  • Over a period of 2 hours, add the cold tetrazo solution from Step 1 to the acetoacetanilide (B1666496) slurry, maintaining the pH at 4 and the temperature at 20°C.

  • After the addition is complete, heat the resulting slurry of Pigment Yellow 13 to 80°C.

Step 3: Isolation and Finishing

  • Filter the pigment slurry.

  • Wash the filter cake thoroughly with water.

  • Dry the press-cake and then pulverize it to obtain the final pigment powder.[8]

Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows in this compound dye manufacturing.

general_pyrazolone_synthesis A Aromatic Amine (Ar-NH2) B Diazonium Salt (Ar-N2+ X-) A->B Diazotization (NaNO2, HCl, 0-5°C) D This compound Azo Dye B->D Azo Coupling C This compound Coupling Component C->D

Caption: General synthesis workflow for this compound azo dyes.

tartrazine_synthesis cluster_0 Diazotization cluster_1 Coupling Component A Sulfanilic Acid B Diazotized Sulfanilic Acid A->B NaNO2, HCl, 0-5°C D Tartrazine (Acid Yellow 23) B->D Azo Coupling C 1-(4-sulfophenyl)-3-carboxy- 5-pyrazolone C->D

Caption: Synthesis pathway for Tartrazine (Acid Yellow 23).

pigment_yellow_13_synthesis cluster_0 Tetrazotization cluster_1 Coupling Component A 3,3'-Dichlorobenzidine B Tetrazotized 3,3'-Dichlorobenzidine A->B NaNO2, HCl, 0°C D Pigment Yellow 13 B->D Azo Coupling C Acetoacet-2,4-dimethylanilide C->D

Caption: Synthesis pathway for Pigment Yellow 13.

experimental_workflow start Start prep_diazo Prepare Diazonium Salt Solution (Diazotization) start->prep_diazo prep_coupler Prepare Coupling Component Solution start->prep_coupler coupling Azo Coupling Reaction (Controlled Temperature and pH) prep_diazo->coupling prep_coupler->coupling isolation Isolate Crude Dye (Filtration) coupling->isolation purification Purify Dye (Washing/Recrystallization) isolation->purification drying Dry Final Product purification->drying end End drying->end

References

Application Notes and Protocols: Pyrazolone Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of pyrazolone derivatives as a promising class of antimicrobial agents. The following sections detail their synthesis, antimicrobial efficacy, and mechanisms of action, supported by experimental protocols and data.

Introduction

This compound derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Recently, there has been a resurgence of interest in these scaffolds for the development of novel antimicrobial agents to combat the growing threat of multidrug-resistant pathogens.[1] These compounds have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[2] Their mechanisms of action are varied and include critical cellular processes such as DNA replication and cell wall synthesis.[1][3] This document serves as a practical guide for researchers engaged in the discovery and development of new this compound-based antimicrobial drugs.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative this compound derivatives against a panel of clinically relevant bacteria and fungi. Lower MIC values indicate greater potency.[4]

Table 1: Antibacterial Activity (MIC in µg/mL) of this compound Derivatives against Gram-Positive Bacteria

Compound/Derivative ClassStaphylococcus aureusBacillus subtilisReference
Naphthyl-substituted pyrazole-hydrazone (e.g., 6)0.78–1.56-[1]
3-Coumarinyl substituted pyrazole-hydrazone (e.g., 7)MRSA strains-[1]
Tethered thiazolo-pyrazole derivative (e.g., 17)4 (anti-MRSA)-[1]
Quinoline-substituted pyrazole (B372694) (e.g., 19)PotentPotent[1]
Pyrazole-imidazole-triazole hybrid (e.g., 22)Low µmol/mL-[1]
Coumarin-substituted/pyran-fused pyrazole (e.g., 23)1.56–6.25-[1]
N-(trifluoromethylphenyl) derivative (e.g., 28)0.78 (MRSA)-[1]
Bistrifluoromethyl compound (e.g., 29)0.25-[1]
Pyrazole-ciprofloxacin hybrid (7a, 7d, 7g)0.125–0.5 (Cipro-resistant)-[5]
Indazole/Pyrazoline derivative (9)4 (MDR)-[6]
3-phenyl-4-phenoxypyrazole (PYO12)Bactericidal-[3]
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k)-MIC of 10.56 µg/mL[7]
Imidazo-pyridine pyrazole 18<1-[4]
3-Methyl-5-pyrazolone (MePzO)-1.25[8]
3-Propyl-5-pyrazolone (PrPzO)1.251.25[8]
3-Phenyl-5-pyrazolone (PhPzO)-0.625[8]

Note: '-' indicates data not available in the cited sources.

Table 2: Antibacterial Activity (MIC in µg/mL) of this compound Derivatives against Gram-Negative Bacteria

Compound/Derivative ClassEscherichia coliPseudomonas aeruginosaSalmonella entericaReference
Pyrazoline-clubbed pyrazole (16)ModeratePotent-[1]
Thiazolidinone-clubbed pyrazole16--[1]
Imidazo-pyridine pyrazole (18)<1<1<1[1]
Pyrazole-nucleus-containing benzofuran (B130515) (20)15.6--[1]
Pyrazole-ciprofloxacin hybrid (7c)-2-[5]
3-Propyl-5-pyrazolone (PrPzO)1.251.252.5[8]
3-Methyl-5-pyrazolone (MePzO)--5[8]
3-Phenyl-5-pyrazolone (PhPzO)--5[8]
Pyrazolo-pyrazole derivative (PPIA-32)EffectiveEffectiveEffective[9]

Note: '-' indicates data not available in the cited sources.

Table 3: Antifungal Activity (MIC in µg/mL) of this compound Derivatives

Compound/Derivative ClassCandida albicansAspergillus nigerReference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)2.9–7.82.9–7.8[10]
Pyrazoline derivative (17)Comparable to Clotrimazole-[11]
Dihydropyrazole derivatives (1, 2, 5, 8, 10)Active-[12]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antimicrobial activity are provided below.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes a general method for the synthesis of a common this compound precursor.[13][14]

Materials:

  • Ethyl acetoacetate (B1235776)

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Round bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • In a 100 mL round bottom flask, combine an equimolar ratio of ethyl acetoacetate and phenylhydrazine.[13]

  • Add a catalytic amount of glacial acetic acid (approximately 0.5 mL) to the mixture.[13]

  • Stir the reaction mixture at 90°C for 1 hour.[13]

  • Cool the solution to room temperature.

  • Add 25 mL of diethyl ether to the solution to induce crystallization of the this compound product.[13]

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Filter the crystalline product using a Buchner funnel and wash with a small amount of cold ethanol.

  • Dry the purified 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one crystals.

  • The product can be further purified by recrystallization from ethanol.[13]

Protocol 2: Synthesis of 4-Aminoantipyrine (B1666024) Derivatives via Betti Reaction

This protocol outlines a one-pot synthesis of 4-aminoantipyrine derivatives.[15][16]

Materials:

Procedure:

  • Combine the aromatic aldehyde, 4-aminoantipyrine, and 8-hydroxyquinoline in a reaction vessel.

  • Add fluorite as a catalyst.

  • Stir the reaction mixture at room temperature for 10-15 minutes.[15]

  • The product can be isolated and purified using standard techniques such as filtration and recrystallization.

Protocol 3: Antimicrobial Susceptibility Testing - Agar (B569324) Well Diffusion Method

This method is used for the preliminary screening of the antimicrobial activity of the synthesized this compound derivatives.[8][17]

Materials:

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Bacterial or fungal culture grown to a standardized turbidity (e.g., 0.5 McFarland standard)

  • Synthesized this compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized microbial suspension to create a lawn.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.

  • Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method provides a quantitative measure of the antimicrobial activity.[8]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton broth (MHB)

  • Bacterial or fungal culture grown to a standardized turbidity

  • Synthesized this compound compounds

  • Positive control (standard antibiotic)

  • Growth control (MHB + inoculum)

  • Sterility control (MHB only)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • In well 1, add 200 µL of the test compound at a starting concentration (e.g., twice the highest desired test concentration).

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound). Well 12 is the sterility control.

  • Prepare a standardized inoculum of the test microorganism in MHB.

  • Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4] This can be assessed visually or by using a plate reader to measure optical density.

Visualizations

Experimental and logical relationships

The following diagrams illustrate key experimental workflows and the proposed mechanisms of action for this compound derivatives.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis of this compound Derivatives cluster_screening Antimicrobial Screening Start Starting Materials (e.g., β-ketoester, hydrazine) Reaction Cyclocondensation Reaction Start->Reaction Reagents, Catalyst Purification Purification (Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Product Pure this compound Derivative Characterization->Product Screening Primary Screening (Agar Well Diffusion) Product->Screening Test Compound MIC MIC Determination (Broth Microdilution) Screening->MIC Active Compounds Activity Antimicrobial Activity Profile MIC->Activity

Caption: General workflow for the synthesis and antimicrobial screening of this compound derivatives.

DNA_Gyrase_Inhibition This compound This compound Derivative DNAGyrase Bacterial DNA Gyrase (Type II Topoisomerase) This compound->DNAGyrase Targets ATPBinding Binds to ATP-binding site (GyrB subunit) This compound->ATPBinding Inhibits ATP hydrolysis DNAGyrase->ATPBinding Supercoiling Inhibition of DNA Supercoiling ATPBinding->Supercoiling Replication Blocks DNA Replication and Repair Supercoiling->Replication CellDeath Bacterial Cell Death Replication->CellDeath

Caption: Proposed mechanism of DNA gyrase inhibition by this compound derivatives.

Cell_Wall_Disruption This compound This compound Derivative LipidII Lipid II Intermediate This compound->LipidII Interacts with Binding Binds to Lipid II This compound->Binding LipidII->Binding Translocation Inhibition of Peptidoglycan Precursor Translocation Binding->Translocation CellWallSynth Blocks Cell Wall Synthesis Translocation->CellWallSynth CellLysis Cell Lysis and Death CellWallSynth->CellLysis

Caption: Proposed mechanism of bacterial cell wall disruption by this compound derivatives.

References

Application Notes and Protocols: Pyrazolone Scaffolds in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Since the synthesis of antipyrine (B355649) in 1883, this compound derivatives have been extensively investigated for their therapeutic potential, leading to the development of several clinically significant anti-inflammatory, analgesic, and antipyretic drugs.[1][2][3] Notable examples include antipyrine, aminophenazone, and phenylbutazone.[1][4] The pharmacological effects of many this compound-based non-steroidal anti-inflammatory drugs (NSAIDs) are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-containing compounds as potential anti-inflammatory agents.

Mechanism of Action: COX Inhibition

The primary mechanism by which many this compound-based NSAIDs exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is induced at sites of inflammation.[4] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[5]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazolone_Drugs This compound-based NSAIDs Pyrazolone_Drugs->COX_Enzymes Inhibition

COX Inhibition Pathway

Synthesis of this compound Derivatives

A common and effective method for synthesizing 1-substituted-3-methyl-1H-pyrazol-5(4H)-ones involves the cyclocondensation of a substituted hydrazine (B178648) with a β-ketoester, such as ethyl acetoacetate (B1235776).[1] This versatile reaction allows for the introduction of various substituents on the this compound ring, enabling the exploration of structure-activity relationships.

General Synthetic Workflow

Synthesis_Workflow Hydrazine Substituted Hydrazine (e.g., 4-chlorophenylhydrazine) Reaction Cyclocondensation Hydrazine->Reaction Ketoester β-Ketoester (e.g., Ethyl acetoacetate) Ketoester->Reaction This compound This compound Derivative Reaction->this compound

General this compound Synthesis

Experimental Protocols

Protocol 1: Synthesis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one

This protocol is adapted from the synthesis of this compound intermediates described in the literature.[1]

Materials:

Procedure:

  • A mixture of 4-chlorophenylhydrazine hydrochloride (0.01 mol), ethyl acetoacetate (0.01 mol), and anhydrous sodium acetate (0.01 mol) in glacial acetic acid (20 mL) is refluxed for 6 hours.

  • The reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield the pure 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one.

Protocol 2: Evaluation of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard method for screening acute anti-inflammatory activity.[1][3]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds (this compound derivatives)

  • Reference drug (e.g., Phenylbutazone, Diclofenac sodium)[1][3]

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The test compounds, reference drug, and vehicle are administered orally to different groups of rats (n=6).

  • After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured using a pletysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the anti-inflammatory activity of various synthesized this compound derivatives from cited literature.

Table 1: Anti-inflammatory Activity of Synthesized this compound Derivatives [1]

Compound% Inhibition of Edema (after 2h)% Inhibition of Edema (after 3h)
2c 58.95-
2d 62.33-
3d 71.48-
5b 65.21-
6a -78.06
6b 87.3586.67
7b 69.87-
8b 75.42-
9a 63.45-
9b 85.2583.52
9d 78.62-
10b 73.24-
Phenylbutazone 57.4170.56

Table 2: COX-1 and COX-2 Inhibition Data [5]

CompoundCOX-2 IC₅₀ (μM)COX-1 IC₅₀ (μM)
Celecoxib 0.04-
Pyrazole Analog 1 0.01-
Pyrazole-Thiazole Hybrid 0.030.12 (5-LOX)
Pyrazolo-Pyrimidine 0.015-

Structure-Activity Relationship (SAR) Insights

  • Substitution at N1: The nature of the substituent at the N1 position of the this compound ring significantly influences anti-inflammatory activity. For instance, compounds bearing a benzenesulfonamide (B165840) moiety at N1 generally exhibit superior activity compared to their 1-(4-chlorophenyl) analogues.[1]

  • Substitution at C4: The C4 position of the this compound ring is amenable to various substitutions. Introduction of an acidic center, such as a carboxylic acid or an enolic group, at this position has been shown to significantly enhance anti-inflammatory activity.[1] Conversely, bulky groups like a dimethylaminomethyl moiety can decrease activity.[1]

  • Methylation: N-methylation of the this compound ring has been observed to result in better anti-inflammatory activity compared to O-methylation.[1]

Conclusion

The this compound scaffold remains a highly valuable template for the design and synthesis of novel anti-inflammatory agents. The synthetic versatility of the this compound ring system allows for extensive structural modifications to optimize potency and selectivity, particularly towards COX-2. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and evaluation of new this compound derivatives as potential therapeutic candidates for inflammatory disorders. Future directions may involve the development of dual-target inhibitors (e.g., COX/LOX) and the use of computational modeling to guide the design of next-generation this compound-based anti-inflammatory drugs.[5]

References

Application Notes and Protocols for Pyrazolone-Based Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of pyrazolone-based chemosensors in the detection of metal ions. This compound derivatives have emerged as versatile scaffolds for the design of colorimetric and fluorescent probes due to their excellent coordination properties, photophysical characteristics, and synthetic accessibility. This document outlines the general principles, experimental procedures, and data analysis for the successful application of these sensors in various research settings.

Introduction to this compound-Based Metal Ion Sensors

This compound and its derivatives are heterocyclic compounds that can act as effective ligands for a variety of metal ions.[1] The core structure allows for facile modification, enabling the tuning of selectivity and sensitivity towards specific metal ions.[1] These sensors typically operate on principles such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT), resulting in a measurable change in their optical properties (color or fluorescence) upon binding to a metal ion.[2] This change is often highly selective, allowing for the detection of a target ion even in the presence of other competing ions.[3][4]

General Signaling Mechanism

The detection of metal ions by this compound-based probes often involves a "turn-on" or "turn-off" fluorescence response or a distinct color change. The signaling pathway is dependent on the specific design of the probe and the nature of the metal ion. A common mechanism involves the this compound derivative acting as a ligand that coordinates with the metal ion. This binding event alters the electronic properties of the molecule, leading to a change in its absorption or emission spectrum.

G cluster_0 This compound Probe (Inactive/Low Fluorescence) cluster_1 Metal Ion cluster_2 Complex Formation & Signal Transduction This compound This compound Derivative Complex This compound-Metal Ion Complex This compound->Complex Binding Metal_Ion Target Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal_Ion->Complex Signal Optical Signal Change (Colorimetric or Fluorescent) Complex->Signal Signal Generation

Caption: General signaling pathway for a this compound-based metal ion sensor.

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative this compound-based sensor and its application in metal ion detection.

Synthesis of a this compound-Based Sensor

The synthesis of this compound-based sensors often involves the condensation of a this compound derivative with an aldehyde or another reactive species.[1][3] Below is a general procedure for the synthesis of a Schiff base this compound ligand.

Materials:

  • 3-Amino-1H-pyrazol-5-ol[3]

  • Substituted benzaldehyde (B42025) (e.g., m-anisaldehyde)[3]

  • Ethanol[3]

  • Glacial acetic acid (catalyst)[3]

Procedure:

  • Dissolve 1 mmol of 3-amino-1H-pyrazol-5-ol in 20 mL of ethanol (B145695) in a round-bottom flask.[3]

  • Add a solution of 1 mmol of the desired substituted benzaldehyde in 15 mL of ethanol to the flask with continuous stirring.[3]

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.[3]

  • Reflux the mixture for 10-12 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product formed is collected by filtration, washed with cold ethanol, and recrystallized from hot ethanol to obtain the pure this compound-based ligand.[3]

General Protocol for Metal Ion Detection

This protocol outlines the general steps for using a this compound-based sensor for the detection of a target metal ion using UV-Vis absorption or fluorescence spectroscopy.

3.2.1. Preparation of Stock Solutions

  • Sensor Stock Solution: Prepare a stock solution of the synthesized this compound-based sensor (e.g., 1 mM) in a suitable solvent such as DMSO, methanol, or a mixture of water and an organic solvent.[5][6]

  • Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of the chloride or nitrate (B79036) salts of various metal ions in deionized water or the same solvent system as the sensor stock solution.

3.2.2. Spectroscopic Measurements

  • UV-Vis Absorption or Fluorescence Spectrum of the Sensor: Dilute the sensor stock solution to the desired working concentration (e.g., 10 µM) in the chosen solvent system. Record the UV-Vis absorption or fluorescence emission spectrum of the free sensor.

  • Titration with Metal Ion: To a solution of the sensor at the working concentration, incrementally add small aliquots of the target metal ion stock solution. After each addition, record the UV-Vis absorption or fluorescence spectrum.

  • Selectivity Test: Prepare a series of solutions containing the sensor at the working concentration. To each solution, add an excess (e.g., 10 equivalents) of a different metal ion from the prepared stock solutions. Record the spectral changes to assess the sensor's selectivity.[3][4]

Experimental Workflow for Metal Ion Sensing

G prep 1. Prepare Stock Solutions (Sensor & Metal Ions) spec 2. Record Spectrum of Free Sensor prep->spec titr 3. Titrate Sensor with Target Metal Ion & Record Spectra spec->titr sel 4. Test with Competing Metal Ions & Record Spectra spec->sel data 5. Data Analysis (LOD, Stoichiometry) titr->data sel->data

Caption: A typical experimental workflow for metal ion detection using a this compound-based sensor.

Data Analysis

Determination of Stoichiometry using Job's Plot

The binding stoichiometry between the sensor and the metal ion can be determined using the continuous variation method (Job's plot).[7][8]

Procedure:

  • Prepare a series of solutions where the mole fraction of the sensor varies from 0 to 1, while the total molar concentration of the sensor and the metal ion is kept constant.[7]

  • Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change.[7]

  • Plot the change in absorbance or fluorescence intensity against the mole fraction of the sensor.[7]

  • The mole fraction at which the plot shows a maximum (or minimum) corresponds to the stoichiometry of the complex.[7][8] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[8]

Calculation of the Limit of Detection (LOD)

The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected. It can be calculated from the data obtained during the titration experiment.

Formula: LOD = 3σ / k[9]

Where:

  • σ is the standard deviation of the blank measurement (the sensor solution without the metal ion).[9]

  • k is the slope of the linear calibration curve of the sensor's response versus the concentration of the metal ion at low concentrations.[9]

Quantitative Data Summary

The following table summarizes the performance of selected this compound-based sensors for different metal ions.

Sensor TypeTarget IonDetection MethodLimit of Detection (LOD)Stoichiometry (Sensor:Ion)Solvent SystemReference
Pyrazole-PyrazolineFe³⁺Fluorescence Quenching3.9 x 10⁻¹⁰ M1:1THF/Water[10]
Imine-based this compoundCu²⁺Colorimetric1.6 µM2:1Water/DMSO[4]
This compound DerivativeFe³⁺Fluorescence Quenching0.30 µM1:1Not Specified[9]

Signaling Pathway for a Specific Sensor

The following diagram illustrates the proposed signaling pathway for a this compound-based fluorescent sensor for Fe³⁺, where the fluorescence is quenched upon complexation.

G cluster_0 Sensor in 'On' State cluster_1 Analyte cluster_2 Complexation & Quenching Probe This compound Probe (Fluorescent) Complex [Probe-Fe³⁺] Complex (Non-fluorescent) Probe->Complex Binding Fe3 Fe³⁺ Fe3->Complex Quenching Signal 'Off' Complex->Quenching Fluorescence Quenching

Caption: "Turn-off" fluorescence sensing mechanism for Fe³⁺ detection.

References

Application Notes and Protocols: Pyrazolone Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[1][3][4][5][6][7][8][9][10] Several FDA-approved drugs incorporating a pyrazole (B372694) scaffold, such as Crizotinib and Ruxolitinib, underscore the therapeutic potential of this chemical moiety in oncology.[3][11]

These application notes provide an overview of the use of this compound derivatives in cancer cell line studies, detailing their mechanisms of action and providing standardized protocols for their evaluation.

Featured this compound Derivatives and their Anticancer Activity

The following table summarizes the cytotoxic activity of various this compound derivatives against a range of human cancer cell lines.

Derivative Name/ClassCancer Cell LineAssayIC50 ValueReference
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) MDA-MB-468 (Triple-negative breast cancer)MTT Assay14.97 µM (24h), 6.45 µM (48h)[4]
Paclitaxel (Reference Drug) MDA-MB-468 (Triple-negative breast cancer)MTT Assay49.90 µM (24h), 25.19 µM (48h)[4]
This compound P7 A549 (Non-small cell lung cancer)Antiproliferative Assay-[10]
This compound P7 NCI-H522 (Non-small cell lung cancer)Antiproliferative Assay-[10]
This compound P11 A549 (Non-small cell lung cancer)Antiproliferative Assay-[10]
This compound P11 NCI-H522 (Non-small cell lung cancer)Antiproliferative Assay-[10]
This compound P13 NCI-H522 (Non-small cell lung cancer)Antiproliferative Assay-[10]
This compound P14 NCI-H522 (Non-small cell lung cancer)Antiproliferative Assay-[10]
Compound 12d A2780 (Ovarian adenocarcinoma)Antiproliferative Assay-[7]
Compound 12d A549 (Lung carcinoma)Antiproliferative Assay-[7]
Compound 12d P388 (Murine leukemia)Antiproliferative Assay-[7]
N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C) MDA-MB-231 (Triple-negative breast cancer)Cytotoxicity Assay-[8]
PTA-1 MDA-MB-231 (Triple-negative breast cancer)Cytotoxicity AssayLow micromolar range[9]
[Cu(PMPP-SAL)(EtOH)] KB (Oral carcinoma)Antitumor Assay-[12]
[Cu(PMPP-SAL)(EtOH)] KBv200 (Multidrug-resistant oral carcinoma)Antitumor Assay-[12]
[Cu(PMPP-SAL)(EtOH)] HeLa (Cervical cancer)Growth-inhibiting Assay-[12]
N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea (4b) Human cancer cellsApoptosis Induction-[6]
Pyrazole-based TKIs (e.g., Crizotinib, Pralsetinib) Non-small cell lung cancer-FDA-approved[11]
Pyrazole-based TKIs (e.g., Avapritinib) Multidrug-resistant gastrointestinal tumors-FDA-approved[11]
Pyrazole-based TKIs (e.g., Asciminib, Rebastinib) Chronic myeloid leukemia-FDA-approved[11]
Ruxolitinib Myelofibrosis-FDA-approved[3]
Crizotinib Non-small cell lung carcinoma-FDA-approved[3]
AT7519 Refractory solid tumors-FDA-approved[3]

Mechanisms of Action

This compound derivatives have been shown to induce anticancer effects through several mechanisms, often targeting multiple cellular processes simultaneously.

Induction of Apoptosis

Many this compound derivatives trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Key events include the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases, which are the executioners of apoptosis.[1][3][4][5] For instance, compound 3f was shown to induce apoptosis in MDA-MB-468 cells through ROS generation and subsequent activation of caspase-3.[4][5] Similarly, compound 4b and its derivatives increased the expression of TRAIL-R1 and TRAIL-R2, which are death receptors, leading to the activation of caspase-3.[6]

This compound This compound Derivatives ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DeathR ↑ Death Receptors (e.g., TRAIL-R1/R2) This compound->DeathR Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 DeathR->Casp8 Casp8->Casp3

Caption: Apoptosis induction by this compound derivatives.

Cell Cycle Arrest

This compound derivatives can halt the progression of the cell cycle at various phases, thereby preventing cancer cell proliferation.[1][4][5][6][7][8][9][10] For example, some derivatives cause arrest in the G1 phase by downregulating cyclin D2 and CDK2.[1] Compound 3f was found to induce S phase arrest in MDA-MB-468 cells.[4][5] Other derivatives, such as P7 and P11, arrest the cell cycle at the G0/G1 phase, while P13 and P14 cause a G2/M phase block.[10] This is often associated with the modulation of key cell cycle regulatory proteins like p53 and p21.[7]

cluster_cell_cycle Cell Cycle This compound This compound Derivatives G1 G1 Phase This compound->G1 Arrest S S Phase This compound->S Arrest G2M G2/M Phase This compound->G2M Arrest Proliferation Cell Proliferation

Caption: Cell cycle arrest induced by this compound derivatives.

Inhibition of Signaling Pathways

The anticancer activity of this compound derivatives is also linked to the inhibition of various signaling pathways that are often dysregulated in cancer.[1][3][6][12][13][14] These include pathways mediated by receptor tyrosine kinases (RTKs) such as EGFR, as well as downstream pathways like MAPK.[1][3][13] For instance, this compound derivatives have shown inhibitory activity against BRAFV600E, EGFR, and Aurora-A kinase.[1] Some derivatives can also interfere with tubulin polymerization, disrupting the microtubule cytoskeleton which is essential for cell division.[7][8][9]

This compound This compound Derivatives RTK Receptor Tyrosine Kinases (e.g., EGFR) This compound->RTK Inhibition MAPK MAPK Pathway This compound->MAPK Inhibition Tubulin Tubulin Polymerization This compound->Tubulin Inhibition RTK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Tubulin->Proliferation

Caption: Inhibition of key signaling pathways by this compound derivatives.

Experimental Protocols

Detailed protocols for key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effect of this compound derivatives on cancer cell lines.[15][16] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[16]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl, or a solution of SDS in HCl)[18][19]

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well.[18]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[18]

  • Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Mix each sample by pipetting up and down and read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

A Seed cells in 96-well plate B Treat with this compound derivatives A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[20][21] Apoptotic cells expose phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[20][21][22] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic and late apoptotic cells).[20][21][22]

Materials:

  • T25 culture flasks

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative

  • PBS

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in T25 flasks and treat with the this compound derivative at the desired concentration for the specified time.[20][22] Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells.[20][22]

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[20][22]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20][22]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

A Treat cells with This compound derivative B Harvest cells (adherent & floating) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & Propidium Iodide D->E F Incubate (15 min) E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for apoptosis detection by flow cytometry.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[23]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the this compound derivative as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[24] Incubate at 4°C for at least 30 minutes (can be stored for up to 2 weeks).[24][25]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[25]

  • Staining: Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[24] The RNase A is included to ensure that only DNA is stained.

  • Incubation: Incubate for 15-30 minutes at 37°C or room temperature, protected from light.[24]

  • Analysis: Analyze the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of DNA content will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

A Treat cells with This compound derivative B Harvest and wash cells A->B C Fix with cold 70% Ethanol B->C D Wash to remove Ethanol C->D E Stain with Propidium Iodide & RNase A D->E F Incubate E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol 4: Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a cell lysate and can be used to investigate the effect of this compound derivatives on the expression levels of proteins involved in apoptosis, cell cycle regulation, and signaling pathways.[26][27]

Materials:

  • Cancer cell line of interest

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the this compound derivative, then wash with cold PBS and lyse with 1X SDS sample buffer.[26][28] Scrape the cells and transfer the lysate to a microcentrifuge tube.[26][28]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[26][28]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[29]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[26]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[26]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[29]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[26]

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[29]

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (Blotting) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G H Data Analysis G->H

Caption: General workflow for Western blotting.

References

Application Notes and Protocols for the Quantification of Pyrazolone in Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolones are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and other biologically active molecules. Their therapeutic applications span a wide range of activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1] Accurate and precise quantification of pyrazolones in various samples, such as pharmaceutical formulations, biological fluids, and environmental waters, is crucial for quality control, pharmacokinetic studies, and safety assessment.

This document provides detailed application notes and protocols for the quantification of pyrazolone and its derivatives using various analytical techniques. The primary focus is on High-Performance Liquid Chromatography (HPLC) due to its widespread use, high sensitivity, and selectivity. Information on other methods like spectrophotometry and electrochemical analysis is also included.

Analytical Methods Overview

A variety of analytical methods are available for the quantification of pyrazolones. The choice of method depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation. The most common techniques include:

  • High-Performance Liquid Chromatography (HPLC): The most widely used method for its high resolution, sensitivity, and applicability to a wide range of this compound derivatives.[1][2][3][4]

  • Spectrophotometry: A simpler and more accessible method, often used for the determination of total phenols or in specific colorimetric reactions.[5][6]

  • Electrochemical Methods: Offer high sensitivity and are suitable for the detection of electroactive this compound compounds.[7]

Analytical_Methods cluster_methods Analytical Methods Pyrazolone_Quantification This compound Quantification HPLC HPLC (High-Performance Liquid Chromatography) Pyrazolone_Quantification->HPLC High Resolution & Sensitivity Spectrophotometry Spectrophotometry (UV-Vis, Colorimetric) Pyrazolone_Quantification->Spectrophotometry Simplicity & Accessibility Electrochemical Electrochemical Methods Pyrazolone_Quantification->Electrochemical High Sensitivity

Caption: Overview of analytical methods for this compound quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of this compound derivatives.[1][4] It offers excellent separation and quantification capabilities.

General Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the quantification of pyrazolones using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample_Collection Sample Collection (e.g., Water, Biological Fluid) Sample_Extraction Sample Extraction/Cleanup (e.g., SPE) Sample_Collection->Sample_Extraction Standard_Preparation Preparation of Standard Solutions Filtration Filtration (0.45 µm) Standard_Preparation->Filtration Calibration_Curve Construct Calibration Curve Standard_Preparation->Calibration_Curve Sample_Extraction->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV-Vis Detector) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Quantification Quantify Analyte Concentration Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: General experimental workflow for HPLC analysis of pyrazolones.

Quantitative Data Summary for HPLC Methods

The following table summarizes the quantitative performance data for various HPLC methods used for this compound quantification.

AnalyteSample MatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Correlation Coefficient (r²)Reference
Pyrazoline derivative-50 - 1504150.9995[1]
(4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]Drug substance0.5 - 50 ppm---[3]
Pyrazole (B372694) and Pyrrole (B145914) PesticidesEnvironmental Water0.05 - 20 (µg/L)0.008 - 0.019 (µg/L)-0.9966 - 0.9990[8][9]
5-Hydrazinyl-4-phenyl-1H-pyrazoleBulk drug/Formulation2.5 - 502.437.38> 0.999[4]

LOD: Limit of Detection, LOQ: Limit of Quantification

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for a Pyrazoline Derivative[1]

This protocol is based on a validated RP-HPLC method for a pyrazoline derivative with anti-inflammatory activity.

1. Materials and Reagents

  • Pyrazoline derivative reference standard

  • Methanol (B129727) (HPLC grade)

  • 0.1% Trifluoroacetic acid (TFA) in water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions

  • Column: C18 (e.g., Luna 5µ C18(2), 250 x 4.80 mm)[3]

  • Mobile Phase: 0.1% TFA in water: Methanol (20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Detection: UV detector at 206 nm

  • Column Temperature: 25 ± 2°C

3. Preparation of Solutions

  • Standard Stock Solution (e.g., 601 µg/mL): Accurately weigh 60.1 mg of the pyrazoline derivative reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 50 to 150 µg/mL using the mobile phase as the diluent.

4. Sample Preparation

  • For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.

5. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the analyte.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of the pyrazoline derivative in the sample solution from the calibration curve.

Protocol 2: Spectrophotometric Determination of Pyrazolones (4-Aminoantipyrine Method)[10]

This method is suitable for the determination of total phenols and can be adapted for pyrazolones that react with 4-aminoantipyrine (B1666024) (4-AAP) to form a colored product.

1. Materials and Reagents

2. Procedure

  • In a 75 mL aqueous solution buffered to pH 9.0 with phosphate buffer, add 1.0 mmol of the phenol (B47542) (or this compound sample) and 1.5 mmol of the this compound reagent.

  • Add 10 mmol of potassium hexacyanoferrate (III).

  • Stir the solution vigorously for 30 minutes.

  • Dilute the solution to 200 mL with water.

  • Extract the colored product with 3 x 20 mL of chloroform.

  • Dry the organic layer and remove the solvent.

  • Dissolve the residue in a known volume of a suitable solvent and measure the absorbance at the wavelength of maximum absorption (e.g., 500 nm).

3. Data Analysis

  • Prepare a calibration curve using standard solutions of the this compound of interest.

  • Determine the concentration of the this compound in the sample by comparing its absorbance to the calibration curve.

Conclusion

The analytical methods outlined in these application notes provide robust and reliable approaches for the quantification of this compound and its derivatives in various samples. The choice of the most suitable method will depend on the specific requirements of the analysis. For routine quality control and research requiring high selectivity and sensitivity, RP-HPLC is the recommended technique. Spectrophotometric methods offer a simpler alternative for specific applications. Proper method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results.[1][4]

References

Application Notes and Protocols: Pyrazolone in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of pyrazolone and its derivatives in enantioselective synthesis. The protocols outlined below are based on established and peer-reviewed methodologies, offering a guide for the synthesis of chiral molecules with high enantiopurity.

Introduction

This compound derivatives are a significant class of heterocyclic compounds widely utilized as versatile building blocks in organic synthesis.[1][2] Their unique structural features and reactivity have made them privileged synthons in medicinal chemistry for the development of a wide range of biologically active molecules.[3][4] In recent years, the application of pyrazolones in asymmetric catalysis has gained considerable attention, enabling the stereocontrolled synthesis of complex chiral molecules, including spiropyrazolones and compounds with multiple stereocenters.[5][6] This document details selected, reliable protocols for the enantioselective functionalization of pyrazolones.

Protocol 1: Organocatalytic Enantioselective Michael Addition of Pyrazolin-5-ones to Nitroalkenes

This protocol describes a highly efficient chiral squaramide-catalyzed enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes. This reaction provides access to chiral pyrazol-3-ol derivatives with high yields and enantioselectivities.[7]

Reaction Principle

The reaction proceeds via a Michael addition, where the pyrazolin-5-one acts as a nucleophile, adding to the β-position of the nitroalkene. The chiral squaramide catalyst facilitates the enantioselective addition by forming a well-organized transition state through hydrogen bonding interactions with both the pyrazolin-5-one and the nitroalkene.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pyrazolin-5-one, Nitroalkene, and Squaramide Catalyst solvent Add Solvent (e.g., Toluene) reagents->solvent stir Stir at Room Temperature solvent->stir Monitor by TLC concentrate Concentrate Under Reduced Pressure stir->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography

Caption: General workflow for the squaramide-catalyzed Michael addition.

Detailed Experimental Protocol
  • To a dried vial, add the pyrazolin-5-one (0.1 mmol, 1.0 equiv.), the nitroalkene (0.12 mmol, 1.2 equiv.), and the chiral squaramide catalyst (0.0025 mmol, 2.5 mol%).

  • Add toluene (B28343) (1.0 mL) as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.

Quantitative Data Summary
EntryPyrazolin-5-one (R1)Nitroalkene (R2)Yield (%)ee (%)
1PhenylPhenyl9892
24-ChlorophenylPhenyl9991
3Phenyl4-Nitrophenyl9594
4Phenyl2-Chlorophenyl9788

Data is representative and sourced from typical results for this reaction type.[7]

Protocol 2: Sequential Organo- and Silver-Catalyzed Asymmetric Synthesis of Spiropyrazolones

This one-pot protocol details the synthesis of five-membered spiropyrazolones from pyrazolones and alkyne-tethered nitroalkenes. The reaction sequence involves a squaramide-catalyzed asymmetric Michael addition followed by a silver-catalyzed formal Conia-ene reaction.[8]

Reaction Principle

The synthesis is initiated by an organocatalytic asymmetric Michael addition of the this compound to the nitroalkene. The resulting intermediate then undergoes a 5-exo-dig cyclization, which is facilitated by a silver catalyst that activates the alkyne moiety.[8]

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Purification reagents Suspend Nitroolefin, this compound, Squaramide Catalyst, and Silver(I) Oxide solvent Add Chloroform (B151607) reagents->solvent stir_cold Stir at -40 °C solvent->stir_cold Monitor by TLC warm_stir Warm to Room Temperature and Stir stir_cold->warm_stir chromatography Purify by Flash Column Chromatography warm_stir->chromatography

Caption: Workflow for the sequential synthesis of spiropyrazolones.

Detailed Experimental Protocol
  • In a reaction vial, suspend the nitroolefin (0.33 mmol, 1.1 equiv), this compound (0.3 mmol, 1.0 equiv), dihydroquinine-derived squaramide catalyst (1 mol %), and silver(I) oxide (3 mol %).[8]

  • Add chloroform (1.2 mL) as the solvent.

  • Stir the suspension at -40 °C until complete conversion of the starting materials is observed by TLC.

  • Allow the reaction mixture to warm to room temperature and stir for an additional two hours.

  • Purify the crude product directly by flash chromatography on silica gel (eluent: n-pentane/diethyl ether) to yield the spirothis compound.[8]

Quantitative Data Summary
EntryThis compound Substituent (Ar)Nitroalkene Substituent (R)Yield (%)dree (%)
1PhenylPhenyl99>95:598
24-BromophenylPhenyl95>95:597
3Phenyl4-Chlorophenyl98>95:599
42-NaphthylPhenyl92>95:598

Data is representative and sourced from typical results for this reaction type.[8]

Protocol 3: Cinchona Alkaloid-Catalyzed Enantioselective Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol describes the synthesis of biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles through a tandem Michael addition and Thorpe-Ziegler type reaction between 2-pyrazolin-5-ones and benzylidenemalononitriles, catalyzed by a Cinchona alkaloid.[9]

Reaction Principle

The reaction is a tandem process initiated by a Michael addition of the 2-pyrazolin-5-one to benzylidenemalononitrile (B1330407). This is followed by an intramolecular Thorpe-Ziegler cyclization (enol addition to a cyano group) and subsequent tautomerization to yield the dihydropyrano[2,3-c]pyrazole product. The Cinchona alkaloid catalyst controls the stereochemistry of the initial Michael addition.[9]

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2-Pyrazolin-5-one, Benzylidenemalononitrile, and Cinchona Alkaloid Catalyst solvent Add Dichloromethane (B109758) reagents->solvent stir Stir at Room Temperature solvent->stir Monitor by TLC concentrate Concentrate Under Reduced Pressure stir->concentrate chromatography Purify by Flash Column Chromatography concentrate->chromatography

Caption: General workflow for the Cinchona alkaloid-catalyzed tandem reaction.

Detailed Experimental Protocol
  • To a solution of 2-pyrazolin-5-one (0.10 mmol) and benzylidenemalononitrile (0.10 mmol) in dichloromethane (2.0 mL), add the Cinchona alkaloid catalyst (5 mol %).[9]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Quantitative Data Summary
EntryThis compound (N-substituent)Aldehyde (Ar)CatalystYield (%)ee (%)
1PhenylPhenylCupreine9296
2Phenyl4-ChlorophenylCupreine9594
3Phenyl4-NitrophenylCupreine9190
4MethylPhenylCupreine8895

Data is representative and sourced from typical results for this reaction type.[9]

References

Application Notes and Protocols: Pyrazolone-Based Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of pyrazolone-based compounds as a versatile class of kinase inhibitors. The information presented herein is intended to guide researchers in the evaluation and application of these compounds in drug discovery and development. Detailed protocols for key experiments are provided, along with a summary of quantitative data for representative compounds.

Introduction to this compound-Based Kinase Inhibitors

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable ability to target the ATP-binding site of a wide range of protein kinases.[1] These kinases play crucial roles in cellular signaling pathways that regulate cell proliferation, differentiation, survival, and apoptosis.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.[4][5] this compound derivatives have been successfully developed as inhibitors of various kinase families, including Janus kinases (JAKs), protein kinase B (Akt), c-Jun N-terminal kinases (JNKs), Aurora kinases, vascular endothelial growth factor receptors (VEGFRs), cyclin-dependent kinases (CDKs), and p38 mitogen-activated protein kinase (MAPK).[6][7][8][9]

Quantitative Data Summary

The following tables summarize the in vitro potency of representative this compound-based inhibitors against various kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

Table 1: this compound-Based Inhibitors of Janus Kinases (JAKs)

CompoundTarget KinaseIC50 (nM)Reference
RuxolitinibJAK13.3[10]
RuxolitinibJAK22.8[10]
RuxolitinibJAK3428[8]
Compound 3iJAK114.73[3]
Compound 3iJAK210.03[3]
TofacitinibJAK115.1[10]
TofacitinibJAK277.4[10]
TofacitinibJAK355.0[10]
IlginatinibJAK20.72[8]

Table 2: this compound-Based Inhibitors of Akt/PI3K Pathway

CompoundTarget KinaseIC50 (nM)Reference
Afuresertib (GSK2110183)Akt10.08 (Ki)[6]
Uprosertib (GSK2141795)Akt118[6]
Compound 1Akt161[6]
Compound 25eAkt130.4 (in LNCaP cells)[11]

Table 3: this compound-Based Inhibitors of JNKs

CompoundTarget KinaseIC50 (µM)Reference
Compound 1JNK30.63[2]
Compound 13JNK30.07[2]
Compound 14JNK30.13[2]
Compound 46JNK12.8[6]
Compound 47JNK30.227[6]

Table 4: this compound-Based Inhibitors of Aurora Kinases

CompoundTarget KinaseIC50 (nM)Reference
AT9283Aurora A~3[12]
AT9283Aurora B~3[12]
Danusertib (PHA-739358)Aurora A13[13]
Danusertib (PHA-739358)Aurora B79[13]
Compound 7Aurora A28.9[6]
Compound 7Aurora B2.2[6]

Table 5: this compound-Based Inhibitors of CDKs

CompoundTarget KinaseIC50 (µM)Reference
Compound 6bCDK20.458[9]
Compound 24CDK12.38[6]
Compound 25CDK11.52[6]
Compound 9CDK20.96[14]

Table 6: this compound-Based Inhibitors of VEGFR

CompoundTarget KinaseIC50 (µM)Reference
Compound 6bVEGFR20.2[9]
Compound 3fVEGFR20.102-0.418[5]
Compound 9VEGFR-20.22[15]

Table 7: this compound-Based Inhibitors of p38 MAPK

CompoundTarget KinaseIC50 (nM)Reference
Doramapimodp38γ30.0[16]
BIRB 796p38-[17]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for determining the in vitro potency (IC50) of this compound-based compounds against a target kinase using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Target Kinase

  • Kinase Substrate (peptide or protein)

  • This compound-based inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase reaction buffer. The optimal concentrations of kinase and substrate should be predetermined.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay (Western Blot for Phosphorylated Proteins)

This protocol describes a general method to assess the ability of a this compound-based inhibitor to block the phosphorylation of a target kinase's substrate in a cellular context.

Materials:

  • Cell line expressing the target kinase and its downstream signaling pathway

  • Cell culture medium and supplements

  • This compound-based inhibitor compound

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibody specific for the phosphorylated form of the target substrate

  • Primary antibody specific for the total (phosphorylated and unphosphorylated) form of the target substrate

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the this compound inhibitor or DMSO for a predetermined time. The treatment time should be sufficient to observe a change in the phosphorylation status of the target substrate.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phosphorylated protein signal to the total protein signal for each treatment condition. Compare the normalized signal in inhibitor-treated samples to the vehicle control to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow Diagrams

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, hematopoiesis, and inflammation.[16][18] this compound-based inhibitors like Ruxolitinib target JAK kinases, thereby blocking downstream STAT phosphorylation and subsequent gene transcription.

JAK_STAT_Pathway Ligand Cytokine/ Growth Factor Receptor Cytokine Receptor Ligand->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) Receptor->STAT_inactive Recruits JAK->Receptor Phosphorylates JAK->STAT_inactive Phosphorylates This compound This compound Inhibitor This compound->JAK Inhibits STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerizes Nucleus Nucleus STAT_active->Nucleus Translocates DNA DNA STAT_active->DNA Binds Nucleus->DNA Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Regulates

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound-based compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3][19][20] this compound inhibitors targeting Akt prevent the phosphorylation of its downstream effectors, leading to reduced cell survival and proliferation.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes This compound This compound Inhibitor This compound->Akt Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: The PI3K/Akt/mTOR pathway, a key target for this compound-based inhibitors.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram illustrates a typical workflow for the evaluation of a novel this compound-based kinase inhibitor.

Experimental_Workflow Start Compound Synthesis (this compound Derivative) In_Vitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Start->In_Vitro_Assay IC50_Determination Determine IC50 In_Vitro_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., Western Blot for Phospho-protein) IC50_Determination->Cell_Based_Assay Potent Compounds Cellular_Potency Assess Cellular Potency & Target Engagement Cell_Based_Assay->Cellular_Potency Lead_Optimization Lead Optimization (SAR Studies) Cellular_Potency->Lead_Optimization Lead_Optimization->Start Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies Optimized Lead End Preclinical Candidate In_Vivo_Studies->End

Caption: A streamlined workflow for the discovery and development of this compound kinase inhibitors.

References

Troubleshooting & Optimization

improving yield in pyrazolone synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and improve yields in their experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and robust method for synthesizing pyrazolones? A1: The most prevalent method is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (like ethyl acetoacetate) and a hydrazine (B178648) derivative (such as phenylhydrazine).[1][2][3] This reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the this compound ring.[1]

Q2: What are the primary factors that lead to low yields in this compound synthesis? A2: Several factors can negatively impact the yield. The most critical include the purity of starting materials, reaction conditions, and the formation of regioisomers.[2] Impurities in the 1,3-dicarbonyl compound or degraded hydrazine can lead to significant side reactions.[2][4] Reaction parameters such as temperature, time, solvent, and catalyst are also crucial and often require optimization.[2] For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation and improve the outcome.[2]

Q3: How can I control the formation of regioisomers when using unsymmetrical starting materials? A3: Controlling regioselectivity is a primary challenge that can lower the yield of the desired product.[2] Strategies to influence the isomeric ratio include modifying reaction conditions by adjusting the solvent, temperature, and pH.[2][4] The choice of hydrazine is also important, as its substituents can sterically or electronically favor an attack at one of the carbonyl carbons.[2] Additionally, the use of specific acid or base catalysts can influence the reaction pathway and improve selectivity.[2]

Q4: What are the advantages of microwave-assisted synthesis over conventional heating methods? A4: Microwave-assisted organic synthesis (MAOS) offers significant advantages, including drastically reduced reaction times (minutes instead of hours), improved product yields, and often cleaner reactions with fewer by-products.[5][6] It is also considered a more energy-efficient and environmentally friendly approach to synthesis.[6]

Q5: My reaction is not proceeding to completion. What steps can I take? A5: If the reaction is incomplete, first ensure that the starting materials are pure.[6] For conventional heating methods, the reaction may require prolonged reflux (e.g., 5-10 hours or more).[7][8] Consider extending the reaction time and monitoring progress using Thin Layer Chromatography (TLC).[1][8] If an acid catalyst (like acetic acid) is being used, ensure it is active or consider trying a different catalyst, such as p-toluenesulfonic acid (PTSA).[2] For hydrazines with reduced nucleophilicity due to electron-withdrawing groups, increasing the temperature and/or prolonging the reaction time may be necessary.[2]

Q6: What is the best way to purify the final this compound product? A6: The most common purification method is recrystallization, typically from ethanol (B145695).[1][7] After the reaction is complete, the mixture is often cooled and poured into crushed ice to precipitate the crude product.[7] The solid is then filtered, washed to remove any remaining acid, dried, and recrystallized.[7] For mixtures that are difficult to separate, column chromatography on silica (B1680970) gel is an effective alternative.[1][4]

Troubleshooting Guide: Common Issues and Solutions

IssuePotential CauseRecommended SolutionCitation(s)
Low or No Product Yield Impure Starting Materials: Hydrazine derivatives can degrade over time; 1,3-dicarbonyls may contain impurities.Verify the purity of reactants. Use freshly distilled hydrazine or purify the dicarbonyl compound prior to the reaction.[2][4]
Incomplete Reaction: Insufficient reaction time or temperature.Extend the reaction time and/or moderately increase the temperature. Monitor the reaction's progress by TLC.[6][8]
Ineffective Catalyst: The acid catalyst (e.g., acetic acid) may be inactive or insufficient.Ensure the catalyst is active. Consider using a different acid catalyst like p-toluenesulfonic acid (PTSA).[2]
Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.Switch to a more polar aprotic solvent such as DMF, DMSO, or acetonitrile.[9]
Formation of Multiple Products Regioisomer Formation: Use of an unsymmetrical 1,3-dicarbonyl compound leads to two possible sites for initial hydrazine attack.Modify reaction conditions (solvent, pH, temperature) to favor one isomer. The use of fluorinated alcohols (TFE, HFIP) as solvents has been shown to improve regioselectivity.[2][4]
Side Reactions: Conditions may be too harsh, or by-products are consuming starting materials.Lower the reaction temperature. If possible, conduct the reaction under an inert atmosphere to prevent oxidation. Analyze by-products to understand the side reaction pathway.[2][4]
Product Degradation Unstable Product: The this compound product may be unstable under the reaction or work-up conditions.In some cases, stable hydroxylpyrazolidine intermediates may form and not readily dehydrate. Adjusting conditions, such as increasing temperature or adding a dehydrating agent, can help drive the reaction to the final product.[4][10]
Air Oxidation: Sensitive substrates or intermediates may be prone to oxidation.Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2]

Quantitative Data Summary

Table 1: Optimization of Microwave-Assisted Synthesis

This table shows the effect of microwave power and irradiation time on the yield of a one-pot, three-component this compound synthesis.[5]

EntryMicrowave Power (W)Time (min)Yield (%)
12101035
24201071
37001042
4420554
54201562

Optimal conditions were found to be 420 W for 10 minutes.[5]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

This table summarizes typical differences between the two methods for pyrazoline synthesis, which follows similar principles to this compound synthesis.[6]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 5-6 hours2-5 minutes
Solvent Ethanol / Glacial Acetic AcidEthanol / Catalytic Acetic Acid
Temperature Reflux TemperatureControlled (e.g., 100-140 °C)
Typical Yield Moderate to GoodGood to Excellent

Experimental Protocols

Protocol 1: General Procedure for Knorr this compound Synthesis (Conventional)

This protocol describes a general method for synthesizing pyrazolones from a hydrazine and a 1,3-dicarbonyl compound.[1][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or glacial acetic acid. If using ethanol, add a few drops of glacial acetic acid as a catalyst.[8]

  • Reagent Addition: Add the hydrazine derivative (e.g., phenylhydrazine, 1.0-1.2 eq) to the mixture. Note that the initial addition may be exothermic.[1]

  • Reaction: Heat the reaction mixture to reflux for 1-10 hours.[1][8] Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice to precipitate the product.[7]

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water to remove any residual acid. The product can be further purified by recrystallization from ethanol.[1][7]

Protocol 2: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones

This protocol provides a rapid, solvent-free method for synthesizing this compound derivatives.[5]

  • Reaction Setup: In a 50-mL one-neck flask or a microwave-safe vessel, combine the β-ketoester (e.g., ethyl acetoacetate, 1.5 eq), the hydrazine derivative (1.0 eq), and an aldehyde (1.0 eq).

  • Microwave Irradiation: Place the unsealed flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.

  • Work-up and Isolation: After irradiation, allow the mixture to cool to room temperature. A solid should be obtained.

  • Purification: Triturate the solid with ethyl acetate (B1210297) and collect the purified product by suction filtration.[5]

Visualizations

G General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Reactants 1. Mix 1,3-Dicarbonyl, Hydrazine & Solvent/Catalyst Purity Check Purity of Starting Materials Reactants->Purity Conventional Conventional Heating (Reflux, 1-10h) Reactants->Conventional 2. Choose Method Microwave Microwave Irradiation (420W, 10 min) Reactants->Microwave 2. Choose Method Purity->Conventional If Pure Purity->Microwave If Pure Workup 3. Work-up (Cool, Precipitate in Ice) Conventional->Workup Microwave->Workup Purify 4. Purification (Filter & Recrystallize) Workup->Purify Characterize 5. Characterization (NMR, MS, m.p.) Purify->Characterize

Caption: A general workflow for this compound synthesis.

G Troubleshooting Logic for Low Yield Reactions Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Time/Temp) CheckPurity->CheckConditions Materials Pure Sol_Purify Purify/Redistill Reactants CheckPurity->Sol_Purify Impure CheckCatalyst Evaluate Catalyst Effectiveness CheckConditions->CheckCatalyst Conditions OK Sol_Conditions Increase Time/Temp Switch to Microwave CheckConditions->Sol_Conditions Incomplete CheckSideReactions Analyze for Side Products (TLC/LC-MS) CheckCatalyst->CheckSideReactions Catalyst OK Sol_Catalyst Use Fresh/Different Catalyst (e.g., PTSA) CheckCatalyst->Sol_Catalyst Ineffective Sol_SideReactions Modify Conditions (Lower Temp, Inert Atm.) CheckSideReactions->Sol_SideReactions Side Products Detected

Caption: A logical workflow for troubleshooting low this compound yield.

G Knorr Synthesis Pathway & Regioselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack1 Path A: Attack at Carbonyl 1 Dicarbonyl->Attack1 Attack2 Path B: Attack at Carbonyl 2 Dicarbonyl->Attack2 Hydrazine Substituted Hydrazine Hydrazine->Attack1 Hydrazine->Attack2 RegioisomerA Regioisomer A Attack1->RegioisomerA Cyclization & Dehydration RegioisomerB Regioisomer B Attack2->RegioisomerB Cyclization & Dehydration Note Outcome is influenced by: - Sterics/Electronics - Solvent - pH - Catalyst

Caption: Knorr synthesis pathways leading to different regioisomers.

References

Technical Support Center: Functionalization of Pyrazolone Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for navigating the challenges associated with the functionalization of pyrazolone rings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Category 1: Synthesis and Regioselectivity

Q1: I am observing a mixture of regioisomers during the synthesis of my this compound precursor via Knorr cyclization. How can I improve the regioselectivity?

A1: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[1] Here are some troubleshooting strategies:

  • Solvent Choice: The solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[2]

  • pH Control: Adjusting the pH can alter the initial site of nucleophilic attack by the hydrazine (B178648).[1] Under acidic conditions, the reaction may proceed through a different pathway compared to neutral or basic conditions, potentially favoring a different regioisomer.[1]

  • Temperature Optimization: Reaction temperature can be a critical factor. Experimenting with different temperatures may help favor the formation of the desired isomer.

  • Starting Material Modification: If possible, modifying the substituents on the 1,3-dicarbonyl compound to create a greater steric or electronic bias can direct the reaction towards a single product.

Q2: My Knorr this compound synthesis is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields in Knorr synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower the yield of the desired product.[1]

  • Reaction Conditions:

    • Temperature and Time: The reaction may require heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Catalyst: The reaction is typically acid-catalyzed. Ensure you are using a suitable catalyst, such as a few drops of glacial acetic acid.[3]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final this compound. Increasing the reaction temperature or adding a dehydrating agent might be necessary to drive the reaction to completion.[1]

  • Side Reactions: Unwanted side reactions can consume starting materials. Analyze your crude product by LC-MS or NMR to identify any major byproducts and adjust reaction conditions to minimize their formation.

Diagram 1: Troubleshooting Low Yield in this compound Synthesis

low_yield_troubleshooting cluster_purity Purity Issues cluster_conditions Suboptimal Conditions cluster_byproducts Side Reactions start Low Yield of this compound check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze for Side Products (TLC, LC-MS) start->analyze_byproducts impure Impure check_purity->impure suboptimal Suboptimal check_conditions->suboptimal byproducts_present Byproducts Identified analyze_byproducts->byproducts_present purify Purify Starting Materials impure->purify Solution end_state Improved Yield purify->end_state optimize Optimize Temp, Time, or Catalyst suboptimal->optimize Solution optimize->end_state modify_conditions Modify Conditions to Minimize Side Reactions byproducts_present->modify_conditions Solution modify_conditions->end_state

Caption: A logical workflow for troubleshooting low this compound yield.

Category 2: Functionalization at Nitrogen (N-Alkylation)

Q3: I am getting a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazolones is a frequent challenge. The outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions.

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. If you have a bulky substituent at the 3-position, the alkyl group will preferentially add to the N1 position.[4]

  • Base and Solvent System: The choice of base and solvent is critical.

    • K₂CO₃ in DMSO: This combination is known to be effective for achieving regioselective N1-alkylation.[5]

    • Sodium Hydride (NaH): For certain substrates, switching to NaH can prevent the formation of isomeric byproducts.

  • Protecting Groups: In cases where regioselectivity is difficult to control, a protecting group strategy can be employed. A removable bulky group can be installed to block one of the nitrogen atoms, directing alkylation to the other.

Diagram 2: Strategies for Regioselective N-Alkylation

regioselective_n_alkylation cluster_steric cluster_conditions cluster_protecting start Poor Regioselectivity in N-Alkylation steric_control Steric Control start->steric_control reaction_conditions Reaction Conditions start->reaction_conditions protecting_groups Protecting Groups start->protecting_groups steric_details Utilize bulky substituents on the This compound ring or alkylating agent to direct substitution. steric_control->steric_details conditions_details Optimize base (e.g., K₂CO₃, NaH) and solvent (e.g., DMSO, TFE) to favor one isomer. reaction_conditions->conditions_details protecting_details Temporarily block one nitrogen atom with a removable group to force alkylation at the desired position. protecting_groups->protecting_details end_state Improved Regioselectivity steric_details->end_state Leads to conditions_details->end_state Leads to protecting_details->end_state Leads to

Caption: Key strategies for improving regioselectivity in N-alkylation.

Category 3: Functionalization at Carbon (C-4 Position)

Q4: I am having trouble with the Friedel-Crafts acylation at the C-4 position of my this compound. What could be the issue?

A4: Friedel-Crafts acylation on pyrazolones can be challenging. Here are some common issues and their solutions:

  • Catalyst Choice: Strong Lewis acids like AlCl₃ may not be suitable for acylating heterocycles due to their high reactivity, which can lead to complexation with the heteroatoms and potential ring degradation.[6] Consider using milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃.[6]

  • Reaction Conditions: Ensure that your reaction is conducted under anhydrous conditions, as moisture will deactivate the Lewis acid catalyst.[6] Using freshly distilled solvents and reagents is recommended.

  • Substrate Reactivity: If your this compound has strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed under standard conditions. In such cases, you might need to use a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride) or a stronger Lewis acid, while carefully monitoring for decomposition.

Q5: What are some common side reactions during C-4 functionalization and how can I avoid them?

A5: Besides the desired C-4 functionalization, several side reactions can occur:

  • N-Functionalization: The nitrogen atoms in the this compound ring are also nucleophilic and can compete with the C-4 position for the electrophile, leading to a mixture of N- and C-functionalized products. To favor C-4 functionalization, it is often beneficial to use N-substituted pyrazolones.

  • Poly-functionalization: If the reaction conditions are too harsh or the reaction is left for too long, you might observe functionalization at other positions on the this compound ring or on existing substituents. Careful monitoring of the reaction by TLC is crucial to stop the reaction upon consumption of the starting material.

  • Ring Opening: The presence of highly reactive functional groups on the this compound ring can lead to ring-opening under certain catalytic conditions.[1] Careful control of the reaction temperature and choice of milder reagents can help prevent this.[1]

Category 4: Product Stability and Purification

Q6: My purified this compound derivative is degrading upon storage. What are the likely causes and how can I improve its stability?

A6: this compound compounds can be susceptible to degradation through several pathways:

  • Hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of the this compound ring.[7] The stability is highly pH-dependent. If possible, store your compound in a neutral, buffered solution or as a solid.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to oxidative degradation, which may also cause the formation of colored byproducts.[7] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) and in vials with minimal headspace can help.

  • Photodegradation: Some this compound derivatives are sensitive to light.[7] Store your compounds in amber vials or otherwise protected from light to prevent photodegradation.

Q7: I am struggling to separate the regioisomers of my functionalized this compound. What purification strategies can I try?

A7: The separation of this compound regioisomers can be challenging due to their similar polarities.

  • Chromatography Optimization:

    • Solvent System: Experiment with a wide range of solvent systems with varying polarities for column chromatography. Sometimes a small change in the eluent composition can significantly improve separation.[4]

    • Stationary Phase: If silica (B1680970) gel is not effective, consider using other stationary phases like alumina (B75360) or reverse-phase silica.[4]

  • Crystallization: Fractional crystallization can be an effective method if the isomers have different solubilities.

  • Salt Formation: Reacting the isomer mixture with an acid to form salts can alter their crystallization properties, allowing for selective crystallization of one isomer's salt. The purified free base can then be regenerated by neutralization.[8]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole (B372694) Synthesis

This table summarizes the effect of different solvents on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. This data is crucial for optimizing reaction conditions to favor the formation of the desired regioisomer.

EntrySolventIsomer Ratio (Desired:Undesired)
1Ethanol1:1.3
2TFE99:1
3HFIP97:3

Data adapted from a study on regioselectivity in pyrazole formation, highlighting the dramatic effect of fluorinated solvents.[2]

Table 2: Yields for Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

This table presents representative yields for the four-component synthesis of pyrano[2,3-c]pyrazole derivatives using various aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) under different catalytic conditions.

CatalystConditionsTimeYield (%)Reference
Piperidine (5 mol%)Water, RT20 min85-93[3]
CeO₂/ZrO₂Ethanol, RT15 minHigh[9]
Magnetic Fe₃O₄ NPsWater, RT15 minHigh[9]
Y₃Fe₅O₁₂Solvent-free, 80 °C20 minHigh[9]

This data showcases the efficiency of various green catalytic methods for the synthesis of pyranopyrazole derivatives.

Experimental Protocols

Protocol 1: Knorr Synthesis of a this compound from a β-Ketoester

This protocol details the synthesis of a this compound from ethyl benzoylacetate and hydrazine hydrate.[10][11]

Materials:

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[11]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[11]

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[10]

  • Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).[10]

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring to precipitate the product.[11]

  • Cool the mixture slowly while stirring for 30 minutes.

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[10]

  • The pure this compound can be obtained by recrystallization from ethanol.[3]

Diagram 3: Experimental Workflow for Knorr this compound Synthesis

knorr_workflow start Combine β-Ketoester, Hydrazine, Solvent, and Catalyst heat Heat Reaction Mixture (e.g., 100°C) start->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup (Precipitation) monitor->workup Reaction Complete isolate Isolate Product (Filtration) workup->isolate purify Purify by Recrystallization isolate->purify end_product Pure this compound purify->end_product

Caption: A typical experimental workflow for the Knorr this compound synthesis.

Protocol 2: Vilsmeier-Haack Formylation of a Pyrazole at C-4

This protocol describes a general procedure for the formylation of a 1,3-disubstituted pyrazole at the C-4 position.[12][13]

Materials:

  • 1,3-Disubstituted pyrazole

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

Procedure:

  • Prepare the Vilsmeier reagent by adding POCl₃ (3 equivalents) to DMF (6 equivalents) at 0 °C with stirring.[12]

  • To the prepared Vilsmeier reagent, add the 1,3-disubstituted pyrazole (1 equivalent).[13]

  • Stir the reaction mixture at 60-65 °C for 3 hours.[13]

  • After completion (monitored by TLC), pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Forced Degradation Study for a this compound Derivative

This protocol outlines a general procedure for a forced degradation study to assess the stability of a new this compound compound.[7]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[7]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, and 24 hours).[7]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points.[7]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for the same time points, protected from light.[7]

    • Thermal Degradation: Dilute the stock solution with a neutral buffer and incubate at elevated temperatures (e.g., 60°C and 80°C) for 24 and 48 hours.[7]

    • Photostability: Expose both the solid compound and a solution to light according to ICH Q1B guidelines.[7]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Analyze all samples by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector. LC-MS is highly recommended for identifying degradation products.[7]

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound under each stress condition.

    • Examine the chromatograms for the appearance of new peaks corresponding to degradation products.[7]

Diagram 4: Workflow for a Forced Degradation Study

forced_degradation_workflow cluster_stress Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo sample_analysis Analyze Samples at Time Intervals by HPLC/LC-MS acid->sample_analysis base->sample_analysis oxidation->sample_analysis thermal->sample_analysis photo->sample_analysis data_evaluation Evaluate Data: - % Degradation - Identify Degradants sample_analysis->data_evaluation end_state Identify Degradation Pathways & Develop Stability-Indicating Method data_evaluation->end_state

Caption: A typical workflow for conducting a forced degradation study.

References

Technical Support Center: Overcoming Solubility Issues of Pyrazolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with pyrazolone compounds.

Frequently Asked Questions (FAQs)

Q1: What are this compound compounds and why is their solubility often a challenge?

A1: this compound derivatives are a class of heterocyclic compounds widely used in pharmaceuticals due to their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1] Their solubility is often challenging due to a combination of factors:

  • Molecular Structure: While the pyrazole (B372694) ring itself has some polarity, substituents added to enhance biological activity are often large, non-polar (lipophilic) groups that significantly decrease aqueous solubility.[2][3]

  • Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the this compound rings in the solid state, create a stable crystal lattice.[3][4] A significant amount of energy is required for a solvent to break this lattice, resulting in low solubility.

  • High Molecular Weight: Higher molecular weight compounds are generally more difficult to solvate.[4]

Q2: What are the most common solvents for dissolving this compound compounds for in vitro assays?

A2: Due to their frequent poor aqueous solubility, this compound compounds are typically first dissolved in a water-miscible organic solvent to create a high-concentration stock solution. The most common choice is dimethyl sulfoxide (B87167) (DMSO).[2] Other organic solvents like ethanol, methanol, and acetone (B3395972) can also be used, depending on the specific derivative's polarity.[4][5] For assays, this stock is then diluted into the final aqueous buffer, but this step can often lead to precipitation.[2]

Q3: How does the pH of the solution impact the solubility of this compound compounds?

A3: The pH of a solution can significantly impact the solubility of this compound derivatives that have ionizable functional groups (acidic or basic).[4] For a compound with a basic group (like an amine), solubility will increase in acidic conditions (lower pH) as the group becomes protonated (charged). Conversely, a compound with an acidic group (like a carboxylic acid) will become more soluble in basic conditions (higher pH) as it is deprotonated.[6][7] Therefore, adjusting the pH of aqueous buffers is a primary strategy to enhance and maintain the solubility of ionizable pyrazolones.[2]

Troubleshooting Guide

Problem: My this compound compound won't dissolve in my aqueous assay buffer.

  • Question: I am trying to prepare a working solution for my cell-based assay, but the this compound compound is not dissolving in the media or buffer. What should I do?

  • Answer: This is a common issue. Direct dissolution in aqueous solutions is often not feasible. The standard approach is to first create a concentrated stock solution in an organic solvent and then dilute it.

    Initial Steps:

    • Use a Co-solvent: Prepare a 10-20 mM stock solution of your compound in 100% DMSO.[2] Ensure the compound is fully dissolved; gentle warming or sonication can help.[2]

    • Dilute into Buffer: Perform serial dilutions of the DMSO stock into your final aqueous buffer or cell culture media. Critically, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity in your assay.[8]

    • pH Adjustment: If your compound has ionizable groups, systematically test its solubility in a series of buffers with different pH values (e.g., 6.0, 7.4, 8.0) to find the optimal pH for dissolution.[2]

Problem: My compound precipitates when I dilute the DMSO stock into my aqueous buffer.

  • Question: My this compound compound dissolves perfectly in DMSO, but when I add it to my aqueous assay buffer, the solution turns cloudy or a precipitate forms immediately. How can I prevent this?

  • Answer: This phenomenon is called "crashing out" and occurs when the compound's solubility limit is exceeded as the solvent changes from organic to aqueous. This can lead to drastically underestimated potency in biological assays.[2]

    Troubleshooting Workflow:

    G Troubleshooting Precipitation During Dilution cluster_0 Problem Identification cluster_1 Initial Solutions cluster_2 Advanced Formulation cluster_3 Verification start Compound precipitates from DMSO stock in aqueous buffer cosolvent Increase Co-solvent % start->cosolvent Is final DMSO% < 1%? ph_adjust Adjust Buffer pH start->ph_adjust Is compound ionizable? concentration Lower Final Concentration start->concentration check Still Precipitating? cosolvent->check ph_adjust->check concentration->check solid_disp Solid Dispersion success Solution Clear: Proceed with Assay solid_disp->success cyclodextrin Cyclodextrin Complexation cyclodextrin->success nanosus Nanosuspension nanosus->success check->solid_disp check->cyclodextrin Yes check->nanosus Yes check->success No

    Caption: Logical workflow for troubleshooting precipitation issues.

    Solutions:

    • Increase Co-solvent Percentage: If your assay allows, slightly increase the final percentage of DMSO. However, always run a vehicle control to ensure the solvent itself doesn't affect the results.[2]

    • Use Excipients: Incorporate solubilizing excipients. Surfactants like Polysorbate 80 (Tween 80) or complexing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be added to the aqueous buffer to create micelles or inclusion complexes that keep the compound in solution.[9][10]

    • Advanced Formulation: For persistent issues, especially in drug development, more advanced formulation strategies like creating a solid dispersion or a nanosuspension may be necessary.[2][9] These techniques enhance the dissolution rate and apparent solubility of the compound.

Problem: I'm observing poor or inconsistent bioavailability in my in vivo studies.

  • Question: My this compound compound is potent in vitro, but it shows very low bioavailability when administered orally in animal models. Could this be a solubility issue?

  • Answer: Yes, this is a classic problem for poorly soluble compounds, often categorized as Biopharmaceutics Classification System (BCS) Class II or IV drugs.[9][11] For oral absorption, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed across the intestinal membrane.[9] Poor aqueous solubility leads to a slow and incomplete dissolution, which is a major rate-limiting step for bioavailability.[9]

    Solutions:

    • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can significantly speed up the dissolution rate according to the Noyes-Whitney equation.[2] Techniques include:

      • Micronization: Grinding the compound to the micron scale.[4][12]

      • Nanosuspension: Milling or precipitating the drug to create nanoparticles suspended in a liquid, which dramatically increases surface area.[9][13][14]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix (like PVP or HPMC) can increase its apparent solubility and dissolution rate.[2][9] The amorphous form does not have a stable crystal lattice to overcome, making it dissolve more readily.[15]

    • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): If the compound is lipophilic, dissolving it in a mixture of oils, surfactants, and co-solvents can be effective. These Self-Emulsifying Drug Delivery Systems (SEDDS) form a fine emulsion in the GI tract, facilitating dissolution and absorption.[9]

Data on Solubility & Bioavailability Enhancement

The following tables show illustrative data for other poorly soluble drugs, demonstrating the potential fold-increase in bioavailability or dissolution enhancement that can be achieved with various formulation strategies applicable to this compound compounds.

Table 1: Examples of Bioavailability Enhancement

Compound Formulation Strategy Fold Increase in Relative Bioavailability (vs. Pure Drug) Animal Model
Carbamazepine Amorphous Solid Dispersion 4.5 Dogs
Carbamazepine Hydroxypropyl-β-cyclodextrin Complex 5.6 -
Nifedipine Proliposomes ~10 -
Nifedipine Solid Dispersion (PEG 6000) Significant absorption improvement Rabbits

(Data adapted from illustrative examples for poorly soluble drugs)[9]

Table 2: Examples of Dissolution Enhancement

Compound Formulation Strategy Observation
Ibuprofen Solid Dispersion (PEG 6000-PVP K30) >80% drug release in 60 minutes
Ibuprofen Self-Emulsifying Drug Delivery System (SEDDS) >90% drug release in 60 minutes

(Data adapted from illustrative examples for poorly soluble drugs)[9]

Detailed Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes how to prepare an amorphous solid dispersion, a powerful technique for enhancing the solubility and dissolution rate of a poorly soluble this compound compound.[2][9]

Objective: To disperse a this compound compound within a hydrophilic polymer matrix to improve its dissolution characteristics.

Materials:

  • This compound compound

  • Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)

  • Suitable common solvent (e.g., methanol, ethanol, acetone)[9][16]

  • Round-bottom flask

  • Mortar and pestle

  • Sieves

Equipment:

  • Rotary evaporator

  • Vacuum oven

Workflow Diagram:

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

Procedure:

  • Weighing: Accurately weigh the this compound drug and the polymer carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 by weight).[9]

  • Dissolution: Dissolve both the drug and the polymer in a minimal amount of a suitable common organic solvent in a round-bottom flask to achieve a clear solution.[2][9]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a dry, solid film forms on the flask wall.[2][9]

  • Drying: Further dry the resulting solid film in a vacuum oven at a suitable temperature for 24 hours to remove all residual solvent.[2][9]

  • Processing: Scrape the dried solid dispersion from the flask. Gently grind it into a fine powder using a mortar and pestle, then sieve to obtain a uniform particle size.[9]

  • Storage: Store the final solid dispersion powder in a desiccator to protect it from moisture.[9]

Protocol 2: Solubility Enhancement using the Cosolvency Method

This protocol outlines how to use a water-miscible organic solvent (co-solvent) to increase the aqueous solubility of a this compound compound.

Objective: To determine the appropriate concentration of a co-solvent needed to maintain a this compound compound in aqueous solution.

Materials:

  • This compound compound

  • Co-solvent (e.g., DMSO, ethanol, propylene (B89431) glycol)[11][17]

  • Aqueous buffer or media

  • Multi-well plate or vials

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the this compound compound (e.g., 20 mM) in 100% of the selected co-solvent (e.g., DMSO).

  • Prepare Co-solvent/Buffer Mixtures: In separate vials, prepare a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10% v/v).

  • Test Solubility: Add the this compound stock solution to each co-solvent/buffer mixture to achieve the final desired drug concentration.

  • Observe and Measure:

    • Visual Inspection: Visually inspect each solution for signs of precipitation (cloudiness, visible particles) immediately and after a set incubation period (e.g., 2 hours at room temperature or 37°C).[2]

    • Quantitative Measurement (Optional): For a more precise measurement, centrifuge the samples. Collect the supernatant and measure the concentration of the dissolved compound using an appropriate analytical method like HPLC or UV-Vis spectroscopy.[2]

  • Select Optimal Concentration: Choose the lowest co-solvent concentration that maintains the compound's solubility at the desired level without negatively impacting the experimental system (e.g., enzyme activity or cell viability). Remember to always include a vehicle control with the selected co-solvent concentration in your experiments.[2]

References

Technical Support Center: Troubleshooting Pyrazolone Synthesis Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound synthesis, particularly in Knorr synthesis?

The Knorr synthesis, a widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), can be prone to several side reactions.[1][2] Key issues include the formation of isomeric pyrazoles, incomplete reaction leading to stable intermediates, and the generation of colored impurities.[1][3]

Commonly encountered side products and issues include:

  • Isomeric Pyrazoles: Unsymmetrical 1,3-dicarbonyl compounds can lead to a mixture of regioisomers.[3]

  • Pyrazoline Formation: Incomplete oxidation of the pyrazoline intermediate can occur, especially when using α,β-unsaturated ketones as starting materials.[3]

  • Ring-Opened or Rearranged Products: The presence of highly reactive functional groups on the starting materials can lead to rearrangements or ring-opening under certain conditions, such as the presence of a strong base.[3][4]

  • Colored Impurities: The reaction mixture turning yellow or red is a common observation, often due to the decomposition of the hydrazine starting material (especially phenylhydrazine) or oxidation of intermediates or the final product.[1]

  • Unreacted Starting Materials: The presence of unreacted 1,3-dicarbonyl compounds or hydrazines in the final product mixture is a frequent issue.[1]

  • Biaryl Side Products: In metal-catalyzed N-arylation reactions for pyrazole (B372694) derivatization, homocoupling of the aryl halide can lead to biaryl impurities.[5]

Q2: How can I control regioselectivity and minimize the formation of isomeric pyrazoles?

The formation of isomeric pyrazoles arises from the lack of regioselectivity during the initial cyclocondensation with unsymmetrical 1,3-dicarbonyls.[3] Several factors can influence the regioselectivity of the reaction.

Troubleshooting & Optimization:

  • pH Control: Adjusting the pH of the reaction mixture can influence which carbonyl group of the 1,3-dicarbonyl compound is preferentially attacked by the hydrazine. Acidic conditions may favor one regioisomer, while neutral conditions may favor the other.[3][6]

  • Choice of Catalyst: The use of specific catalysts can promote the formation of a desired regioisomer. For instance, Amberlyst-70 has been used for regioselective pyrazole synthesis at room temperature.[3]

  • Solvent Selection: The polarity of the solvent can impact the regioselectivity. Experimenting with different solvents can help optimize the reaction for a specific isomer.[3]

  • Temperature Control: Reaction temperature can also play a role in determining the ratio of regioisomers.

Below is a diagram illustrating the pathways leading to different regioisomers in the Knorr synthesis.

G Knorr Synthesis Pathways to Regioisomers cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Unsymmetrical_1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_at_C1 Nucleophilic Attack at Carbonyl 1 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C1 Attack_at_C2 Nucleophilic Attack at Carbonyl 2 Unsymmetrical_1,3-Dicarbonyl->Attack_at_C2 Hydrazine Hydrazine Hydrazine->Attack_at_C1 Hydrazine->Attack_at_C2 Regioisomer_A Regioisomer A Attack_at_C1->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Attack_at_C2->Regioisomer_B Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to different regioisomers.

Q3: My reaction mixture is highly colored. What is the cause and how can I fix it?

A yellow or red coloration in the reaction mixture is often indicative of impurity formation.[1]

Possible Causes:

  • Decomposition of Hydrazine: Phenylhydrazine, in particular, is prone to decomposition, which can lead to colored byproducts.[1]

  • Oxidation: Reaction intermediates or the final this compound product can undergo air oxidation, especially at elevated temperatures.[1]

  • Side Reactions at High Temperatures: Heating the reaction for extended periods or at high temperatures can lead to the formation of polymeric or tar-like materials.[1]

Solutions:

  • Use High-Purity Reagents: Ensure that the hydrazine used is freshly distilled or of high purity.[1]

  • Control Reaction Temperature: Conduct the reaction at a lower temperature to minimize decomposition and side reactions.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent air oxidation.[1]

  • Purification: If the final product is colored, purification methods like recrystallization or treatment with activated charcoal can be employed to remove colored impurities.[1]

Q4: I am observing low or no yield of the desired this compound product. What are the potential reasons and troubleshooting steps?

Low or no product yield is a common problem that can stem from several factors.

Troubleshooting Workflow:

G Troubleshooting Low this compound Yield Start Low/No Yield Check_Purity Check Starting Material Purity Start->Check_Purity High_Purity Purity OK Check_Purity->High_Purity Yes Impure Impure Check_Purity->Impure No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Conditions_Optimized Conditions Optimized Optimize_Conditions->Conditions_Optimized Yes No_Improvement No Improvement Optimize_Conditions->No_Improvement No Analyze_Byproducts Analyze for Side Products (TLC, MS) Stable_Intermediate Check for Stable Intermediates (e.g., hydroxylpyrazolidines) Analyze_Byproducts->Stable_Intermediate No Byproducts_Identified Byproducts Identified Analyze_Byproducts->Byproducts_Identified Yes Intermediate_Found Intermediate Found Stable_Intermediate->Intermediate_Found Yes High_Purity->Optimize_Conditions Purify_Reagents Purify/Replace Reagents Impure->Purify_Reagents Purify_Reagents->Optimize_Conditions Success Improved Yield Conditions_Optimized->Success No_Improvement->Analyze_Byproducts Address_Side_Reactions Address Specific Side Reactions Byproducts_Identified->Address_Side_Reactions Address_Side_Reactions->Success Modify_Conditions Modify Conditions (e.g., add dehydrating agent) Intermediate_Found->Modify_Conditions Modify_Conditions->Success

Caption: A logical workflow for troubleshooting low this compound yield.

Key Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the purity of the 1,3-dicarbonyl compound and hydrazine. Impurities can lead to side reactions and lower yields.[3]

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrates.[5] The order of reagent addition can also be critical.[3]

  • Check for Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final this compound. Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[3][7]

  • Analyze for Side Reactions: Use analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any byproducts that may be consuming the starting materials.[1][5]

Data Presentation

Table 1: Effect of Reaction Conditions on Regioselectivity in Knorr this compound Synthesis

1,3-Dicarbonyl CompoundHydrazineSolventCatalyst/AdditiveTemperature (°C)Ratio of Regioisomer A:BReference
Ethyl BenzoylacetatePhenylhydrazineEthanolAcetic Acid100Major product not specified[2]
Unsymmetrical β-diketoneArylhydrazineToluenep-TsOHRefluxVaries with substrate[3]
Unsymmetrical β-diketoneHydrazine HydrateWaterImidazoleRTVaries with substrate[8]
Trifluoromethyl-substituted diketoneArylhydrazineDioxane/WaterNone (pH > 1.6)25Not specified[7]

Note: The specific ratios are highly dependent on the substrates used. This table provides a general overview of conditions that can be varied to influence regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Knorr this compound Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid, or toluene)

  • Catalyst (optional, e.g., glacial acetic acid)[2]

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.[1]

  • Add the hydrazine derivative to the solution. If using a catalyst, it can be added at this stage.[1]

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration.[1]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.[5]

Protocol 2: Monitoring Reaction Progress and Identifying Impurities by TLC

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Eluent (a mixture of solvents, e.g., ethyl acetate/hexane)

  • Visualization method (e.g., UV lamp, iodine chamber)

  • Capillary tubes for spotting

Procedure:

  • Prepare a suitable eluent system that provides good separation of the starting materials and the expected product.

  • Dissolve small amounts of the starting materials and the reaction mixture in a volatile solvent.

  • Using separate capillary tubes, spot the starting materials and the reaction mixture onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber containing the eluent, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is near the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the spots under a UV lamp and/or in an iodine chamber.

  • The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction. The presence of multiple other spots suggests the formation of side products.

Protocol 3: Minimizing Biaryl Formation in Copper-Catalyzed N-Arylation of Pyrazoles

This protocol is for the derivatization of a pre-formed pyrazole ring.

Materials:

  • Pyrazole (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • Diamine ligand (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Solvent (e.g., DMF)[5]

Procedure:

  • To an oven-dried Schlenk tube, add CuI, the diamine ligand, and K₂CO₃.[5]

  • Evacuate and backfill the tube with an inert gas (e.g., argon).[5]

  • Add the pyrazole, aryl halide, and solvent.[5]

  • Heat the reaction mixture at a controlled temperature (e.g., 80-110 °C) and monitor the reaction by TLC or GC-MS.[5]

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.[5]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.[5]

  • Purify the product by column chromatography.[5]

Troubleshooting Biaryl Formation:

  • Lower Reaction Temperature: High temperatures can favor the C-C homocoupling side reaction.[5]

  • Ligand Screening: The choice of ligand is crucial; some ligands are better at promoting C-N bond formation and suppressing homocoupling.[5]

  • Adjust Stoichiometry: Careful control of the reactant stoichiometry can help minimize the formation of biaryl byproducts.[5]

References

Technical Support Center: Purification of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of pyrazolone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary techniques for purifying this compound derivatives include recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature of the impurities, the scale of the purification, and the physicochemical properties of the specific this compound derivative, such as its polarity, solubility, and melting point.[1]

Q2: What are the typical impurities encountered in this compound synthesis?

A2: Common impurities include regioisomers (especially when using unsymmetrical starting materials), unreacted starting materials (e.g., 1,3-dicarbonyl compounds and hydrazines), and colored byproducts resulting from the decomposition of hydrazine (B178648) starting materials or oxidation.[2] Incomplete cyclization can also lead to pyrazoline intermediates as byproducts.

Q3: How can I remove colored impurities from my this compound product?

A3: Colored impurities, often arising from hydrazine decomposition or side reactions, can sometimes be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored impurities and is subsequently removed by filtration. Recrystallization is also an effective method for removing colored impurities.

Q4: My this compound derivative has poor solubility. What purification options do I have?

A4: For poorly soluble compounds, recrystallization can be challenging. Hot filtration can be employed to remove insoluble impurities if the compound is sparingly soluble at elevated temperatures.[1] Alternatively, column chromatography can be adapted by dissolving the crude product in a strong solvent (like DMF or DMSO), adsorbing it onto a small amount of silica (B1680970) gel, and then loading it onto the column.

Q5: Can I use acid-base extraction to purify my this compound derivative?

A5: Yes, if your this compound derivative possesses acidic or basic functional groups, acid-base extraction can be a powerful purification technique. For instance, pyrazolones can be converted into their acid addition salts, which can be selectively crystallized from a suitable solvent.[1][3] The purified salt is then neutralized to regenerate the pure this compound.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath).- Add a seed crystal of the pure compound.
The product "oils out" instead of crystallizing. The solute's melting point is lower than the boiling point of the solvent, or the solute is too soluble.- Use a lower-boiling point solvent.- Use a solvent mixture in which the compound is less soluble at room temperature.
Low yield of recovered crystals. - Too much solvent was used.- The compound is too soluble in the solvent even at low temperatures.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent to dissolve the compound.- Choose a different solvent or a binary solvent system.- Ensure the filtration apparatus is pre-heated to prevent cooling.
Crystals are impure (e.g., colored). - Impurities were co-crystallized with the product.- The cooling rate was too fast, trapping impurities.- Perform a second recrystallization.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Wash the filtered crystals with a small amount of ice-cold solvent.[2][4]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. - Inappropriate mobile phase polarity.- Incorrect stationary phase.- Optimize the solvent system. A less polar mobile phase generally increases retention time and may improve separation.- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel).
The compound does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
The compound elutes too quickly. The mobile phase is too polar.Use a less polar mobile phase.
Tailing of peaks. - The compound is interacting too strongly with the stationary phase.- The column is overloaded.- Add a small amount of a modifier to the mobile phase (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds).- Reduce the amount of sample loaded onto the column.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization of this compound Derivatives
Solvent System Compound Type Notes Reference
EthanolGeneral pyrazolonesA common and effective solvent for many this compound derivatives.[5][6][5][6]
Methanol-Ethyl Acetate (B1210297)N-acetylpyrazolineGood for separating from certain impurities.[7][7]
Methanol-Acetone1-phenyl-3-methyl-5-pyrazoloneEffective for obtaining high-purity crystals.[8][8]
Benzene-Petroleum EtherGeneral pyrazolonesA non-polar/polar mixture that can be effective for certain derivatives.[9][9]
AcetoneGeneral pyrazolonesCan be used for recrystallization, sometimes in combination with other solvents.[9][9]
Ethanol-EtherGeneral pyrazolonesA binary system where ether acts as the anti-solvent.[7][7]
Table 2: Typical Flash Chromatography Conditions for this compound Purification
Stationary Phase Mobile Phase System (Gradient) Compound Polarity Notes
Silica GelHexane (B92381) / Ethyl AcetateLow to medium polarityA standard system for many organic compounds. The gradient is typically run from low to high ethyl acetate concentration.
Silica GelDichloromethane / MethanolMedium to high polarityEffective for more polar this compound derivatives.[10]
Amine-functionalized SilicaHexane / Ethyl AcetateBasic pyrazolonesReduces tailing and improves peak shape for basic compounds.[10]
AluminaHexane / Ethyl AcetateGeneralAn alternative to silica gel, can offer different selectivity.[11]

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative using a Single Solvent

Objective: To purify a solid this compound derivative by recrystallization from a single solvent.

Materials:

  • Crude this compound derivative

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solvent boils.

  • Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: Purification of a this compound Derivative by Flash Column Chromatography

Objective: To purify a this compound derivative from a mixture of compounds using flash column chromatography.

Materials:

  • Crude this compound mixture

  • Silica gel

  • Sand

  • Chromatography column

  • Solvents for the mobile phase (e.g., hexane and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Select the Mobile Phase: Use thin-layer chromatography (TLC) to determine a suitable solvent system that gives a good separation of the desired compound from impurities (target Rf value around 0.2-0.4).

  • Pack the Column: Secure the column vertically. Add a small layer of sand to the bottom. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude mixture in a minimal amount of the mobile phase or a suitable solvent. Carefully apply the sample to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.

  • Elute the Column: Carefully add the mobile phase to the top of the column. Apply pressure (using a pump or inert gas) to force the mobile phase through the column at a steady rate.

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Monitor the Separation: Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Experimental_Workflow_for_Pyrazolone_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Product Dissolution Dissolution in Appropriate Solvent Crude_Product->Dissolution Purification_Method Choice of Purification Method Dissolution->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Solid Product Chromatography Column Chromatography Purification_Method->Chromatography Complex Mixture Extraction Acid-Base Extraction Purification_Method->Extraction Acidic/Basic Functionality Pure_Product Pure this compound Derivative Recrystallization->Pure_Product Chromatography->Pure_Product Extraction->Pure_Product Analysis Purity Analysis (TLC, NMR, etc.) Pure_Product->Analysis

Caption: General experimental workflow for the purification of this compound derivatives.

Caption: A logical workflow for troubleshooting low yield in recrystallization.

References

Technical Support Center: Stability Testing of Pyrazolone-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the stability testing of pyrazolone-based pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: My this compound-based pharmaceutical solution is turning yellow/brown. What is the likely cause and how can I prevent it?

A1: The development of a yellow or brown color in your this compound solution is a common indicator of degradation, often due to oxidation or photodegradation. This compound compounds can be susceptible to both light and oxygen.

Troubleshooting Steps:

  • Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to shield them from light.

  • Minimize Oxygen Exposure: Use degassed solvents to prepare your solutions. You can also blanket the headspace of your container with an inert gas like nitrogen or argon before sealing.

  • Control Temperature: Store samples at lower temperatures (e.g., 2-8°C) to slow down the rate of degradation.

  • pH Considerations: The stability of pyrazolones can be pH-dependent. Ensure the pH of your solution is within the optimal stability range for your specific compound, which is often near neutral.

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify the source of these peaks?

A2: Unexpected peaks in an HPLC chromatogram can originate from several sources, including sample degradation, contamination from the sample matrix or solvent, or issues with the HPLC system itself.[1][2]

Systematic Troubleshooting Approach:

  • Blank Injection: Inject your mobile phase (blank) to see if the peak is present. If it is, the contamination is likely from your solvent or the HPLC system.

  • Placebo Injection: If you are analyzing a formulated product, inject the placebo (formulation without the active pharmaceutical ingredient - API) to check for excipient-related peaks.

  • Injector and System Wash: Thoroughly wash the injector and the entire system to rule out carryover from previous injections.

  • Peak Shape Analysis: Degradation products often have different peak shapes (e.g., broader or tailing) compared to the parent API peak.

  • Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer, you can obtain mass-to-charge ratio (m/z) information for the unexpected peak, which can help in identifying it as a known degradant or a new species.

Q3: My HPLC peaks for this compound analysis are showing significant tailing. What are the common causes and solutions?

A3: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on the silica-based columns.

Troubleshooting Peak Tailing:

  • Mobile Phase pH Adjustment: For basic this compound compounds, lowering the mobile phase pH can protonate the analyte and reduce interactions with silanol (B1196071) groups.

  • Use of Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to mask the active sites on the stationary phase.

  • Column Choice: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.[3][4]

  • Column Contamination: A contaminated guard column or analytical column can also cause peak tailing. Try replacing the guard column or flushing the analytical column with a strong solvent.[4]

Troubleshooting Guides

HPLC Method Troubleshooting for this compound Stability Assays

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound-based pharmaceuticals.

Problem: Drifting Retention Times

Possible Cause Solution
Inadequate column equilibration Equilibrate the column with the mobile phase for a longer duration before starting the analysis.
Changes in mobile phase composition Prepare fresh mobile phase and ensure accurate mixing of all components.
Fluctuations in column temperature Use a column oven to maintain a constant and consistent temperature.
Pump issues (inconsistent flow rate) Check the pump for leaks and perform regular maintenance.

Problem: Broad or Split Peaks

Possible Cause Solution
Column contamination or degradation Replace the guard column. If the problem persists, flush or replace the analytical column.
Injection of sample in a strong solvent Dissolve the sample in the mobile phase whenever possible.
High injection volume Reduce the injection volume.
Co-elution with an impurity Adjust the mobile phase composition or gradient to improve separation.

Data Presentation

Table 1: Forced Degradation Data for Phenazone

This table summarizes the degradation of Phenazone under various stress conditions as reported in a stability study.

Stress ConditionTimeTemperature% Degradation of Phenazone
Acid Hydrolysis (0.1 M HCl) 30 minAmbientFirst-order degradation observed
Alkaline Hydrolysis (0.1 M NaOH) 30 minAmbient2.4 - 3.1%
UV Light Exposure -Ambient2.4 - 3.1%
Indoor Room Light -Ambient2.4 - 3.1%

Data adapted from a study on Diminazene Diaceturate and Phenazone. The exact time and temperature for UV and indoor light exposure were not specified but resulted in slight degradation.[5]

Table 2: Linearity and Range for HPLC Analysis of Metamizole

This table presents the validated linearity parameters for a stability-indicating HPLC method for Metamizole.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Metamizole Sodium 700.90 - 1301.730.9992

Data from a method development and validation study for the simultaneous estimation of Metamizole Sodium and Pitofenone HCl.[6][7]

Experimental Protocols

Detailed Protocol for a Forced Degradation Study of a this compound-Based Pharmaceutical

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the this compound API in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis:

    • Mix a known volume of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix a known volume of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, and 24 hours).

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid API in a controlled temperature oven at a high temperature (e.g., 80°C) for a specified period (e.g., 1 week).

    • At the end of the study, dissolve the sample in a suitable solvent for analysis.

  • Photostability:

    • Expose the solid API and a solution of the API to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, following ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • Analyze all stressed and control samples using a suitable stability-indicating HPLC method, typically with a photodiode array (PDA) or mass spectrometric (MS) detector.

  • The method should be able to separate the parent drug from all degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation of the parent compound under each stress condition.

  • Identify and, if necessary, characterize the structure of the major degradation products.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound API acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (Solid, 80°C) prep->thermal photo Photostability (ICH Q1B) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-PDA/MS oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Evaluate Data: - % Degradation - Identify Degradants hplc->data

Caption: Workflow for a typical forced degradation study.

degradation_pathways cluster_pathways Primary Degradation Pathways cluster_products Potential Degradation Products parent This compound Pharmaceutical hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation (e.g., H₂O₂, O₂) parent->oxidation [O] photodegradation Photodegradation (UV/Visible Light) parent->photodegradation hydrolysis_prod Ring-Opened Products, Amides, Carboxylic Acids hydrolysis->hydrolysis_prod oxidation_prod Hydroxylated Derivatives, N-oxides oxidation->oxidation_prod photo_prod Isomers, Dimers, Ring Cleavage Products photodegradation->photo_prod

Caption: Common degradation pathways for pyrazolones.

troubleshooting_logic start Unexpected Peak in Chromatogram blank Inject Blank (Mobile Phase) start->blank peak_present Peak Still Present? blank->peak_present system_issue Source is System or Mobile Phase Contamination peak_present->system_issue Yes sample_issue Source is Sample-Related peak_present->sample_issue No placebo Inject Placebo sample_issue->placebo peak_in_placebo Peak in Placebo? placebo->peak_in_placebo excipient_issue Source is Excipient peak_in_placebo->excipient_issue Yes degradation_issue Source is API Degradation or Carryover peak_in_placebo->degradation_issue No

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Method Development for Separating Pyrazolone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of pyrazolone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of isomers encountered with this compound compounds?

A1: this compound chemistry often yields two main types of isomers:

  • Regioisomers: These arise during synthesis when using unsymmetrical starting materials, leading to different positional arrangements of substituents on the this compound ring. The formation of regioisomeric pyrazole (B372694) products can be challenging to separate.[1][2]

  • Enantiomers: When a this compound molecule contains a stereocenter, it can exist as a pair of non-superimposable mirror images called enantiomers. Separating these is crucial as they can exhibit different pharmacological activities.[3][4][5][6]

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for both analytical and preparative separation of this compound isomers.[7][]

  • HPLC: Offers versatility with normal-phase, reversed-phase, and polar organic modes. Chiral Stationary Phases (CSPs) are particularly crucial for enantiomeric separations.[3][9][10]

  • SFC: Is a valuable alternative, often providing faster separations, reduced solvent consumption, and complementary selectivity to HPLC, especially for chiral separations.[][11]

Q3: How do I select an appropriate chiral stationary phase (CSP) for my this compound enantiomers?

A3: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the chiral resolution of this compound derivatives.[3] The selection often involves screening different columns. For instance, cellulose-based columns may show superiority in polar organic mobile phases, while amylose-based columns can be more effective in normal-phase mode.[3][12]

Q4: What are the key mobile phase parameters to optimize for better separation?

A4: Mobile phase composition is a critical factor.

  • For Normal-Phase HPLC/SFC: The choice and concentration of the alcohol modifier (e.g., ethanol, isopropanol, methanol) in a non-polar solvent (like n-hexane) significantly impacts resolution.[3][10][13]

  • For Reversed-Phase HPLC: The ratio of the organic solvent (e.g., methanol (B129727), acetonitrile) to the aqueous buffer is key. Modifiers like trifluoroacetic acid (TFA) can improve peak shape.[9]

  • Additives: Small amounts of acidic (e.g., TFA) or basic (e.g., diethylamine) additives can improve peak symmetry and selectivity by minimizing undesirable interactions with the stationary phase.[13]

Q5: My this compound sample is degrading during analysis. What can I do?

A5: this compound stability can be pH-dependent, and they can be susceptible to photodegradation and oxidation.[14]

  • pH Control: Adjust the pH of your mobile phase to a more neutral range if possible.[14]

  • Light Protection: Store samples in amber vials to protect them from light.[14]

  • Inert Atmosphere: If oxidation is suspected, degas your solvents and use an inert atmosphere (e.g., nitrogen).[14]

  • Temperature Control: Store samples at reduced temperatures (e.g., 4°C) to slow degradation.[14]

Troubleshooting Guides

Issue 1: Poor Resolution (Co-elution or Overlapping Peaks)
  • Symptom: Peaks for the isomers are not baseline separated (Resolution, Rs < 1.5).

  • Possible Causes & Solutions:

Possible CauseSolution
Inappropriate Mobile Phase Polarity Optimize the eluent. For normal phase, adjust the percentage of the alcohol modifier. For reversed-phase, modify the organic-to-aqueous ratio. Small, incremental changes can have a significant impact.[13][15]
Sub-optimal Stationary Phase Screen different columns. If one CSP doesn't provide separation, try another with a different chiral selector (e.g., switch between a cellulose-based and an amylose-based CSP).[3][13]
Incorrect Flow Rate Lower the flow rate. This can increase the interaction time with the stationary phase and sometimes improve resolution, though it will lengthen the analysis time.[15]
Temperature Fluctuations Use a column oven. Maintaining a constant, optimized temperature can improve peak shape and reproducibility.
Issue 2: Poor Peak Shape (Tailing or Fronting)
  • Symptom: Peaks are asymmetrical.

  • Possible Causes & Solutions:

Possible CauseSolution
Strong Analyte-Stationary Phase Interaction Add a mobile phase modifier. For basic compounds on silica-based columns, adding a small amount of a basic modifier like diethylamine (B46881) can reduce peak tailing. For acidic compounds, an acidic modifier like TFA may help.[7][13]
Column Overload Reduce the injection volume or sample concentration. Injecting too much sample can lead to peak distortion.
Column Contamination or Degradation Wash or replace the column. Follow the manufacturer's instructions for column washing. If performance does not improve, the column may need to be replaced.
Issue 3: Formation of Regioisomers During Synthesis
  • Symptom: Multiple products are observed in the reaction mixture, complicating purification.

  • Possible Causes & Solutions:

Possible CauseSolution
Use of Unsymmetrical Reagents Optimize reaction conditions. The choice of solvent can significantly influence the ratio of isomers formed. Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to improve regioselectivity.[1][2]
Non-selective Reaction Conditions Control the pH. The acidity or basicity of the reaction medium can direct the cyclization pathway. Experimenting with acidic versus neutral conditions may alter the product ratio.[2]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Enantiomers (Normal Phase)

This protocol is a general starting point based on methods for separating N1-substituted-1H-pyrazole derivatives.[3]

  • Chromatographic System: HPLC system with a UV detector.

  • Chiral Stationary Phase: Lux Cellulose-2 or Lux Amylose-2 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Ethanol (e.g., 90:10, v/v). The ratio should be optimized for the specific analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the this compound racemate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-10 µL.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram for the separation of the enantiomers. d. Adjust the n-hexane/ethanol ratio to optimize the resolution and retention times.

Protocol 2: Reversed-Phase HPLC Method for Pyrazoline Derivatives

This protocol is adapted from a validated method for a pyrazoline derivative.[9]

  • Chromatographic System: RP-HPLC system with a DAD detector.

  • Stationary Phase: Eclipse XBD-C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Trifluoroacetic acid in Water / Methanol (20:80, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: 206 nm.

  • Sample Preparation: Prepare a stock solution by dissolving the analyte in methanol (e.g., 0.6 mg/mL) and dilute as necessary.[9]

  • Injection Volume: 5.0 µL.

  • Procedure: a. Equilibrate the C18 column with the mobile phase. b. Inject the prepared sample. c. Run the analysis in isocratic mode.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters achieved for this compound isomer separations from cited literature.

Table 1: Chiral Separation of Pyrazoline Derivatives on Polysaccharide-based CSPs [3]

Stationary PhaseMobile PhaseResolution (Rs)Analysis Time (min)
Lux Cellulose-2100% Acetonitrile1 - 185 - 30
Lux Amylose-2n-Hexane/Ethanolup to 30~30
Lux Cellulose-2Polar Organic Modesup to 18~5

Table 2: RP-HPLC Method Parameters for a Pyrazoline Derivative [9]

ParameterValue
Linearity Range50-150 µg/mL
Regression Coefficient (r²)0.995
% RSD (Robustness)< 2.0

Visualized Workflows

G cluster_0 Method Development Workflow start Start: Isomer Mixture col_select Select CSPs (e.g., Cellulose, Amylose) start->col_select screen Screen with Generic Gradients (NP, PO, RP modes) col_select->screen eval Evaluate Separation (Rs, Peak Shape) screen->eval no_sep No/Poor Separation eval->no_sep good_sep Good Separation eval->good_sep no_sep->col_select Try different CSP optimize Optimize Mobile Phase (Solvent Ratio, Additives) no_sep->optimize Sufficient Potential optimize->eval validate Validate Method (Robustness, Linearity) good_sep->validate end End: Validated Method validate->end

Caption: A general workflow for developing a chiral separation method.

G cluster_1 Troubleshooting Logic for Poor Resolution start Poor Resolution (Rs < 1.5) check_mp Is Mobile Phase Optimized? start->check_mp adjust_mp Adjust Solvent Ratio (e.g., +/- 2% increments) check_mp->adjust_mp No check_additive Is an Additive Needed? check_mp->check_additive Yes adjust_mp->start add_additive Add Modifier (e.g., 0.1% TFA/DEA) check_additive->add_additive Yes/Maybe check_csp Is CSP Appropriate? check_additive->check_csp No add_additive->start change_csp Screen Different CSPs check_csp->change_csp No check_flow Is Flow Rate Too High? check_csp->check_flow Yes change_csp->start adjust_flow Reduce Flow Rate check_flow->adjust_flow Yes success Resolution Improved check_flow->success No adjust_flow->success

Caption: A logical workflow for troubleshooting poor peak resolution.

References

enhancing the fluorescence quantum yield of pyrazolone probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for enhancing the fluorescence quantum yield of pyrazolone-based probes. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable solutions and foundational knowledge for optimizing your fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (Φf), and why is it critical for this compound probes?

A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons a molecule emits to the number of photons it absorbs.[1][2] A high quantum yield is essential for fluorescent probes as it directly correlates with the brightness and sensitivity of the signal. For applications such as biological imaging and sensing, a probe with a high quantum yield provides a stronger signal, leading to improved image contrast and lower limits of detection.[1]

Q2: What are the most common reasons for low fluorescence quantum yield in this compound probes?

A2: Low quantum yield in this compound probes can be attributed to several factors:

  • Molecular Structure: The inherent electronic properties of the this compound scaffold and its substituents can favor non-radiative decay pathways (e.g., heat dissipation) over radiative decay (fluorescence).[1][2]

  • Environmental Conditions: The solvent's polarity, viscosity, pH, and the experimental temperature can significantly impact fluorescence output.[2] Protic solvents, for instance, can quench fluorescence through hydrogen bonding.[1]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, many conventional fluorophores, including this compound derivatives, tend to aggregate. These intermolecular interactions create non-radiative decay channels, leading to reduced fluorescence.[2]

  • Intramolecular Motion: Flexible parts of the molecule can rotate or vibrate, providing a pathway for non-radiative energy loss and thus decreasing the quantum yield.[1] Blocking these motions, for example, through metal chelation, can significantly enhance fluorescence.[3]

  • Photoinduced Electron Transfer (PET): The presence of electron-donating groups can lead to the quenching of the excited state through PET. This process can often be inhibited by analyte binding, resulting in a "turn-on" fluorescence response.[3][4]

Q3: How can the molecular structure of a this compound probe be modified to enhance its quantum yield?

A3: Strategic structural modification is a key method for improving Φf.

  • Introduce Electron-Donating/Withdrawing Groups: Creating a "push-pull" system by incorporating electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can facilitate an efficient Intramolecular Charge Transfer (ICT), which is often highly fluorescent.[1][5]

  • Increase Structural Rigidity: Restricting intramolecular rotations and vibrations reduces non-radiative decay pathways. This can be achieved by creating fused ring systems or introducing bulky substituents that sterically hinder free rotation.[1]

  • Chelation Sites: For sensing applications, incorporating specific chelating moieties (like pyridine (B92270) groups) allows the probe to bind to target analytes (e.g., metal ions). This binding event can block non-radiative pathways like PET or restrict molecular motion, leading to Chelation-Enhanced Fluorescence (CHEF).[3][4]

Q4: What are the common fluorescence enhancement mechanisms in this compound probes?

A4: Several photophysical mechanisms are utilized to achieve a "turn-on" fluorescence response:

  • Inhibition of Photoinduced Electron Transfer (PET): In the "off" state, fluorescence is quenched by electron transfer from a donor to the fluorophore. Analyte binding to the donor group alters its electronic properties, inhibiting PET and "turning on" fluorescence.[3][4]

  • Intramolecular Charge Transfer (ICT): These probes typically consist of an electron donor and an acceptor linked by a π-system. The emission properties are highly sensitive to the environment and analyte binding, which can modulate the efficiency of the ICT process.[3][5]

  • Aggregation-Induced Emission (AIE): Unlike probes that suffer from ACQ, AIE-active probes are non-emissive when dissolved but become highly fluorescent upon aggregation.[6] This is due to the restriction of intramolecular motions in the aggregated state.

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the probe enhances fluorescence by increasing molecular rigidity and blocking non-radiative decay channels.[3]

Troubleshooting Guide

Problem 1: My this compound probe shows very weak or no fluorescence in my experimental buffer.
Possible Cause Troubleshooting Steps & Solutions
Solvent-Induced Quenching The polarity and protic nature of aqueous buffers can quench fluorescence. Solution: Test the probe in a range of organic solvents (e.g., DMSO, MeCN, EtOH) to confirm its intrinsic fluorescence.[4][5] If the probe is intended for aqueous media, consider synthesizing derivatives with improved water solubility and shielding from solvent effects.
Incorrect pH The protonation state of the this compound ring or its substituents can significantly affect its electronic properties and fluorescence. Solution: Perform a pH titration experiment to determine the optimal pH range for your probe's fluorescence. Adjust your experimental buffer accordingly.[7]
Synthesis or Purity Issues The synthesized compound may not be the correct product, or impurities from the synthesis may be quenching the fluorescence. Solution: Verify the structure and purity of your probe using analytical techniques like NMR, Mass Spectrometry, and HPLC.[8] Repurify the compound if necessary.
Degradation This compound derivatives can be susceptible to hydrolytic, oxidative, or photodegradation, leading to a loss of fluorescence.[7] Solution: Store the probe protected from light, at a low temperature, and under an inert atmosphere.[7] Check for degradation products using LC-MS.
Problem 2: The fluorescence intensity of my probe decreases as I increase its concentration.
Possible Cause Troubleshooting Steps & Solutions
Aggregation-Caused Quenching (ACQ) This is the most common cause of fluorescence loss at high concentrations.[2] Solution 1 (Formulation): Work at lower probe concentrations. Incorporate surfactants or co-solvents (like DMSO or ethanol) in your aqueous buffer to reduce aggregation. Solution 2 (Molecular Design): If you are in the design phase, introduce bulky substituents to the this compound structure to sterically hinder intermolecular interactions and prevent aggregation.[2]
Inner Filter Effect At high concentrations, the sample absorbs a significant portion of the excitation and/or emission light, leading to an apparent decrease in fluorescence intensity. This is an instrumental artifact. Solution: Dilute your samples until the absorbance at the excitation wavelength is below 0.1.[1] This ensures a linear relationship between concentration and fluorescence intensity.

Quantitative Data Summary

The fluorescence quantum yield of this compound probes can be dramatically enhanced upon interaction with a target analyte. The table below summarizes the performance of several recently reported probes.

Probe IDTarget AnalyteSolvent SystemΦf (Free Probe)Φf (Probe + Analyte)Fold IncreaseReference
15 Al³⁺H₂O–DMSO (9:1 v/v)0.002 (0.2%)0.28 (28%)140x[3]
18 Al³⁺Not Specified0.047 (4.7%)0.574 (57.4%)~12x[3]
72 Ga³⁺Not Specified0.002 (0.2%)0.57 (57%)285x[5]
62 BF₃Not Specified0.35 (35%)0.65 (65%)~1.9x[5]
8 Zn²⁺MeCNLow20x increase20x[4]
9 Fe³⁺MeCNLow30x increase30x[4]

Key Experimental Protocols

Protocol 1: General Synthesis of a 3-Methyl-1-phenyl-2-pyrazolin-5-one Derivative

This protocol describes a classical Knorr condensation for synthesizing a base this compound scaffold, which can be further functionalized.[9][10]

Materials:

Procedure:

  • Step 1: Synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one.

    • In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.

    • Add ethyl acetoacetate (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath to crystallize the product.

    • Filter the solid product, wash with cold ethanol, and dry. Recrystallize from ethanol if necessary.

  • Step 2: Knoevenagel Condensation.

    • Dissolve the synthesized this compound from Step 1 (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

    • Add a few drops of piperidine as a catalyst.

    • Stir the reaction mixture at room temperature or reflux for 8-12 hours until TLC indicates the consumption of starting materials.[10]

    • Cool the mixture and pour it into crushed ice. Neutralize with dilute HCl if necessary to precipitate the final product.

    • Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

This protocol uses a comparative method with a well-characterized fluorescence standard.[1]

Materials:

  • Test this compound probe

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectroscopy-grade solvent (the same solvent must be used for the probe and standard)

  • UV-Vis spectrophotometer and a Fluorometer

  • Quartz cuvettes (10 mm path length)

Procedure:

  • Prepare Solutions: Prepare stock solutions of your test probe and the standard in the chosen solvent.

  • Prepare Dilution Series: From the stock solutions, prepare a series of 5-6 dilutions for both the probe and the standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength (λex) is between 0.01 and 0.1 to avoid inner filter effects.[1]

  • Measure Absorbance: Record the UV-Vis absorbance spectrum for each dilution of the test probe and the standard. Note the absorbance value at the chosen excitation wavelength.

  • Measure Fluorescence: For each dilution, record the fluorescence emission spectrum using the same excitation wavelength (λex).

  • Integrate Emission Spectra: Calculate the integrated area under the emission curve for each recorded spectrum.

  • Plot Data: For both the test probe and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

  • Calculate Gradients: Perform a linear regression for both datasets. The slope of the resulting line is the gradient (Grad).

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your test probe (Φx): Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    • Φst: The known quantum yield of the standard.

    • Gradx & Gradst: The gradients from the plots for the test sample and standard.

    • ηx & ηst: The refractive indices of the solvents used for the test sample and standard (this term is 1 if the same solvent is used).[1]

Visual Diagrams

TroubleshootingWorkflow start Low / No Fluorescence Observed check_purity Is the Compound Pure and Correctly Synthesized? start->check_purity verify Verify Structure & Purity (NMR, MS, HPLC) check_purity->verify No / Unsure check_env Is the Probe Fluorescent in an Aprotic Solvent (e.g., DMSO, MeCN)? check_purity->check_env Yes synthesis_issue Synthesis Issue verify->synthesis_issue env_issue Problem: Solvent Quenching or Incorrect pH check_env->env_issue No check_conc Does Fluorescence Decrease at High Concentration? check_env->check_conc Yes optimize_env Optimize Buffer Conditions (pH, additives) or Redesign Probe for Aqueous Use env_issue->optimize_env success Quantum Yield Enhanced optimize_env->success acq_issue Problem: Aggregation (ACQ) or Inner Filter Effect check_conc->acq_issue Yes check_conc->success No optimize_conc Work at Lower Concentration (Abs < 0.1) acq_issue->optimize_conc optimize_conc->success

Caption: A logical workflow for diagnosing and solving issues of low fluorescence quantum yield.

SensingMechanisms Common 'Turn-On' Fluorescence Mechanisms cluster_PET Inhibition of PET cluster_CHEF CHEF / Rigidity pet_off OFF State (Fluorescence Quenched) pet_on ON State (Fluorescence Restored) pet_off->pet_on pet_fluorophore Fluorophore (this compound) pet_donor e⁻ Donor + Receptor pet_fluorophore->pet_donor PET chef_off OFF State (Flexible, Non-Radiative Decay) chef_on ON State (Rigid, Fluorescent) chef_off->chef_on motion Intramolecular Rotation/Vibration

Caption: Key "turn-on" mechanisms: Inhibition of PET and Chelation-Enhanced Fluorescence (CHEF).

References

Validation & Comparative

A Comparative Analysis of Pyrazolone and Pyrazole Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of pyrazolone and pyrazole (B372694), two closely related heterocyclic scaffolds, reveals a broad spectrum of shared and distinct biological activities. This guide provides a comparative analysis of their bioactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Both this compound and pyrazole moieties are privileged structures in medicinal chemistry, forming the core of numerous compounds with significant anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6][7][8][9] While structurally similar, the presence of a carbonyl group in the this compound ring introduces distinct electronic and steric features that can significantly influence their interaction with biological targets, leading to variations in their efficacy and mechanism of action.

Comparative Bioactivity Data

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the bioactivities of representative this compound and pyrazole derivatives.

Table 1: Comparative Anti-inflammatory Activity
Compound TypeDerivativeTarget/AssayBioactivity MetricReported ValueReference
Pyrazole 3-(trifluoromethyl)-5-arylpyrazoleCOX-2/COX-1IC500.02 µM (COX-2) vs. 4.5 µM (COX-1)[1]
Pyrazole 3,5-diarylpyrazoleCOX-2IC500.01 µM[1]
Pyrazole Pyrazole-thiazole hybridCOX-2/5-LOXIC500.03 µM/0.12 µM[1]
Pyrazole Various derivativesCarrageenan-induced paw edema% Edema Reduction65-80% at 10 mg/kg[1]
This compound 1-(4-chlorophenyl/benzenesulfonamide)-substituted pyrazolonesCOX-1/COX-2InhibitionEqual inhibition of both isoforms[2][10]
This compound Phenyl-pyrazolone derivative (5h)Croton oil ear test% Edema ReductionSimilar to indomethacin[11]
Table 2: Comparative Anticancer Activity
Compound TypeDerivativeCell LineBioactivity MetricReported ValueReference
Pyrazole 3,5-diarylpyrazolesNot specifiedNot specifiedNot specified
Pyrazole Pyrazole benzamide (B126) & pyrazole dihydro triazinone derivativesHCT-116IC507.74‒82.49 µg/mL[12]
Pyrazole Pyrazole benzamide & pyrazole dihydro triazinone derivativesMCF-7IC504.98‒92.62 µg/mL[12]
Pyrazole 4-bromophenyl substituted pyrazoleMCF-7IC505.8 µM[12]
This compound 1,3-diarylthis compound (P7)A549IC50Low µM range[13]
This compound 1,3-diarylthis compound (P7)NCI-H522IC50Low µM range[13]
This compound This compound-containing combretastatinsCisplatin-resistant cancer cellsActivityStrong action[14]
Table 3: Comparative Antimicrobial Activity
Compound TypeDerivativeTarget OrganismBioactivity MetricReported ValueReference
Pyrazole Pyrazole-thiazole hybridsMRSAMIC/MBC1.9/7.8 µg/mL to 3.9/7.8 µg/mL[15]
Pyrazole Imidazo-pyridine substituted pyrazoleGram-negative bacteriaMBC<1 µg/ml[15]
Pyrazole Pyrazoline-clubbed pyrazoleP. aeruginosaActivityPotent[15]
This compound This compound/pyrazole derivativesS. aureusZone of InhibitionModerate activity[9]
This compound Amino-pyrazolone derivativesVarious bacteria/fungiActivityPronounced antimicrobial activity[9]

Key Signaling Pathways and Mechanisms of Action

The bioactivity of this compound and pyrazole derivatives often stems from their ability to modulate key signaling pathways involved in inflammation, cancer, and microbial growth.

A prominent mechanism for the anti-inflammatory action of many pyrazole and this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis.[1][16] Pyrazole derivatives, such as celecoxib, are well-known for their selective inhibition of COX-2.[1]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyrazoles_Pyrazolones Pyrazole & This compound Derivatives Pyrazoles_Pyrazolones->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Pyrazole and this compound Derivatives.

In the realm of oncology, pyrazole derivatives have been shown to inhibit various protein kinases that are critical for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDKs.[17]

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cell_Proliferation Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->Receptor_Tyrosine_Kinase Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Pyrazole Derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the cited bioactivity data, detailed methodologies for key experiments are provided below.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory effect of test compounds on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound at various concentrations.

  • Enzyme Addition: Add the respective COX enzyme to the reaction mixture and incubate.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate the mixture for a specified time at 37°C.

  • Termination and Quantification: Stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.[18]

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Incubate1 Pre-incubation (Enzyme + Compound) Enzyme->Incubate1 Compound Test Compound (Various Concentrations) Compound->Incubate1 Buffer Reaction Buffer + Hematin Buffer->Incubate1 Add_AA Add Arachidonic Acid (Substrate) Incubate1->Add_AA Incubate2 Incubation at 37°C Add_AA->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Quantify_PGE2 Quantify PGE2 (EIA) Stop_Reaction->Quantify_PGE2 Calculate_IC50 Calculate % Inhibition and IC50 Quantify_PGE2->Calculate_IC50

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

MTT Assay for Anticancer Activity

Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.[18]

Agar (B569324) Well Diffusion Method for Antimicrobial Activity

Objective: To evaluate the antimicrobial activity of synthesized compounds against various bacterial and fungal strains.

Methodology:

  • Media Preparation: Prepare and sterilize nutrient agar plates.

  • Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the agar surface.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Addition: Add a defined volume of the test compound solution (at a specific concentration) into the wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

  • Data Analysis: Compare the zone of inhibition of the test compounds with that of a standard antibiotic. A larger zone of inhibition indicates greater antimicrobial activity.[18]

Conclusion

Both this compound and pyrazole scaffolds serve as a foundation for the development of a wide array of bioactive compounds. While they exhibit overlapping pharmacological activities, subtle structural differences can lead to significant variations in their potency, selectivity, and mechanism of action. Pyrazole derivatives have been extensively explored as selective COX-2 inhibitors and kinase inhibitors, with several compounds demonstrating potent activity in preclinical and clinical studies. Pyrazolones, while also possessing anti-inflammatory and anticancer properties, have a long history as analgesic and antipyretic agents. The comparative data and detailed protocols presented in this guide are intended to provide a valuable resource for researchers in the field, facilitating the rational design and development of new, more effective therapeutic agents based on these versatile heterocyclic cores.

References

Unraveling the Action of Pyrazolone Drugs: A Comparative Guide to Validating Their Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the established and emerging mechanisms of action of pyrazolone drugs. Supported by experimental data and detailed protocols, we delve into the complexities of how these compounds exert their therapeutic effects, moving beyond the traditional understanding of cyclooxygenase (COX) inhibition.

This compound derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), have been a mainstay in pain and inflammation management for decades. While their primary mechanism has long been attributed to the inhibition of COX enzymes, a growing body of evidence points towards a more intricate and multifaceted mode of action. This guide will explore both the well-established COX-dependent pathways and the increasingly recognized COX-independent mechanisms, providing a framework for their comprehensive validation.

The Dual Faces of Cyclooxygenase Inhibition

The principal mechanism of action for many this compound drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[1] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.

Comparative Inhibitory Activity

The potency and selectivity of this compound drugs against COX-1 and COX-2 vary significantly. This variation is crucial for their clinical application and safety profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater inhibitory activity.

Drug/MetaboliteCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound Derivatives
4-Methylaminoantipyrine (MAA)¹2.55[3]4.65[3]0.55
4-Aminoantipyrine (AA)¹~21[3]~42[3]~0.5
PhenylbutazoneVaries (non-selective)[4]Varies (non-selective)[4]~1
Nimesulide (B1678887)>100[5]0.07 - 70 (time-dependent)[5]>1.4
Reference NSAIDs
Celecoxib8.3 - 15[6][7]0.04[6]207.5 - 375
Aspirin (B1665792)3.57[8]29.3[8]0.12
Ibuprofen>100018[9]<0.018

¹Metabolites of Dipyrone (B125322) (Metamizole)

Beyond COX: Unveiling Alternative Mechanisms

Recent research has illuminated that the pharmacological effects of this compound drugs are not solely dependent on COX inhibition. Several alternative pathways have been proposed and are areas of active investigation.

The Endocannabinoid System Connection

A compelling alternative mechanism involves the interaction of this compound drugs with the endocannabinoid system. This system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) or 2-AG), and metabolic enzymes, plays a crucial role in pain modulation.

Some this compound drugs, or their metabolites, may enhance endocannabinoid signaling by inhibiting the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of anandamide.[10][11] This leads to an accumulation of anandamide and subsequent activation of cannabinoid receptors, contributing to analgesia. For instance, novel pyrazole (B372694) derivatives have been shown to inhibit FAAH with IC50 values in the low nanomolar range.[11] Furthermore, dipyrone has been suggested to increase the availability of arachidonic acid for the synthesis of endocannabinoids.[12]

Modulation of Nitric Oxide Signaling

Another emerging area of interest is the influence of this compound drugs on the nitric oxide (NO) signaling pathway. NO is a versatile signaling molecule involved in various physiological processes, including inflammation and vasodilation. Some pyrazole compounds have been found to inhibit nitric oxide synthase (NOS), the enzyme responsible for NO production.[13] This inhibition of NO production may contribute to their anti-inflammatory effects.

Experimental Validation: Protocols and Workflows

Validating the multifaceted mechanism of action of this compound drugs requires a systematic and multi-pronged experimental approach. Below are detailed protocols for key assays and a proposed workflow for comprehensive mechanism of action studies.

Experimental Protocols

1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

  • Objective: To determine the IC50 values of this compound drugs against COX-1 and COX-2.

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Heme

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Arachidonic acid (substrate)

    • TMPD (colorimetric substrate)

    • Test compounds and reference inhibitors (e.g., celecoxib, aspirin)

    • 96-well microplate and plate reader

  • Procedure:

    • Prepare solutions of test compounds and reference inhibitors at various concentrations.

    • In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2).

    • Add the test compound or reference inhibitor to the respective wells.

    • Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Measure the absorbance at 590 nm at multiple time points.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

2. In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide.

  • Objective: To determine the inhibitory effect of this compound drugs on NOS activity.

  • Principle: The amount of nitrite (B80452), a stable product of NO oxidation, is quantified using the Griess reagent.

  • Materials:

    • Cell line capable of producing NO upon stimulation (e.g., RAW 264.7 macrophages)

    • Lipopolysaccharide (LPS) for stimulation

    • Cell culture medium

    • Griess reagent (Part A: sulfanilamide (B372717) in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite standard solution

    • Test compounds

    • 96-well microplate and plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a predetermined time.

    • Stimulate the cells with LPS to induce NOS expression and NO production.

    • After incubation, collect the cell culture supernatant.

    • Add Griess reagent A and B to the supernatant and standards.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration from the standard curve and determine the percentage of inhibition.

3. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of the FAAH enzyme.

  • Objective: To determine the IC50 values of this compound drugs against FAAH.

  • Principle: FAAH hydrolyzes a synthetic substrate, releasing a fluorescent product that can be quantified.

  • Materials:

    • Recombinant human FAAH enzyme

    • FAAH assay buffer

    • FAAH substrate (e.g., a fluorogenic amide)

    • Test compounds and a known FAAH inhibitor (e.g., URB597)

    • 96-well black microplate and fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add FAAH enzyme and the test compound.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the FAAH substrate.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

    • Calculate the reaction rate and the percentage of inhibition for each compound concentration to determine the IC50 value.

Mandatory Visualizations

G cluster_0 COX-Dependent Pathway Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI Protection,\nPlatelet Function GI Protection, Platelet Function Prostaglandins_Physiological->GI Protection,\nPlatelet Function Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation, Pain, Fever Pyrazolones_COX This compound Drugs Pyrazolones_COX->COX1 Inhibition Pyrazolones_COX->COX2 Inhibition

Fig. 1: COX-Dependent Mechanism of this compound Drugs.

G cluster_1 Endocannabinoid System Modulation Anandamide Anandamide FAAH FAAH Anandamide->FAAH Degradation CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation Arachidonic_Acid_ECS Arachidonic Acid FAAH->Arachidonic_Acid_ECS Ethanolamine Ethanolamine FAAH->Ethanolamine Analgesia Analgesia CB1_CB2->Analgesia Pyrazolones_ECS This compound Drugs Pyrazolones_ECS->FAAH Inhibition

Fig. 2: this compound Interaction with the Endocannabinoid System.

G cluster_2 Nitric Oxide Pathway Modulation L_Arginine L-Arginine NOS NOS L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Inflammation_NO Inflammation NO->Inflammation_NO Pyrazolones_NO This compound Drugs Pyrazolones_NO->NOS Inhibition

Fig. 3: this compound Modulation of the Nitric Oxide Pathway.

G cluster_workflow Experimental Workflow for Mechanism Validation Start Test Compound (this compound Derivative) COX_Assay In vitro COX-1/COX-2 Inhibition Assay Start->COX_Assay COX_Selective Selective COX-2 Inhibitor? COX_Assay->COX_Selective Non_Selective Non-selective or Weak COX Inhibitor COX_Assay->Non_Selective Mechanism_Elucidation Elucidate Primary Mechanism of Action COX_Selective->Mechanism_Elucidation Primary Mechanism: COX-2 Inhibition Alternative_Assays Investigate Alternative Mechanisms Non_Selective->Alternative_Assays FAAH_Assay FAAH Inhibition Assay Alternative_Assays->FAAH_Assay NOS_Assay NOS Inhibition Assay Alternative_Assays->NOS_Assay Endocannabinoid_Measurement Measure Endocannabinoid Levels Alternative_Assays->Endocannabinoid_Measurement FAAH_Assay->Mechanism_Elucidation NOS_Assay->Mechanism_Elucidation Endocannabinoid_Measurement->Mechanism_Elucidation

Fig. 4: Proposed Workflow for Validating this compound Drug Mechanisms.

Conclusion

The mechanism of action of this compound drugs is more complex than simple COX inhibition. A thorough understanding of their interactions with various biological pathways is essential for the development of safer and more effective anti-inflammatory and analgesic therapies. This guide provides a framework for the comparative validation of these mechanisms, encouraging a more holistic approach to drug discovery and development. By employing the outlined experimental protocols and considering both COX-dependent and independent pathways, researchers can gain a deeper insight into the pharmacological profile of this important class of drugs.

References

A Comparative Guide to Pyrazolone-Based Analgesics: Efficacy, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of common pyrazolone-based analgesics, supported by experimental data and detailed methodologies. This document aims to provide a clear and concise overview to inform research and development in pain management.

This compound derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), have been utilized for their analgesic, anti-inflammatory, and antipyretic properties for over a century. While their use has been subject to regional variations due to safety concerns, key compounds within this class, such as dipyrone (B125322) (metamizole) and propyphenazone (B1202635), remain prevalent in many parts of the world. This guide focuses on a comparative analysis of the efficacy of these this compound-based analgesics, with phenylbutazone (B1037) included for a broader perspective, although it is noted to have a different efficacy and tolerance profile.[1][2]

Comparative Efficacy of this compound Analgesics

The primary mechanism of action for this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation.[1][2] The analgesic efficacy of these compounds is influenced by their pharmacokinetic profiles and their relative potency in inhibiting COX enzymes.

Recent double-blind clinical trials have provided valuable insights into the efficacy of dipyrone. For instance, oral dipyrone has demonstrated greater effectiveness in managing postoperative pain compared to equivalent doses of aspirin (B1665792) or paracetamol.[1][2] In cases of acute ureteral or biliary colic, intravenous administration of 2.5g dipyrone showed comparable efficacy to 50 mg of pethidine or 50 mg of indomethacin.[1][2]

Propyphenazone has also been shown to be an effective analgesic. Studies on postoperative pain after dental surgery indicated that both 150 mg and 300 mg doses of propyphenazone had a significantly greater analgesic effect than placebo.[3] On a milligram-per-milligram basis, propyphenazone's analgesic potency was found to be approximately twice that of aspirin, with a faster onset of peak activity.[3]

Direct head-to-head comparisons of all major this compound analgesics in a single clinical trial are limited. However, by compiling data from various studies, a comparative overview can be established.

Quantitative Data Summary
ParameterDipyrone (Metamizole)PropyphenazonePhenylbutazone
Analgesic Efficacy More effective than aspirin and paracetamol in postoperative pain.[1][2]Roughly twice the analgesic potency of aspirin.[3]Effective in inflammatory and mechanical pain models.
Onset of Action Rapid, especially with intravenous administration.[1]Faster peak activity compared to aspirin.[3]Data not readily available for direct comparison.
Half-life ~7 hours (active metabolite: ~2 hours).[1]1 to 2 hours.[1]Long half-life, contributing to its toxicity profile.
Plasma Protein Binding Minimally bound.[1]Minimally bound.[1]Highly protein-bound.
Metabolism Extensively biotransformed into active metabolites.[1]Extensively biotransformed.[1]Extensively metabolized.
Common Side Effects Skin rashes (most frequent), rare gastrointestinal issues, potential for blood dyscrasias (lower incidence than aminopyrine).[1]Generally well-tolerated; side effects like tiredness, nausea, headache reported, but often at rates similar to placebo.[3]Gastrointestinal ulcers, edema of the small intestine, renal crest necrosis.[4][5]

Experimental Protocols

The evaluation of analgesic efficacy relies on standardized preclinical and clinical experimental models. Below are detailed methodologies for key experiments frequently cited in the assessment of this compound derivatives.

Acetic Acid-Induced Writhing Test

This method is widely used for screening peripherally acting analgesics.[6][7]

  • Principle: The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain.[6][8] This response is mediated by the release of endogenous substances like bradykinin (B550075) and prostaglandins that sensitize peripheral nociceptors.[6] Analgesic compounds inhibit this response.

  • Procedure:

    • Animals (typically mice) are divided into control, standard, and test groups.

    • The test compound or vehicle (for the control group) is administered, usually orally or intraperitoneally.

    • After a set absorption period (e.g., 30-40 minutes), a 0.6% or 1% solution of acetic acid is injected intraperitoneally.[6][7]

    • The animals are then placed in an observation chamber.

    • Following a short latency period (e.g., 5 minutes), the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) is counted for a defined period (e.g., 10-20 minutes).[6][7]

  • Endpoint: The percentage of protection against writhing is calculated by comparing the number of writhes in the test groups to the control group.

Hot Plate Test

This test is used to evaluate centrally acting analgesics by measuring the reaction to a thermal pain stimulus.[9][10]

  • Principle: The animal is placed on a heated surface, and the latency to a pain response (e.g., paw licking, jumping) is measured.[9][11] An increase in this latency indicates an analgesic effect.

  • Procedure:

    • A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 1°C).[12]

    • The animal (typically a mouse or rat) is placed on the heated surface within a transparent cylinder to confine it.[9]

    • The time taken for the animal to exhibit a defined pain response (licking a hind paw or jumping) is recorded as the reaction time or latency.[9][12]

    • A cut-off time (e.g., 30 seconds) is typically set to prevent tissue damage.[12]

    • Measurements are taken before and after the administration of the test compound.

  • Endpoint: The increase in reaction time after drug administration compared to the baseline measurement is indicative of analgesia.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_preclinical Preclinical Analgesic Efficacy Testing cluster_models Pain Models animal_prep Animal Acclimatization & Grouping drug_admin Drug Administration (Test Compound, Standard, Vehicle) animal_prep->drug_admin pain_induction Induction of Nociceptive Stimulus drug_admin->pain_induction writhing_test Acetic Acid-Induced Writhing (Chemical Stimulus) pain_induction->writhing_test e.g. hot_plate_test Hot Plate Test (Thermal Stimulus) pain_induction->hot_plate_test e.g. behavioral_assessment Behavioral Assessment data_analysis Data Analysis & Comparison behavioral_assessment->data_analysis writhing_test->behavioral_assessment Count Writhes hot_plate_test->behavioral_assessment Measure Latency

Preclinical analgesic testing workflow.

cox_inhibition_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimulus cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pox Peroxidase pgg2->pox pgh2 Prostaglandin H2 (PGH2) pox->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins pain_inflammation Pain & Inflammation prostaglandins->pain_inflammation pyrazolones This compound Analgesics (Dipyrone, Propyphenazone) pyrazolones->cox Inhibition

COX inhibition by this compound analgesics.

References

A Comparative Guide to the Structural Confirmation of Pyrazolone Derivatives Using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of pyrazolone derivatives is a cornerstone in medicinal chemistry and drug development. These heterocyclic scaffolds are prevalent in a wide array of pharmacologically active compounds, making their unambiguous characterization essential. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural confirmation of this compound derivatives, supported by experimental data and detailed protocols.

The Orthogonal Approach: NMR and MS Synergy

While both NMR and MS are powerful analytical techniques, they provide complementary information, and their combined use offers a robust strategy for structural confirmation. NMR spectroscopy elucidates the molecular framework by providing detailed insights into the connectivity and chemical environment of atoms.[1] In contrast, Mass Spectrometry determines the molecular weight and elemental composition and reveals structural details through fragmentation analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. For this compound derivatives, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques like COSY and HMBC are employed for more complex structures.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with key analyte peaks.

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

  • 2D NMR (COSY, HMBC, HSQC): These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds).[3]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons (¹JCH).[3]

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (²JCH, ³JCH), which is invaluable for piecing together the molecular structure, especially for proton-deficient systems.[3][4]

Data Presentation: Comparative NMR Data for this compound Derivatives

The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. The following tables summarize typical ¹H and ¹³C NMR chemical shifts for representative this compound derivatives.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative this compound Derivatives.

Compound/FragmentProtonTypical Chemical Shift (ppm)MultiplicityReference
3-methyl-1-phenyl-5-pyrazolone derivativeCH₃2.1 - 2.38s[5][6]
Olefinic proton (=CH-Ar)5.14 - 7.3s[5][7]
Aromatic protons (Ar-H)6.7 - 8.3m[5][7]
NH (if present)10.5 - 11.4br s[8]
4-(substituted-benzylidene)=CH-Ar7.1 - 8.9s[5][6]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative this compound Derivatives.

Compound/FragmentCarbonTypical Chemical Shift (ppm)Reference
3-methyl-1-phenyl-5-pyrazolone derivativeC=O156 - 180[7][9]
C=C (olefinic)102 - 146[5][7]
Aromatic Carbons112 - 150[5][9]
CH₃11 - 24[5][7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound with high accuracy.[2] The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the this compound derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution is then introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.

Data Acquisition:

  • Ionization: Electrospray ionization (ESI) is commonly used for this compound derivatives as it is a soft ionization technique that often keeps the molecular ion intact ([M+H]⁺ or [M-H]⁻). Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.[6]

  • Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the molecular ion and its fragments.

Data Presentation: Common Mass Spectral Data for this compound Derivatives

The fragmentation of this compound derivatives is influenced by the nature and position of their substituents.

Table 3: Common Mass Spectral Fragments for this compound Derivatives.

IonDescriptionSignificanceReference
[M+H]⁺ or M⁺Molecular IonConfirms the molecular weight of the compound.[5]
[M-R]⁺Loss of a substituentIndicates the presence and nature of substituents.[10]
Cleavage of the this compound ringCharacteristic fragmentsProvides information about the core this compound structure.[2]
Formation of pyridinyl or azete ionsRearrangement productsCan be indicative of specific substitution patterns.[10]

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of a newly synthesized this compound derivative, integrating both NMR and MS techniques.

G cluster_0 Synthesis & Purification cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation Synthesis Synthesized this compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Obtain Molecular Formula (HRMS) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) - Identify functional groups - Determine number of protons/carbons MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) - Establish connectivity - Assemble molecular fragments NMR_1D->NMR_2D If structure is complex Structure_Confirmation Structural Confirmation - Integrate MS and NMR data - Propose and confirm structure NMR_1D->Structure_Confirmation NMR_2D->Structure_Confirmation

References

Unambiguous Determination of Pyrazolone Absolute Configuration: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure, including its absolute configuration, is a cornerstone of modern chemistry and pharmacology. This is particularly crucial for chiral pyrazolone derivatives, a class of compounds with significant therapeutic potential. While single-crystal X-ray crystallography remains the definitive method, a suite of powerful spectroscopic techniques provides viable and often more accessible alternatives. This guide offers an objective comparison of X-ray crystallography with Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents for the elucidation of the absolute configuration of this compound-based compounds.

This comprehensive overview presents a summary of quantitative data, detailed experimental protocols for key techniques, and visual workflows to assist researchers in selecting the most appropriate method for their specific analytical challenges.

At a Glance: A Comparative Overview of Techniques

The selection of an appropriate method for determining the absolute configuration of a chiral this compound derivative is contingent on several factors, including the physical state of the sample, the presence of suitable chromophores, the quantity of material available, and access to specialized instrumentation. The following table summarizes the key performance indicators for each technique.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents
Principle Anomalous dispersion of X-rays by atoms in a single crystal.Differential absorption of left and right circularly polarized infrared light.Differential absorption of left and right circularly polarized UV-Vis light.Formation of diastereomers with distinct NMR spectra.
Sample State Single crystal of high quality.Solution or neat liquid.Solution.Solution.
Sample Amount Micrograms to milligrams.Milligrams.Micrograms to milligrams.Milligrams.
Analysis Time Hours to days (including crystal growth).Hours.Minutes to hours.Hours.
Heavy Atom Req. Beneficial, but not always essential with modern diffractometers.[1]Not required.Not required, but chromophore is necessary.Not required.
Confidence Level High (unambiguous).High (with computational support).Moderate to High (dependent on chromophore).Moderate to High (dependent on derivatization).
Limitations Requires a suitable single crystal, which can be difficult to obtain.[1][2]Requires computational modeling for interpretation; can be sensitive to conformation.Requires a suitable chromophore near the stereocenter.Requires a suitable functional group for derivatization; potential for kinetic resolution.

Delving Deeper: Experimental Protocols

X-ray Crystallography: The Gold Standard

X-ray crystallography provides a direct and unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including the absolute configuration.[1] The method relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal.[3] The differences in the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)) allow for the determination of the absolute structure, often quantified by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[4]

Experimental Protocol for a Chiral this compound Derivative:

  • Crystal Growth: Single crystals of the enantiomerically pure this compound derivative are grown. This is often the most challenging step and may involve screening various solvents and crystallization techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations. Copper (Cu Kα) radiation is often preferred for organic molecules to enhance the anomalous scattering effect.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. The absolute configuration is determined by refining the Flack parameter or by comparing the R-factors for the two possible enantiomers. A Flack parameter close to 0 with a small standard uncertainty indicates a high probability of the correct absolute configuration assignment.[4]

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6] Since enantiomers have mirror-image VCD spectra, this technique can be used to determine the absolute configuration by comparing the experimental spectrum to a spectrum predicted by quantum mechanical calculations.[7][8]

Experimental Protocol for a Chiral this compound Derivative:

  • Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 10-20 mg/mL.

  • Spectral Acquisition: The VCD and IR spectra are recorded on a VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling: The VCD spectrum of one enantiomer of the this compound is calculated using density functional theory (DFT).

  • Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra of both enantiomers. A good correlation in the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.[6]

Electronic Circular Dichroism (ECD): Leveraging Chromophores

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[9] The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the stereochemistry of the molecule.

Experimental Protocol for a Chiral this compound Derivative:

  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a transparent solvent. The this compound ring itself can act as a chromophore.

  • Spectral Acquisition: The ECD and UV-Vis spectra are recorded.

  • Analysis: The experimental ECD spectrum is compared to spectra predicted by empirical rules (e.g., the octant rule for ketones) or, more reliably, by time-dependent density functional theory (TD-DFT) calculations. The correlation between the experimental and calculated spectra allows for the assignment of the absolute configuration.

NMR Spectroscopy with Chiral Derivatizing Agents: A Diastereomeric Approach

This method involves the reaction of the chiral this compound (e.g., containing a hydroxyl or amino group) with a chiral derivatizing agent (CDA), such as Mosher's acid, to form a pair of diastereomers.[10][11] These diastereomers have distinct NMR spectra, and the differences in their chemical shifts can be correlated to the absolute configuration of the original molecule.

Experimental Protocol for a Chiral this compound Derivative:

  • Derivatization: The chiral this compound is reacted separately with the (R)- and (S)-enantiomers of a CDA (e.g., Mosher's acid chloride) to form two diastereomeric esters or amides.

  • NMR Analysis: ¹H NMR spectra of both diastereomers are recorded.

  • Data Analysis: The chemical shifts of protons near the stereocenter are assigned for both diastereomers. The differences in chemical shifts (Δδ = δS - δR) are calculated and analyzed. A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when compared to the established model for the CDA, allows for the determination of the absolute configuration.[11]

Workflow for Absolute Configuration Determination

The following diagram illustrates the general workflow for determining the absolute configuration of a chiral this compound derivative, highlighting the decision points for selecting the most appropriate analytical method.

G Workflow for this compound Absolute Configuration Determination cluster_0 Sample Preparation & Initial Analysis cluster_1 Primary Method: X-ray Crystallography cluster_2 Alternative Spectroscopic Methods Start Chiral this compound Derivative Purity Enantiomeric Purity Check (e.g., Chiral HPLC) Start->Purity Crystal Attempt Crystallization Purity->Crystal XRD Single Crystal X-ray Diffraction Crystal->XRD Successful Spectroscopy Select Spectroscopic Method Crystal->Spectroscopy Unsuccessful Flack Analyze Flack Parameter XRD->Flack AC_XRD Absolute Configuration Determined Flack->AC_XRD VCD VCD Spectroscopy & DFT Calculation Spectroscopy->VCD ECD ECD Spectroscopy & TD-DFT Calculation Spectroscopy->ECD NMR NMR with Chiral Derivatizing Agents Spectroscopy->NMR AC_Spec Absolute Configuration Determined VCD->AC_Spec ECD->AC_Spec NMR->AC_Spec

Caption: A flowchart illustrating the decision-making process for determining the absolute configuration of a chiral this compound.

Conclusion

The determination of the absolute configuration of chiral this compound derivatives is a critical task in drug discovery and development. While X-ray crystallography provides the most definitive answer, its requirement for high-quality single crystals can be a significant bottleneck. Spectroscopic methods, including VCD, ECD, and NMR with chiral derivatizing agents, offer powerful and often more accessible alternatives for determining the absolute configuration in solution. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate and efficient strategy for the unambiguous structural elucidation of their chiral this compound compounds.

References

A Comparative Guide to Pyrazolone Derivatives Versus Other Heterocyclic Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for potent and safer anti-inflammatory drugs has led to the extensive exploration of various heterocyclic scaffolds. Among these, pyrazolone derivatives have emerged as a prominent class of compounds, demonstrating significant anti-inflammatory, analgesic, and antipyretic properties. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This guide provides an objective comparison of this compound derivatives with other notable heterocyclic anti-inflammatory agents, supported by experimental data, to aid researchers in the field of drug discovery and development.

The primary therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins (B1171923).[1] Consequently, selective inhibition of COX-2 over COX-1 is a key objective in the design of new anti-inflammatory agents to minimize gastrointestinal side effects.[1]

This guide will delve into the comparative efficacy and safety of this compound derivatives against other heterocyclic structures like indoles, pyrimidines, thiazoles, and oxazoles, with well-established NSAIDs such as celecoxib, diclofenac, and indomethacin (B1671933) serving as benchmarks.

Key Signaling Pathway in Inflammation: The Arachidonic Acid Cascade

The arachidonic acid pathway is central to the inflammatory response. Upon cellular stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. This fatty acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes.[2][3] Prostaglandins, particularly PGE2, are potent mediators of inflammation, pain, and fever.[3][4]

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 lox 5-LOX aa->lox pgs_homeostatic Prostaglandins (GI Protection, Platelet Aggregation) cox1->pgs_homeostatic pgs_inflammatory Prostaglandins (Inflammation, Pain, Fever) cox2->pgs_inflammatory leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) lox->leukotrienes nsaids Non-selective NSAIDs (e.g., Diclofenac, Indomethacin) nsaids->cox1 nsaids->cox2 cox2_inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, this compound Derivatives) cox2_inhibitors->cox2

Arachidonic Acid Inflammatory Pathway

Comparative Performance Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity and gastrointestinal safety profiles of selected this compound derivatives and other heterocyclic compounds. The data has been compiled from various preclinical studies.

CompoundClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% Edema Inhibition)Ulcer Index
This compound Derivatives
Compound 1This compound14.381.509.56Not ReportedNot Reported
Compound 2This compound9.611.158.31Not ReportedNot Reported
Compound 3This compound>1008.9>11.2Not ReportedNot Reported
Indole Derivatives
Compound S3IndoleNot ReportedSelectively inhibits COX-2Not Reported63.69%0.116
Indole Analog 4fIndoleNot Reported0.15Not Reported90.7%Not Reported
Indole Analog 5Indole0.570.096.3388.8%10.62
Pyrimidine Derivatives
Pyridopyrimidine 9dPyrimidine3.540.546.56High1.0
Pyrazolopyrimidine 14cPyrimidineNot ReportedMore potent than COX-1Not ReportedHigh1.67
Thiazole/Oxazole Derivatives
Thiazole 2aThiazole2.650.9582.77Not ReportedNot Reported
Oxazolone 4cOxazoloneHighPotentHighHighLow
Reference NSAIDs
CelecoxibPyrazole (Coxib)15 - 820.04 - 6.87.6 - 375High0.33 - 10.53
DiclofenacPhenylacetic Acid0.076 - 0.6110.026 - 0.632.9 - 30HighHigh
IndomethacinIndole0.009 - 0.230.31 - 0.630.029 - 1.1477.23%18.50

Note: Data is compiled from multiple sources and experimental conditions may vary. IC50 values and ulcer indices are presented as ranges where applicable to reflect this variability. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric Method)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Objective: To quantify the potency and selectivity of a compound's inhibitory effect on COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (fluorogenic substrate)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the respective wells. Include wells with a known inhibitor as a positive control and DMSO as a vehicle control. c. Add the diluted enzyme (COX-1 or COX-2) to all wells except the blank. d. Incubate the plate at room temperature for a specified time (e.g., 15 minutes), protected from light. e. Initiate the reaction by adding arachidonic acid to all wells.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm/587 nm) every minute for 10-20 minutes.

  • Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve). b. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[5][6][7]

Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: a. Divide the animals into groups (n=6 per group): control (vehicle), reference drug, and test compound groups (at various doses). b. Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: a. Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt). b. The increase in paw volume (edema) is calculated as Vt - V0.

  • Data Analysis: a. Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume. b. The results are expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Experimental Workflow for Anti-inflammatory Drug Screening

The discovery and development of novel anti-inflammatory agents typically follow a structured workflow, progressing from initial in silico and in vitro screening to in vivo efficacy and safety evaluation.

Experimental_Workflow start Start: Compound Library in_silico In Silico Screening (Molecular Docking, ADMET Prediction) start->in_silico in_vitro In Vitro Assays in_silico->in_vitro cox_assay COX-1/COX-2 Inhibition Assay (IC50 Determination) in_vitro->cox_assay lox_assay LOX Inhibition Assay in_vitro->lox_assay cytokine_assay Cytokine Release Assay (e.g., LPS-stimulated macrophages) in_vitro->cytokine_assay in_vivo In Vivo Models cox_assay->in_vivo Active & Selective Compounds acute_inflammation Acute Inflammation Model (Carrageenan-induced Paw Edema) in_vivo->acute_inflammation chronic_inflammation Chronic Inflammation Model (Adjuvant-induced Arthritis) in_vivo->chronic_inflammation safety_studies Safety & Toxicology Studies acute_inflammation->safety_studies Efficacious Compounds ulcerogenicity Ulcerogenic Potential safety_studies->ulcerogenicity acute_toxicity Acute Toxicity (LD50) safety_studies->acute_toxicity lead_optimization Lead Optimization safety_studies->lead_optimization Safe & Efficacious Compounds preclinical_dev Preclinical Development lead_optimization->preclinical_dev

Workflow for Anti-inflammatory Drug Screening

Conclusion

This comparative guide highlights the therapeutic potential of this compound derivatives as anti-inflammatory agents. The presented data indicates that novel this compound-based compounds can exhibit high potency and selectivity for COX-2, comparable and in some cases superior to the established drug celecoxib. Furthermore, various other heterocyclic scaffolds, including indoles and pyrimidines, also demonstrate promising anti-inflammatory profiles with potentially improved gastrointestinal safety compared to non-selective NSAIDs like indomethacin and diclofenac.

The provided experimental protocols and workflow offer a standardized framework for the evaluation of new chemical entities. For researchers in drug development, the exploration of these diverse heterocyclic structures, guided by a systematic evaluation of their efficacy and safety, is crucial for the discovery of next-generation anti-inflammatory therapies with improved risk-benefit profiles. The continued investigation into the structure-activity relationships of these compounds will undoubtedly pave the way for more effective and safer treatments for inflammatory diseases.

References

A Comparative Guide to Pyrazolone-Based Assays for Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of metal ions are critical across various scientific disciplines, from environmental monitoring to understanding biological processes and drug development. Pyrazolone-based fluorescent sensors have emerged as a promising class of tools for this purpose, offering high sensitivity and selectivity. This guide provides an objective comparison of the performance of this compound-based assays with other alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.

Performance Comparison of this compound-Based Fluorescent Sensors

This compound derivatives have been extensively explored as fluorogenic chemosensors for a variety of metal ions. Their efficacy is rooted in their unique molecular structure, which can be tailored to achieve high selectivity and sensitivity. The sensing mechanism often involves processes like Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), or Photoinduced Electron Transfer (PET), leading to a measurable change in fluorescence upon binding to a specific metal ion.[1]

Below is a summary of the performance of several this compound-based fluorescent probes for the detection of common metal ions.

Probe/SensorTarget Ion(s)Limit of Detection (LOD)Linear RangeResponse TimeSignaling MechanismReference(s)
Pyrazole-Pyrazoline DerivativeFe³⁺3.9 x 10⁻¹⁰ MNot SpecifiedNot SpecifiedFluorescence Quenching[2][3][4]
Bis-pyrazoline Probe YCu²⁺, Fe³⁺0.931 µM (Cu²⁺), 0.401 µM (Fe³⁺)Not SpecifiedNot SpecifiedNot Specified[5]
Pyrazole 9Fe³⁺0.025 µMNot SpecifiedNot SpecifiedFluorescence "Turn-on"[6]
Rhodamine-Pyrazolone SensorFe³⁺Not SpecifiedNot SpecifiedNot SpecifiedColorimetric "Off-On"[7]
Pyrazoline-based ComplexCd²⁺, Zn²⁺Not SpecifiedNot SpecifiedNot SpecifiedFluorescence "Turn-on" / "Turn-off-on"[8]

Comparison with Alternative Fluorescent Probes

While this compound-based sensors offer excellent performance, other classes of fluorescent probes are also widely used for metal ion detection. Rhodamine-based sensors, for instance, are known for their high quantum yields and photostability.[9][10]

FeatureThis compound-Based SensorsRhodamine-Based Sensors
Typical Target Ions Fe³⁺, Cu²⁺, Zn²⁺, Cd²⁺Fe³⁺, Cr³⁺, Al³⁺, Hg²⁺
Signaling Mechanism ICT, CHEF, PET (often "turn-on" or "turn-off")Spirolactam ring-opening (typically "turn-on")
Advantages Tunable structure for high selectivity, good sensitivity.High fluorescence quantum yield, excellent photostability, often exhibit colorimetric changes.[9]
Disadvantages Can have lower quantum yields compared to rhodamines.Synthesis can be more complex; some derivatives may have solubility issues.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding, the following diagrams illustrate the common signaling mechanisms of this compound-based sensors and a typical experimental workflow for their validation.

cluster_0 Chelation-Enhanced Fluorescence (CHEF) cluster_1 Photoinduced Electron Transfer (PET) Quenching Probe This compound Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Binding Metal Metal Ion Metal->Complex Probe_PET This compound Probe (Fluorescent) Complex_PET Probe-Metal Complex (Non-Fluorescent) Probe_PET->Complex_PET Binding Quenching Probe_PET->Quenching PET Metal_PET Metal Ion Metal_PET->Complex_PET Metal_PET->Quenching

Caption: Common signaling mechanisms in this compound-based metal ion sensors.

start Start: Sensor Validation synthesis Probe Synthesis & Characterization start->synthesis stock Prepare Stock Solutions (Probe and Metal Ions) synthesis->stock titration Fluorescence Titration stock->titration selectivity Selectivity & Interference Studies titration->selectivity lod Determine Limit of Detection (LOD) selectivity->lod job Job's Plot Analysis (Stoichiometry) lod->job end End: Validated Assay job->end

Caption: General experimental workflow for validating a new this compound-based metal ion sensor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any sensing assay. Below are generalized protocols for key experiments in the validation of this compound-based metal ion sensors.

General Protocol for Fluorescence Titration

This experiment determines the sensor's response to increasing concentrations of the target metal ion.

Materials:

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

  • Stock solution of the target metal ion salt (e.g., 10 mM aqueous solution of FeCl₃, CuSO₄, etc.).

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • High-purity solvent for dilutions (e.g., deionized water, ethanol).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a solution of the fluorescent probe in the chosen buffer at a fixed concentration (e.g., 10 µM).

  • Record the initial fluorescence emission spectrum of the probe solution.

  • Incrementally add small aliquots of the metal ion stock solution to the probe solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 1-5 minutes).

  • Record the fluorescence emission spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a titration curve.

Protocol for Selectivity and Interference Studies

This experiment assesses the sensor's specificity for the target metal ion in the presence of other potentially interfering ions.

Materials:

  • Stock solutions of the fluorescent probe and the target metal ion (as above).

  • Stock solutions of various other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Ni²⁺, Co²⁺, Pb²⁺, Hg²⁺, etc.) at the same or higher concentration as the target ion.

Procedure:

  • Prepare a series of solutions, each containing the fluorescent probe at a fixed concentration.

  • To each solution, add a specific amount of a different, potentially interfering metal ion (e.g., 10 equivalents relative to the probe concentration).

  • Record the fluorescence emission spectrum for each solution.

  • To a separate solution containing the probe, add only the target metal ion and record its fluorescence response as a positive control.

  • For interference studies, prepare a solution containing the probe and the interfering metal ion, record the spectrum, and then add the target metal ion to the same solution and record the final spectrum.

  • Compare the fluorescence changes to determine the selectivity of the probe.

Protocol for Determination of the Limit of Detection (LOD)

The LOD is the lowest concentration of the analyte that can be reliably detected.

Procedure:

  • Perform a fluorescence titration with very low concentrations of the target metal ion.

  • Plot the fluorescence intensity versus the concentration of the metal ion in the low concentration range. The plot should be linear.

  • Calculate the standard deviation (σ) of the blank measurement (the fluorescence of the probe solution without the metal ion) by measuring it multiple times (e.g., 10 times).

  • Determine the slope (k) of the linear portion of the titration curve.

  • Calculate the LOD using the formula: LOD = 3σ / k .[11]

Protocol for Job's Plot Analysis (Determination of Stoichiometry)

This experiment determines the binding ratio between the fluorescent probe and the metal ion.

Procedure:

  • Prepare a series of solutions with a constant total concentration of the probe and the metal ion, but with varying mole fractions of the metal ion (from 0 to 1).

  • For each solution, measure the fluorescence intensity at the emission maximum.

  • Plot the change in fluorescence intensity (ΔF = F - F₀) against the mole fraction of the metal ion.

  • The mole fraction at which the maximum change in fluorescence is observed indicates the stoichiometry of the probe-metal complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 binding stoichiometry.

References

The Dual Efficacy of Pyrazolone Compounds: A Comparative Guide to In-Vitro and In-Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of pyrazolone compounds, a class of heterocyclic molecules with significant therapeutic potential, reveals a strong correlation between their in-vitro activity and in-vivo efficacy, particularly in the realms of anti-inflammatory and anticancer applications. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed methodologies.

This compound derivatives have long been a subject of intensive research due to their diverse pharmacological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties.[1][2] The versatility of the this compound scaffold allows for chemical modifications that can significantly enhance their biological activity and selectivity. This guide delves into the experimental evidence that bridges the gap between laboratory assays and whole-organism studies, offering a clearer understanding of the translational potential of these promising compounds.

Anti-inflammatory Activity: Targeting Cyclooxygenase

A significant body of research has focused on the anti-inflammatory effects of this compound derivatives, primarily through their inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory pathway.

In-Vitro Efficacy

In-vitro studies have consistently demonstrated the potent inhibitory effects of novel this compound analogs on COX-1 and COX-2 enzymes. For instance, a series of newly synthesized this compound derivatives structurally related to celecoxib (B62257) showed excellent COX-2 selectivity.[3] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

CompoundTargetIn-Vitro Efficacy (IC50)Reference
This compound Derivative 3fCOX-2Not specified, but noted as excellent[3]
This compound Derivative 3hCOX-2Not specified, but noted as excellent[3]
This compound Derivative 3lCOX-2Not specified, but noted as excellent[3]
This compound Derivative 3pCOX-2Not specified, but noted as excellent[3]
Amino-Pyrazoles 33 & 34COX-239 nM & 34 nM[4]
Amino-Pyrazoles 35a & 35bCOX-20.55 µM & 0.61 µM[4]
In-Vivo Efficacy

The promising in-vitro results have been corroborated by in-vivo studies. The carrageenan-induced rat paw edema model is a standard method to assess anti-inflammatory activity. Administration of this compound compounds in these models has shown a significant reduction in paw swelling, comparable to or even exceeding the effect of established anti-inflammatory drugs like diclofenac (B195802) sodium.[5] For example, amino-pyrazole compounds 33 and 34, which showed potent in-vitro COX-2 inhibition, also demonstrated significant edema inhibition of 96% and 87%, respectively, in in-vivo tests.[4]

CompoundAnimal ModelIn-Vivo Efficacy (% Edema Inhibition)Reference
Amino-Pyrazoles 33 & 34Carrageenan-induced rat paw edema96% & 87% (after 5h)[4]
Amino-Pyrazole 35aCarrageenan-induced rat paw edema91.11%[4]
Experimental Protocols

In-Vitro COX Inhibition Assay: The ability of the compounds to inhibit COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandins. Test compounds are incubated with the respective enzyme and substrate, and the level of prostaglandin (B15479496) production is quantified colorimetrically.

In-Vivo Carrageenan-Induced Paw Edema: Rats are injected with a 1% carrageenan solution into the subplantar region of the right hind paw to induce inflammation. The test compounds or a reference drug are administered orally prior to the carrageenan injection. The paw volume is measured at different time intervals using a plethysmometer, and the percentage of edema inhibition is calculated.[4][5]

Signaling Pathway and Experimental Workflow

The anti-inflammatory action of this compound compounds targeting the COX pathway can be visualized as follows:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation This compound This compound Compound This compound->COX_Enzyme Inhibition

Caption: Inhibition of the COX pathway by this compound compounds.

The general workflow for assessing anti-inflammatory efficacy is depicted below:

Experimental_Workflow_Inflammation cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Assessment Synthesis Compound Synthesis & Characterization COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay IC50 Determine IC50 Values COX_Assay->IC50 Dosing Compound Administration IC50->Dosing Select Promising Compounds Animal_Model Carrageenan-Induced Paw Edema Model Animal_Model->Dosing Measurement Measure Paw Edema Dosing->Measurement Efficacy Calculate % Inhibition Measurement->Efficacy

Caption: Workflow for anti-inflammatory drug screening.

Anticancer Activity: Targeting Key Signaling Pathways

This compound derivatives have also emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against various cancer cell lines and inhibiting tumor growth in animal models. Their mechanisms of action often involve targeting critical signaling pathways involved in cell proliferation and survival.

In-Vitro Efficacy

In-vitro cytotoxicity assays are fundamental in assessing the anticancer potential of this compound compounds. These assays determine the concentration of a compound required to kill 50% of cancer cells (IC50). For example, a series of pyrazolo[3,4-b]pyridine analogs showed remarkable cytotoxicity against HepG2, MCF7, and HeLa cells, with IC50 values comparable to the reference drug doxorubicin.[6] Another study highlighted a this compound derivative, compound 3i, as a potent inhibitor of VEGFR-2, a key receptor in angiogenesis, with an IC50 of 8.93 nM.[7][8]

CompoundCancer Cell LineIn-Vitro Efficacy (IC50)TargetReference
Pyrazolo[3,4-b]pyridine 57HepG2, MCF7, HeLa3.11–4.91 µMNot Specified[6]
Pyrazolo[3,4-b]pyridine 58HepG2, MCF7, HeLa4.06–4.24 µMNot Specified[6]
This compound Derivative 3iPC-31.24 µMVEGFR-2[7][8]
This compound Derivative 3aPC-31.22 µMVEGFR-2[7]
Pyrazoline BBT-474140 µMEGFR/VEGFR-2[9]
Aminopyrazole-indole hybrids V & VIHepG2Potent (not specified)CDK[10]
In-Vivo Efficacy

The anticancer efficacy of promising this compound compounds is further evaluated in in-vivo models, such as xenograft models where human cancer cells are implanted in immunocompromised mice. For instance, compound 3i, a potent VEGFR-2 inhibitor in vitro, demonstrated a significant 49.8% inhibition of tumor proliferation in a prostate cancer xenograft model.[7][8]

CompoundAnimal ModelIn-Vivo EfficacyReference
Compound 3iProstate Cancer Xenograft49.8% tumor proliferation inhibition[7][8]
Experimental Protocols

In-Vitro Cytotoxicity Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated with various concentrations of the this compound compounds. After a specific incubation period, MTT reagent is added, which is converted by viable cells into a colored formazan (B1609692) product. The absorbance of the formazan solution is measured, which is proportional to the number of viable cells.

In-Vivo Xenograft Model: Human cancer cells are injected subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor volume is measured regularly, and at the end of the study, the tumors are excised and weighed to determine the extent of tumor growth inhibition.[7][8]

Signaling Pathway and Experimental Workflow

The anticancer activity of this compound compounds targeting VEGFR-2 is illustrated below:

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream_Signaling Angiogenesis Angiogenesis (Tumor Growth) Downstream_Signaling->Angiogenesis This compound This compound Compound (3i) This compound->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

The workflow for evaluating the anticancer efficacy of this compound compounds is as follows:

Experimental_Workflow_Cancer cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo Assessment Synthesis Compound Synthesis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., VEGFR-2, CDK) Synthesis->Enzyme_Assay IC50_Cancer Determine IC50 Values Cytotoxicity_Assay->IC50_Cancer Treatment Compound Treatment IC50_Cancer->Treatment Select Lead Compounds Xenograft_Model Xenograft Animal Model Xenograft_Model->Treatment Tumor_Measurement Measure Tumor Growth Treatment->Tumor_Measurement Efficacy_Cancer Evaluate Efficacy Tumor_Measurement->Efficacy_Cancer

Caption: Workflow for anticancer drug discovery.

Conclusion

The presented data underscores the significant therapeutic potential of this compound compounds as both anti-inflammatory and anticancer agents. The strong correlation between in-vitro and in-vivo findings provides a solid foundation for their further development. The detailed experimental protocols and visual representations of signaling pathways and workflows in this guide aim to facilitate future research and accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrazolone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate detection of pyrazolone derivatives is critical across various scientific disciplines, from pharmaceutical development, where they form the core of many active pharmaceutical ingredients (APIs), to environmental monitoring for the detection of fungicide residues. The validation of analytical methods ensures the reliability and consistency of results. Cross-validation, the process of comparing data from two or more distinct analytical methods, provides the highest level of confidence in these results, confirming that the data is accurate and comparable regardless of the methodology employed.[1]

This guide provides a comparative overview of common analytical techniques for this compound detection, presents their key performance data, details experimental protocols, and illustrates the logical workflow of a comprehensive cross-validation strategy.

Comparison of Analytical Methods for this compound Detection

The selection of an analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific this compound derivative being analyzed. The most common techniques include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase (RP-HPLC) configuration, is a cornerstone for the quantification and purity assessment of this compound compounds.[2] It separates compounds based on their polarity, offering excellent resolution and reproducibility.

Validation Parameter Method 1: Pyrazoline Derivative Method 2: (4Z) 3 methyl 1 (4 nitrobenzoyl) 1H pyrazole (B372694) 4,5 dione (B5365651) 4[(4fluorophenyl)hydrazone] [3]Method 3: 5-Hydrazinyl-4-phenyl-1H-pyrazole [4]
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)Luna 5µ C18 (250 x 4.80 mm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% TFA in Water: Methanol (B129727) (20:80)Acetonitrile (B52724): Water (90:10)Acetonitrile: 0.1% TFA in Water (75:25 v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Detection (UV) 206 nm237 nm237 nm
Linearity Range 50 - 150 µg/mL0.5 - 50 ppm2.5 - 50 µg/mL
Correlation Coefficient (r²) 0.998 (as r²)Not Specified> 0.999
LOD 4 µg/mLNot Specified2.43 µg/mL
LOQ 15 µg/mLNot Specified7.38 µg/mL
Precision (%RSD) Within acceptable limits0.3%< 2%
Accuracy (% Recovery) Not SpecifiedNot Specified98% - 102%
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting trace levels of pyrazolones in complex matrices like food and environmental samples.[5][6][7]

Validation Parameter Method: Five Pyrazole Fungicides in Various Matrices [6]
Sample Preparation QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Ionization Electrospray Ionization (ESI+ and ESI-)
Linearity (r²) ≥ 0.990 for all analytes
LOD < 3.0 µg/kg
LOQ ≤ 9.0 µg/kg
Accuracy (% Recovery) 70.0% - 108%
Precision (%RSD) < 20.9%
UV-Visible Spectrophotometry

Spectrophotometric methods are often simple, rapid, and cost-effective.[8] They are typically based on the reaction of the this compound with a chromogenic agent to produce a colored compound, the absorbance of which is proportional to the analyte concentration.[9]

Validation Parameter Method: Dipyrone (B125322) with Chromotropic Acid [9]
Chromogenic Reaction Oxidation of dipyrone releases formaldehyde, which reacts with chromotropic acid in a sulfuric acid medium.
Detection (λmax) 575 nm
Linearity Range 0.57 - 5.7 ppm
Correlation Coefficient (r) 0.9997

Experimental Protocols

Detailed and standardized protocols are essential for method validation and subsequent cross-validation.

RP-HPLC Method for a Pyrazoline Derivative[2]
  • Instrumentation : HPLC system with a DAD detector and an Eclipse XDB C18 column (150mm x 4.6mm, 5µm).

  • Mobile Phase : A mixture of 0.1% trifluoroacetic acid in water and methanol (20:80 v/v), run in isocratic mode.

  • Chromatographic Conditions :

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 ± 2°C.

    • Injection Volume: 5.0 µL.

    • Detection Wavelength: 206 nm.

  • Sample Preparation :

    • Prepare a stock solution by dissolving an accurately weighed amount of the pyrazoline derivative in methanol.

    • Create a series of calibration standards (e.g., 50, 80, 100, 120, 150 µg/mL) by diluting the stock solution with the mobile phase.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

LC-MS/MS Method for Pyrazole Fungicides[7]
  • Instrumentation : LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Extraction (QuEChERS) :

    • Homogenize 10g of the sample (e.g., fruit, vegetable) with 10mL of acetonitrile.

    • Add extraction salts (e.g., MgSO₄, NaCl).

    • Centrifuge the mixture and take an aliquot of the acetonitrile supernatant.

  • Sample Cleanup (Dispersive SPE) :

    • Transfer the supernatant to a tube containing a cleanup sorbent (e.g., C18 or graphitized carbon black).

    • Vortex and centrifuge.

    • Filter the final extract before injection into the LC-MS/MS system.

  • LC-MS/MS Conditions :

    • The specific column, mobile phase gradient, and mass spectrometer settings (e.g., positive/negative ion mode, transition monitoring) must be optimized for the target pyrazole fungicides.

Spectrophotometric Determination of Dipyrone[10]
  • Instrumentation : A UV-Visible spectrophotometer.

  • Reagents : Chromotropic acid, sulfuric acid.

  • Procedure :

    • Prepare a working standard solution of dipyrone.

    • Transfer a specific volume of the standard or sample solution into a test tube.

    • Add sulfuric acid and chromotropic acid solution.

    • The reaction is initiated, leading to the formation of a violet-red compound.

    • Measure the absorbance of the solution at 575 nm against a reagent blank.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

Visualization of Cross-Validation Workflow and Logic

Diagrams created with Graphviz help to visualize the complex relationships and workflows involved in the cross-validation of analytical methods.

G cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_validation Cross-Validation Assessment Sample Bulk or Formulated This compound Sample Stock Stock Solution Preparation Sample->Stock Dilution Working Standards & QC Sample Dilution Stock->Dilution HPLC Method A: RP-HPLC Analysis Dilution->HPLC LCMS Method B: LC-MS/MS Analysis Dilution->LCMS Data Data Comparison (e.g., QC Samples) HPLC->Data LCMS->Data Stats Statistical Analysis (Bias Assessment) Data->Stats Report Final Report: Method Comparability Stats->Report

Caption: Workflow for parallel analysis and cross-validation of two analytical methods.

G cluster_methods Orthogonal Analytical Methods center_node Confirmed this compound Structure & Purity HPLC HPLC (Purity, Quantification) HPLC->center_node Confirms Purity MS Mass Spectrometry (Molecular Weight, Elemental Formula) MS->center_node Confirms MW NMR NMR Spectroscopy (Molecular Structure, Connectivity) NMR->center_node Confirms Structure FTIR FTIR Spectroscopy (Functional Groups) FTIR->center_node Confirms Func. Groups

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Pyrazolone and its derivatives, a class of compounds with diverse pharmacological activities, require careful handling and disposal due to their potential hazards.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound-containing waste, ensuring compliance and minimizing risk.

Core Principle: Professional Disposal is Mandatory

Due to the potential toxicity, reactivity, and biological activity of this compound derivatives, a conservative approach to waste management is essential.[3] In-laboratory chemical treatment or neutralization of this compound waste is strongly discouraged without a compound-specific risk assessment and a validated procedure.[3] Therefore, the primary and required method of disposal is through a licensed hazardous waste contractor, coordinated by your institution's Environmental Health and Safety (EHS) department.[3][4][5]

Immediate Safety and Handling

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes and eye irritation.[4][6]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation.[4][6]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[4][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary when handling large quantities or if dust/aerosol generation is likely.To minimize the inhalation of potentially harmful vapors or particulates.[6]

Step-by-Step Disposal Protocol

The systematic segregation, containment, and labeling of this compound waste are critical for safe and compliant disposal.

Experimental Protocol: Chemical Waste Segregation and Containment

  • Waste Identification: Classify all materials contaminated with this compound as hazardous chemical waste.[1][4] This includes unused product, contaminated labware, and personal protective equipment.

  • Waste Segregation:

    • Solid Waste: Collect all solid materials contaminated with this compound, such as residual product, weighing papers, and contaminated PPE (gloves, shoe covers), in a dedicated hazardous waste container.[3][5]

    • Liquid Waste: Collect all solutions containing this compound in a separate, compatible liquid waste container.[3] Crucially, do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. [3][5]

  • Container Selection:

    • Use containers that are in good condition, chemically resistant (e.g., borosilicate glass or high-density polyethylene), and have a secure, leak-proof lid.[1][3][4]

    • The original manufacturer's container can often be used if it is in good condition.[4]

    • Ensure containers are clearly labeled as "Hazardous Waste" and include the chemical name and any appropriate hazard warnings.[1][5]

  • Waste Storage:

    • Store sealed waste containers in a designated hazardous waste accumulation area within the laboratory.[1][5]

    • This area should be well-ventilated and away from incompatible materials.[5]

    • Utilize secondary containment, such as a tray, to capture any potential leaks.[1]

  • Disposal Request:

    • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[5]

    • Complete all required waste disposal forms or manifests as instructed.[3]

Under no circumstances should this compound waste be disposed of down the drain or in regular trash. [1][4]

Spill Response

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills:

    • Evacuate all non-essential personnel from the immediate area.[3]

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand or vermiculite.[3][4]

    • Carefully collect the contaminated absorbent material and place it into the designated solid hazardous waste container.[3][4]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[3]

  • Large Spills:

    • Immediately evacuate the laboratory and alert neighboring labs.[3]

    • Contact your institution's emergency response number and the EHS department.[3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Pyrazolone_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation & Containment cluster_storage Storage & Disposal cluster_spill Spill Response A Identify this compound Waste B Wear Appropriate PPE A->B C Solid Waste Collection B->C D Liquid Waste Collection B->D E Select & Label Compatible Container C->E D->E F Store in Designated Hazardous Waste Area E->F G Complete Waste Disposal Forms F->G H Request Pickup by EHS G->H I Spill Occurs J Small Spill: Contain & Clean Up I->J Small K Large Spill: Evacuate & Alert EHS I->K Large L Dispose of Spill Debris as Hazardous Waste J->L L->F

Workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: Personal Protective Equipment Protocols for Handling Pyrazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling pyrazolone and its derivatives. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.

This compound and its derivatives are heterocyclic compounds widely used in the pharmaceutical industry. While their specific toxicological profiles can vary, they are generally considered hazardous substances that can cause irritation to the skin, eyes, and respiratory tract. Some related compounds also exhibit systemic toxicity. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Hazard Assessment and Engineering Controls

Before handling this compound, a thorough risk assessment should be conducted. The primary routes of exposure are inhalation of dust particles, dermal contact, and accidental ingestion.

Engineering Controls are the first line of defense. Always handle this compound powders in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE) Selection and Use

The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects eyes from this compound dust and splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved air-purifying respirator with a particulate filter (N95, P95, or P100) may be required if handling large quantities or if dust cannot be adequately controlled by engineering controls.Prevents inhalation of harmful this compound dust.
Glove Selection and Chemical Resistance
Glove MaterialPyridine (B92270)Hydrazine (B178648)General Recommendation for this compound
Nitrile Poor to Fair (<1 to 31 min breakthrough)[4][6]Good to Excellent (>480 min breakthrough for some types)[2]Recommended for short-duration tasks and incidental contact. Change gloves immediately upon contamination.
Neoprene Not RecommendedGoodA potential alternative to nitrile for longer duration tasks, but specific testing is recommended.
Butyl Rubber Excellent (>480 min breakthrough)[7]ExcellentRecommended for tasks with a high risk of splash or prolonged contact.
Latex Not Recommended[2][3]Fair to Good[2][5]Not recommended due to poor chemical resistance to many organic compounds and potential for allergies.

Note: The breakthrough times are indicative and can vary based on glove thickness, manufacturer, and concentration of the chemical. Always consult the glove manufacturer's specific chemical resistance data.

Respiratory Protection Program

If a risk assessment determines that respiratory protection is necessary, a comprehensive respiratory protection program must be implemented in accordance with OSHA 29 CFR 1910.134. This includes medical evaluation, fit testing, and training.[8]

Occupational Exposure Limits (OELs) for Analogous Compounds:

To provide a conservative framework for exposure control, the OELs for pyridine and hydrazine are presented below. It is recommended to handle this compound with the aim of keeping exposure levels well below these limits.

CompoundOSHA PEL (8-hour TWA)NIOSH REL (TWA)ACGIH TLV (TWA)IDLH
Pyridine 5 ppm (15 mg/m³)[9][10][11]5 ppm (15 mg/m³)[9][10]5 ppm (15 mg/m³)[10][12]1000 ppm[10]
Hydrazine 1 ppm (1.3 mg/m³) [skin][13][14][15]0.03 ppm (0.04 mg/m³) [2-hour Ceiling][13][14]0.01 ppm (0.013 mg/m³) [skin][14][16]50 ppm[13][14][17]

Operational Plan: Step-by-Step Handling Protocol

PPE_Workflow cluster_prep Preparation cluster_donning PPE Donning Sequence cluster_handling Handling cluster_doffing PPE Doffing Sequence (Contaminated Area) cluster_doffing_clean PPE Doffing Sequence (Clean Area) start Start: Prepare to Handle this compound risk_assessment Conduct Risk Assessment start->risk_assessment select_ppe Select Appropriate PPE (See Table 1) risk_assessment->select_ppe inspect_ppe Inspect PPE for Integrity select_ppe->inspect_ppe don_gown 1. Don Lab Coat/Gown inspect_ppe->don_gown don_respirator 2. Don Respirator (if required) Perform User Seal Check don_gown->don_respirator don_goggles 3. Don Eye/Face Protection don_respirator->don_goggles don_gloves 4. Don Gloves (extend over cuffs) don_goggles->don_gloves handle_chemical Handle this compound in Fume Hood don_gloves->handle_chemical doff_gloves 1. Remove Gloves handle_chemical->doff_gloves doff_gown 2. Remove Lab Coat/Gown doff_gloves->doff_gown exit_area Exit Handling Area doff_gown->exit_area doff_goggles 3. Remove Eye/Face Protection exit_area->doff_goggles doff_respirator 4. Remove Respirator doff_goggles->doff_respirator wash_hands Wash Hands Thoroughly doff_respirator->wash_hands end End wash_hands->end

Caption: PPE Donning and Doffing Workflow for this compound Handling.

Disposal Plan

Proper disposal of this compound waste and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[18][19]

Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, including used gloves, weighing papers, and spill cleanup debris, must be collected in a clearly labeled, sealed hazardous waste container.[19]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.[19]

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Disposal Procedure: All this compound waste is considered hazardous waste. It must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound waste be disposed of in regular trash or down the drain. [18]

Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated solid_waste Solid Waste (Contaminated PPE, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Hazardous Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal end End disposal->end

Caption: this compound Waste Disposal Workflow.

Experimental Protocols

Glove Permeation and Degradation Testing (Based on EN 16523-1 and EN 374-4)

To ensure adequate protection, especially for prolonged or high-exposure tasks, the chemical resistance of selected gloves against this compound should be verified.

Objective: To determine the breakthrough time and degradation of glove materials when exposed to a this compound solution.

Methodology:

  • Permeation Test (EN 16523-1): [20][21]

    • A sample of the glove material is placed in a permeation cell, acting as a barrier between a challenge chemical (a solution of this compound in a relevant solvent) and a collection medium.

    • The collection medium is continuously monitored for the presence of this compound using an appropriate analytical technique (e.g., HPLC, GC-MS).

    • The breakthrough time is the time from the initial contact of the chemical with the glove material to the time it is detected in the collection medium.[20]

  • Degradation Test (EN 374-4): [21]

    • The puncture resistance of the glove material is measured before and after a specified contact time with the this compound solution.

    • The percentage change in puncture resistance indicates the degree of degradation.

Respirator Fit Testing (Based on OSHA 29 CFR 1910.134, Appendix A)

Objective: To verify that a tight-fitting respirator forms an adequate seal with the user's face.[22] This must be performed annually.[23]

Methodology:

  • Qualitative Fit Test (QLFT): [24][25][26]

    • A pass/fail test that relies on the user's ability to detect a challenge agent (e.g., isoamyl acetate, saccharin, Bitrex®) while performing a series of exercises.[23][24]

    • This method is suitable for half-mask respirators in atmospheres where the hazard level is less than 10 times the OEL.[23]

  • Quantitative Fit Test (QNFT): [25][26][27]

    • Uses an instrument to measure the amount of leakage into the respirator facepiece and provides a numerical "fit factor".[25]

    • Accepted methods include ambient aerosol condensation nuclei counting (CNC) and controlled negative pressure (CNP).[26][28]

    • A fit factor of at least 100 is required for half-mask respirators, and at least 500 for full-facepiece respirators.[27]

By implementing these comprehensive safety protocols, laboratories can significantly reduce the risks associated with handling this compound, fostering a culture of safety and responsibility in research and development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.